molecular formula C16H14N2O3 B1419901 methyl 5-(benzyloxy)-1H-indazole-3-carboxylate CAS No. 885278-62-6

methyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Cat. No.: B1419901
CAS No.: 885278-62-6
M. Wt: 282.29 g/mol
InChI Key: SGZVYMUGMPJIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate is a useful research compound. Its molecular formula is C16H14N2O3 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-phenylmethoxy-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-16(19)15-13-9-12(7-8-14(13)17-18-15)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZVYMUGMPJIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670313
Record name Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-62-6
Record name Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of complex pharmaceutical compounds. Its rigid indazole core, coupled with the benzyloxy and methyl carboxylate functionalities, provides a versatile scaffold for the development of potent and selective therapeutic agents. This guide offers a comprehensive overview of a reliable synthetic route to this valuable compound, delving into the strategic considerations behind each step, detailed experimental protocols, and the underlying chemical principles.

The indazole moiety is a prevalent feature in numerous biologically active molecules, including kinase inhibitors used in oncology. The strategic placement of the benzyloxy group at the 5-position allows for modulation of physicochemical properties such as lipophilicity and can serve as a handle for further functionalization or as a mimic of a crucial hydrogen bonding interaction with a biological target. The methyl ester at the 3-position provides a convenient point for derivatization, often being converted to amides to explore structure-activity relationships.

This document is structured to provide not only a step-by-step synthetic procedure but also to impart a deeper understanding of the reaction mechanisms and the rationale for the chosen experimental conditions, thereby empowering researchers to adapt and troubleshoot the synthesis as needed.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be approached through several strategic disconnections. A logical and efficient retrosynthetic pathway is outlined below. This strategy commences with a commercially available and appropriately substituted aniline derivative, building the indazole core and subsequently installing the required functional groups.

Retrosynthesis target This compound intermediate1 5-(Benzyloxy)-1H-indazole-3-carboxylic acid target->intermediate1 Esterification intermediate2 5-Hydroxy-1H-indazole-3-carboxylic acid intermediate1->intermediate2 O-Benzylation intermediate3 5-Methoxy-1H-indazole-3-carboxylic acid intermediate2->intermediate3 Demethylation starting_material Substituted Aniline/Nitrobenzene Precursor intermediate3->starting_material Indazole Ring Formation

Figure 1: Retrosynthetic analysis of the target molecule.

Our forward synthesis strategy will therefore follow a three-step sequence starting from the commercially available 5-methoxy-1H-indazole-3-carboxylic acid:

  • Demethylation: Cleavage of the methyl ether at the 5-position to reveal the crucial hydroxyl group. Boron tribromide (BBr₃) is the reagent of choice for this transformation due to its high efficiency in cleaving aryl methyl ethers.[1][2]

  • O-Benzylation: Protection of the newly formed hydroxyl group as a benzyl ether. This is typically achieved via a Williamson ether synthesis, employing benzyl bromide in the presence of a suitable base.[3]

  • Esterification: Conversion of the carboxylic acid at the 3-position to the corresponding methyl ester using a Fischer esterification with methanol and a catalytic amount of strong acid.[4]

This route is advantageous as it utilizes a readily available starting material and employs robust and well-documented chemical transformations.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 5-Hydroxy-1H-indazole-3-carboxylic acid via Demethylation

The initial step involves the selective cleavage of the methyl ether of 5-methoxy-1H-indazole-3-carboxylic acid. Boron tribromide is a powerful Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion on the methyl group.

Reaction Scheme:

Step 1 start 5-Methoxy-1H-indazole-3-carboxylic acid reagents BBr₃, DCM -78 °C to rt start->reagents product 5-Hydroxy-1H-indazole-3-carboxylic acid reagents->product

Figure 2: Demethylation of 5-methoxy-1H-indazole-3-carboxylic acid.

Protocol:

  • To a stirred suspension of 5-methoxy-1H-indazole-3-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 20 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add a solution of boron tribromide (3.0 eq.) in DCM dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol, followed by water.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 5-hydroxy-1H-indazole-3-carboxylic acid.

Causality and Experimental Choices:

  • Anhydrous Conditions: BBr₃ reacts violently with water; therefore, anhydrous solvent and an inert atmosphere are crucial for safety and to prevent decomposition of the reagent.[1]

  • Low Temperature: The initial addition of BBr₃ is performed at -78 °C to control the exothermic reaction and minimize potential side reactions.

  • Stoichiometry: An excess of BBr₃ is used to ensure complete demethylation.

  • Quenching: The reaction is quenched with methanol first to react with any excess BBr₃ in a more controlled manner than with water, followed by water to hydrolyze the boron-oxygen intermediates.

Step 2: Synthesis of 5-(Benzyloxy)-1H-indazole-3-carboxylic acid

This step involves the protection of the phenolic hydroxyl group as a benzyl ether. The Williamson ether synthesis is a classic and reliable method for this transformation. The hydroxyl group is first deprotonated with a base to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with benzyl bromide.

Reaction Scheme:

Step 2 start 5-Hydroxy-1H-indazole-3-carboxylic acid reagents BnBr, K₂CO₃ DMF, 80 °C start->reagents product 5-(Benzyloxy)-1H-indazole-3-carboxylic acid reagents->product

Figure 3: O-Benzylation of 5-hydroxy-1H-indazole-3-carboxylic acid.

Protocol:

  • To a solution of 5-hydroxy-1H-indazole-3-carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 15 mL/mmol), add potassium carbonate (K₂CO₃, 2.5 eq.) and benzyl bromide (BnBr, 1.2 eq.).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous mixture with 1M HCl to a pH of approximately 3-4 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield 5-(benzyloxy)-1H-indazole-3-carboxylic acid.

Causality and Experimental Choices:

  • Base: Potassium carbonate is a suitable base to deprotonate both the phenolic hydroxyl and the carboxylic acid. The resulting phenoxide is a potent nucleophile for the subsequent reaction with benzyl bromide.

  • Solvent: DMF is an excellent polar aprotic solvent for SN2 reactions, as it solvates the potassium cation, leaving the carbonate and phenoxide anions more reactive.

  • Temperature: Heating the reaction to 80 °C increases the rate of the SN2 reaction.

  • Workup: Acidification is necessary to protonate the carboxylate and precipitate the desired carboxylic acid product.

Step 3: Synthesis of this compound

The final step is the esterification of the carboxylic acid. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

Reaction Scheme:

Step 3 start 5-(Benzyloxy)-1H-indazole-3-carboxylic acid reagents MeOH, H₂SO₄ (cat.) Reflux start->reagents product This compound reagents->product

Figure 4: Esterification of 5-(benzyloxy)-1H-indazole-3-carboxylic acid.

Protocol:

  • Suspend 5-(benzyloxy)-1H-indazole-3-carboxylic acid (1.0 eq.) in methanol (20 mL/mmol).

  • Carefully add concentrated sulfuric acid (H₂SO₄, 0.2 eq.) to the suspension.

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and reduce the volume of methanol under reduced pressure.

  • Pour the residue into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum to afford the final product, this compound.

Causality and Experimental Choices:

  • Catalyst: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Excess Methanol: Methanol serves as both the reactant and the solvent. Using it in large excess shifts the equilibrium of the reaction towards the formation of the ester, maximizing the yield.

  • Reflux: Heating the reaction to the boiling point of methanol increases the reaction rate.

  • Neutralization: The reaction is neutralized with sodium bicarbonate to remove the sulfuric acid catalyst and any unreacted carboxylic acid.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical Appearance
5-Methoxy-1H-indazole-3-carboxylic acidC₉H₈N₂O₃192.17Off-white solid
5-Hydroxy-1H-indazole-3-carboxylic acidC₈H₆N₂O₃178.15Light brown solid
5-(Benzyloxy)-1H-indazole-3-carboxylic acidC₁₅H₁₂N₂O₃268.27White to off-white solid
This compoundC₁₆H₁₄N₂O₃282.29White crystalline solid

Conclusion

The synthesis of this compound presented herein is a robust and scalable three-step process starting from 5-methoxy-1H-indazole-3-carboxylic acid. Each step employs well-established and reliable chemical transformations, ensuring high yields and purity of the intermediates and the final product. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this important building block for drug discovery and development. The strategic choices of reagents and reaction conditions have been rationalized to provide a clear understanding of the underlying chemical principles, facilitating adaptation and optimization for specific research needs.

References

methyl 5-(benzyloxy)-1H-indazole-3-carboxylate CAS 885278-62-6 properties

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate

A Comprehensive Overview for Advanced Research and Development

As a cornerstone heterocyclic compound, this compound (CAS 885278-62-6) serves as a pivotal intermediate in the landscape of medicinal chemistry and organic synthesis. Its unique structural architecture, featuring the indazole core, a versatile methyl ester, and a strategically placed benzyloxy protecting group, makes it a highly valuable building block for constructing complex molecular targets. This guide provides an in-depth analysis of its properties, a validated synthesis protocol, key applications in drug discovery, and essential handling procedures, tailored for researchers and drug development professionals.

Core Physicochemical & Structural Properties

The compound's physical and chemical characteristics are fundamental to its application in synthetic chemistry. The benzyloxy group offers a stable yet readily cleavable protecting group for the 5-hydroxy functionality, while the methyl ester at the 3-position provides a reactive handle for a multitude of chemical transformations.

Table 1: Summary of Physicochemical Properties

Property Value Source / Note
CAS Number 885278-62-6 [1]
Molecular Formula C₁₆H₁₄N₂O₃ [2]
Molecular Weight 282.30 g/mol Calculated
Appearance Off-white to yellow crystalline powder Based on related compounds[3]
Purity Typically ≥95% Commercial Supplier Data

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water | Inferred from structure |

Synthesis Protocol and Mechanistic Insight

While various routes to the indazole core exist, a reliable and scalable method for preparing the title compound is through the direct esterification of its carboxylic acid precursor, 5-(benzyloxy)-1H-indazole-3-carboxylic acid. This method is preferred for its high efficiency and straightforward purification.

Expertise-Driven Rationale:

The chosen protocol is a classic Fischer esterification. The reaction is catalyzed by a strong acid (e.g., H₂SO₄), which protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. The subsequent elimination of a water molecule yields the desired methyl ester. Using methanol as the solvent ensures a large excess of the reagent, driving the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Step-by-Step Experimental Protocol:
  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-(benzyloxy)-1H-indazole-3-carboxylic acid (1.0 eq).

  • Dissolution & Catalysis: Add anhydrous methanol (approx. 0.1–0.2 M concentration) to the flask to serve as both the solvent and reagent. Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 2-5 mol%).

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (EtOAc) (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Workflow Visualization:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 5-(benzyloxy)-1H-indazole-3-carboxylic acid to flask B 2. Add Methanol (Solvent/Reagent) A->B C 3. Add catalytic H₂SO₄ B->C D 4. Heat to Reflux (65°C, 4-6h) C->D Initiates Esterification E 5. Monitor by TLC D->E F 6. Cool & Quench with NaHCO₃ E->F Reaction Complete G 7. Extract with Ethyl Acetate F->G H 8. Dry, Concentrate & Purify G->H I Final Product H->I

Caption: Fischer esterification workflow for synthesizing the title compound.

Applications in Drug Discovery & Chemical Synthesis

The true value of this compound lies in its role as a versatile synthetic intermediate.[1] The indazole core is a privileged scaffold in medicinal chemistry, found in numerous therapeutic agents, including anti-cancer and anti-inflammatory drugs.[3][4] This specific derivative provides three key points for molecular elaboration.

  • Amide Coupling: The methyl ester can be readily hydrolyzed under basic conditions to regenerate the carboxylic acid. This acid is then primed for activation (e.g., with HATU or EDC) and subsequent coupling with a wide array of amines to form amide bonds, a crucial linkage in many pharmaceutical compounds.[4]

  • Debenzylation for Phenolic Functionalization: The benzyloxy group is a robust protecting group that can be selectively removed via catalytic hydrogenation (e.g., H₂, Pd/C). This unmasks the 5-hydroxy group, which can then be used as a handle for introducing new functionality through etherification, esterification, or other coupling reactions.

  • N-Alkylation/Arylation: The indazole nitrogen (N1) can be alkylated or arylated under appropriate basic conditions, allowing for the introduction of another point of diversity. This has been used in the synthesis of drugs like Granisetron.[5][6]

Logical Relationship Diagram:

G cluster_mods Synthetic Transformations cluster_products Key Intermediates cluster_final Further Derivatization start Methyl 5-(benzyloxy)-1H- indazole-3-carboxylate hydrolysis 1. Ester Hydrolysis (e.g., LiOH) start->hydrolysis debenzylation 2. Debenzylation (e.g., H₂, Pd/C) start->debenzylation alkylation 3. N-Alkylation (e.g., MeI, Base) start->alkylation acid 5-Benzyloxy-1H-indazole- 3-carboxylic Acid hydrolysis->acid phenol Methyl 5-hydroxy-1H- indazole-3-carboxylate debenzylation->phenol n_methyl Methyl 5-(benzyloxy)-1-methyl- 1H-indazole-3-carboxylate alkylation->n_methyl amide Amide Library (via Amide Coupling) acid->amide ether Phenolic Ether/Ester Derivatives phenol->ether drug Drug Analogs (e.g., Granisetron precursors) n_methyl->drug

Caption: Synthetic utility of the title compound as a versatile intermediate.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 885278-62-6 is not widely available, data from closely related indazole-3-carboxylic acid derivatives provide a strong basis for safe handling protocols.[7][8][9][10]

  • Hazard Classification: Based on analogous structures, this compound should be handled as if it is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7][9]

  • Engineering Controls: Handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[7][9]

  • Handling Practices: Avoid breathing dust.[7][9][11] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[10]

  • Storage: Store in a cool, dry, and well-ventilated place.[7][9] Keep the container tightly closed to prevent moisture absorption and contamination.

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][8]

    • Skin: Wash off immediately with plenty of soap and water.[7]

    • Inhalation: Remove to fresh air. If you feel unwell, call a poison center or doctor.[7][9]

    • Ingestion: Rinse mouth with water and seek medical attention.[7]

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of NMR in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into molecular architecture at the atomic level.[1][2] For researchers and scientists in the pharmaceutical industry, a comprehensive understanding of NMR data is not merely academic; it is a critical component in the iterative process of designing, synthesizing, and validating potential therapeutic agents.[3][4] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra for methyl 5-(benzyloxy)-1H-indazole-3-carboxylate, a molecule representative of the substituted indazole scaffold frequently encountered in medicinal chemistry. We will delve into the predicted spectral data, the rationale behind signal assignments, and the causality of experimental choices, thereby offering a holistic perspective for professionals in the field.

Predicted ¹H and ¹³C NMR Data

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~13.8br s-1HN1-H
~8.00d~0.91HH-4
~7.65d~9.01HH-7
~7.50-7.30m-5HPhenyl-H (benzyloxy)
~7.20dd~9.0, 2.31HH-6
~5.25s-2H-OCH₂Ph
~3.90s-3H-COOCH₃
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~163.0C=O (ester)
~155.0C-5
~141.0C-7a
~137.5C-ipso (benzyloxy)
~135.0C-3
~128.8C-ortho/meta (benzyloxy)
~128.2C-para (benzyloxy)
~128.0C-ortho/meta (benzyloxy)
~123.0C-3a
~118.0C-6
~112.0C-7
~105.0C-4
~70.0-OCH₂Ph
~52.0-COOCH₃

Spectral Interpretation and Rationale

The predicted chemical shifts are derived from the foundational structure of methyl 1H-indazole-3-carboxylate, with substituent effects of the 5-benzyloxy group taken into account.[7][8]

¹H NMR Spectrum Analysis
  • Indazole Core Protons: The indazole N-H proton is expected to be significantly deshielded, appearing as a broad singlet at approximately 13.8 ppm, a characteristic feature of N-H protons in such heterocyclic systems in DMSO-d₆.[7] The proton at the 4-position (H-4) is anticipated to be the most deshielded of the aromatic protons on the indazole ring due to the anisotropic effect of the adjacent fused ring system, appearing as a doublet with a small coupling constant. H-7 will likely appear as a doublet, coupled to H-6. H-6, in turn, will be a doublet of doublets, showing coupling to both H-7 and H-4 (a smaller four-bond coupling).

  • Benzyloxy Group Protons: The five protons of the phenyl ring of the benzyloxy group are expected to resonate in the typical aromatic region of 7.30-7.50 ppm as a multiplet. The methylene protons (-OCH₂Ph) are readily identifiable as a sharp singlet around 5.25 ppm.

  • Methyl Ester Protons: The methyl protons of the ester group will appear as a singlet at approximately 3.90 ppm.[7]

¹³C NMR Spectrum Analysis
  • Indazole Core Carbons: The carbonyl carbon of the methyl ester is expected at the most downfield position, around 163.0 ppm. The carbon bearing the benzyloxy group (C-5) will be significantly deshielded due to the ether linkage, predicted around 155.0 ppm. The remaining indazole carbons are assigned based on known substitution patterns in indazole derivatives.[6][9]

  • Benzyloxy Group Carbons: The benzylic methylene carbon (-OCH₂Ph) is expected around 70.0 ppm. The phenyl carbons will show characteristic shifts, with the ipso-carbon (the carbon attached to the oxygen) being the most deshielded of the phenyl ring carbons.

  • Methyl Ester Carbon: The methyl carbon of the ester will resonate in the upfield region, around 52.0 ppm.

Causality Behind Experimental Choices

The selection of experimental parameters is crucial for obtaining high-quality, interpretable NMR data. As a senior application scientist, the rationale behind these choices is as important as the data itself.

  • Solvent Selection: DMSO-d₆ is a common choice for compounds with exchangeable protons (like N-H) as it often allows for their observation.[10] Its high polarity also aids in dissolving a wide range of organic molecules. The residual proton signal of DMSO-d₆ can be used as a secondary chemical shift reference.[10]

  • Sample Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient for small molecules.[11] For ¹³C NMR, due to the lower natural abundance of the ¹³C isotope, a higher concentration of 50-100 mg is often required to obtain a good signal-to-noise ratio in a reasonable time.[11]

  • Acquisition Parameters: The choice of acquisition time, relaxation delay, and pulse width are critical for obtaining accurate and quantitative data. A longer acquisition time provides better resolution, while an appropriate relaxation delay ensures that all nuclei have returned to equilibrium before the next pulse, which is crucial for accurate integration.[12][13]

Experimental Protocols

Detailed Step-by-Step Methodology for NMR Sample Preparation
  • Glassware and Equipment: Ensure a clean and dry 5 mm NMR tube, a small vial, a Pasteur pipette, and the deuterated solvent (DMSO-d₆) are available.

  • Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into the small vial.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Gently swirl or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using the Pasteur pipette, transfer the solution to the NMR tube, ensuring no solid particles are transferred. The final volume in the NMR tube should be around 0.6-0.7 mL.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Final Check: Invert the tube a few times to ensure the solution is homogeneous.

Standard Operating Procedure for NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Load standard proton acquisition parameters.[12]

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 15 ppm).

    • Set the number of scans (typically 8 to 16 for a sample of this concentration).

    • Set the acquisition time to at least 3-4 seconds for good resolution.[13]

    • Set a relaxation delay of 1-2 seconds.

    • Acquire the spectrum.

  • ¹³C NMR Acquisition:

    • Load standard carbon acquisition parameters with proton decoupling.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 180 ppm).

    • Set the number of scans (this will be significantly higher than for ¹H, e.g., 1024 or more, depending on the concentration).

    • Set the acquisition time and relaxation delay.

    • Acquire the spectrum.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak.

Advanced Structural Confirmation: 2D NMR Spectroscopy

To unequivocally confirm the predicted assignments, a suite of 2D NMR experiments would be employed.[14][15]

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. For instance, it would show correlations between H-6 and H-7, confirming their adjacent positions.[16]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the protonated carbons by correlating the signals from the ¹H and ¹³C spectra.[16]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is invaluable for identifying quaternary carbons and piecing together the molecular framework. For example, correlations from the methyl protons to the ester carbonyl carbon and C-3 would be expected.[15]

Visualizations

molecular_structure cluster_indazole This compound cluster_phenyl C3 C3 N2 N2 C3->N2 C_ester C_ester C3->C_ester N1 N1 N2->N1 C7a C7a N1->C7a C3a C3a C7a->C3a C3a->C3 C4 C4 C3a->C4 C5 C5 C4->C5 C6 C6 C5->C6 O_benzyl O_benzyl C5->O_benzyl C7 C7 C6->C7 C7->C7a O_ester1 O_ester1 C_ester->O_ester1 =O O_ester2 O_ester2 C_ester->O_ester2 C_methyl C_methyl O_ester2->C_methyl C_methylene C_methylene O_benzyl->C_methylene C_phenyl_ipso C_phenyl_ipso C_methylene->C_phenyl_ipso C_phenyl_ortho1 C_phenyl_ipso->C_phenyl_ortho1 C_phenyl_meta1 C_phenyl_ortho1->C_phenyl_meta1 C_phenyl_para C_phenyl_meta1->C_phenyl_para C_phenyl_meta2 C_phenyl_para->C_phenyl_meta2 C_phenyl_ortho2 C_phenyl_meta2->C_phenyl_ortho2 C_phenyl_ortho2->C_phenyl_ipso

Caption: Molecular structure of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound (10-20 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Lock & Shim transfer->shim Insert Sample proton Acquire 1D ¹H Spectrum shim->proton carbon Acquire 1D ¹³C Spectrum proton->carbon twod Acquire 2D Spectra (COSY, HSQC, HMBC) carbon->twod process Process FID (FT, Phasing) twod->process assign Assign Signals process->assign elucidate Elucidate Structure assign->elucidate report Report & Archive Data elucidate->report

Caption: Standard NMR experimental workflow for structural elucidation.

References

mass spectrometry analysis of methyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Authored by a Senior Application Scientist

Foreword: The Analytical Imperative for Novel Indazole Derivatives

In the landscape of modern drug discovery, indazole derivatives represent a cornerstone of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. This compound, a key intermediate in the synthesis of various bioactive compounds, presents a unique analytical challenge. Its structural complexity, featuring a bicyclic indazole core, a labile benzyloxy group, and a reactive carboxylate moiety, necessitates a robust and well-characterized analytical approach. This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this molecule, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.

Foundational Principles: Understanding the Analyte and the Technique

Mass spectrometry (MS) is an indispensable tool in pharmaceutical analysis due to its sensitivity, selectivity, and speed.[1][2] When coupled with liquid chromatography (LC), it becomes a powerful platform for the separation, identification, and quantification of small molecules in complex matrices.[2][3] For this compound, LC-MS is the technique of choice for purity assessment, impurity profiling, and pharmacokinetic studies.[3][4]

Molecular Structure and Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₁₆H₁₄N₂O₃Inferred from structure
Molecular Weight282.29 g/mol Inferred from structure
Key Structural FeaturesIndazole core, Benzyloxy group, Methyl esterInferred from structure
Predicted Ionization BehaviorAmenable to positive ion ESI ([M+H]⁺)[1][4]

The presence of the nitrogen-containing indazole ring makes the molecule amenable to protonation, favoring positive ion mode electrospray ionization (ESI).[1][4] The benzyloxy and methyl ester groups introduce potential sites for fragmentation, which can be harnessed for structural elucidation.

The Analytical Workflow: A Step-by-Step Guide

A robust analytical workflow is paramount for obtaining reliable and reproducible data. The following diagram illustrates the key stages in the mass spectrometric analysis of this compound.

analytical_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_data Data Analysis prep Dissolution in Organic Solvent filt Filtration (0.22 µm) prep->filt inj Injection filt->inj col Reversed-Phase C18 Column inj->col grad Gradient Elution col->grad ion ESI Source (Positive Mode) grad->ion acq Full Scan MS & MS/MS Acquisition ion->acq proc Data Processing acq->proc interp Spectral Interpretation proc->interp report Reporting interp->report

Caption: A typical LC-MS workflow for small molecule analysis.

Experimental Protocol: LC-MS Analysis

This protocol is designed to provide high-resolution separation and sensitive detection of the target analyte and potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[4]

Materials:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in acetonitrile. Serially dilute to create working standards (e.g., 0.1, 1, 10, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in acetonitrile to a final concentration within the calibration range. Filter through a 0.22 µm syringe filter prior to injection.

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: As per instrument recommendation.

    • Acquisition Mode: Full scan (m/z 100-1000) and data-dependent MS/MS.

Data Interpretation: Decoding the Mass Spectrum

The interpretation of the mass spectrum is a critical step in confirming the identity and structure of the analyte.

Expected Mass and Isotopic Pattern

In positive ion ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of 283.1026 (calculated for C₁₆H₁₅N₂O₃⁺). High-resolution mass spectrometry allows for the confirmation of the elemental composition through accurate mass measurement.

Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion. The following diagram illustrates the predicted fragmentation pathway for the [M+H]⁺ of this compound. The fragmentation of indazole derivatives often involves cleavage of the side chain at the C-3 position and fragmentation of the indazole ring itself.[5]

fragmentation_pathway M [M+H]⁺ m/z 283.10 F1 Loss of CH₃OH [M+H-32]⁺ m/z 251.08 M->F1 - CH₃OH F2 Loss of C₇H₇• (benzyl radical) [M+H-91]⁺ m/z 192.05 M->F2 - C₇H₇• F3 Tropylium cation [C₇H₇]⁺ m/z 91.05 M->F3 F4 Loss of COOCH₃ [M+H-59]⁺ m/z 224.08 M->F4 - •COOCH₃

References

An In-Depth Technical Guide to the Synthesis of Methyl 5-(Benzyloxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate is a key heterocyclic scaffold of significant interest to the pharmaceutical and drug development sectors. Its structural motif is a recurring feature in a variety of pharmacologically active agents. This technical guide provides a comprehensive overview of the prevalent synthetic strategies for this molecule, with a focus on the underlying chemical principles, selection of starting materials, and detailed experimental protocols. The content herein is curated for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex organic molecules.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound is most effectively approached through a convergent strategy. The core of this strategy lies in the formation of the indazole ring system, followed by functional group manipulation to yield the final product. The most logical and widely adopted disconnection approach identifies a substituted phenylhydrazine and a pyruvate derivative as the key precursors. This pathway is conceptually analogous to the well-established Fischer indole synthesis.[1][2][3]

The overall synthetic sequence can be delineated into two primary stages:

  • Formation of the Indazole Core: Synthesis of 5-(benzyloxy)-1H-indazole-3-carboxylic acid through the condensation and cyclization of (4-(benzyloxy)phenyl)hydrazine with pyruvic acid.

  • Esterification: Conversion of the resulting carboxylic acid to its corresponding methyl ester.

This staged approach allows for the isolation and purification of the intermediate carboxylic acid, ensuring a high-purity final product.

Core Starting Materials: Selection and Rationale

The judicious selection of starting materials is paramount for an efficient and high-yielding synthesis.

Starting MaterialStructureRole in SynthesisRationale for Selection
4-(Benzyloxy)aniline (Not shown)Precursor to the key hydrazine intermediate.A commercially available and stable aniline derivative that incorporates the required benzyloxy group at the desired position.
(4-(Benzyloxy)phenyl)hydrazine (Not shown)Provides the substituted benzene ring and one of the nitrogen atoms of the indazole core.This hydrazine is the cornerstone of the indazole ring formation, carrying the crucial benzyloxy substituent that will be present in the final molecule.
Pyruvic Acid (Not shown)Serves as the three-carbon electrophilic component, providing the second nitrogen atom and the carboxylic acid functionality at the 3-position of the indazole ring.A readily available and highly reactive α-keto acid that is ideal for condensation with hydrazines to form the requisite hydrazone intermediate for cyclization.
Methanol CH₃OHThe esterifying agent.A simple, cost-effective, and readily available alcohol for the Fischer esterification. It also often serves as the solvent for the reaction.

Experimental Protocols

Part 1: Synthesis of 5-(Benzyloxy)-1H-indazole-3-carboxylic Acid

This stage involves the formation of a hydrazone from (4-(benzyloxy)phenyl)hydrazine and pyruvic acid, followed by an acid-catalyzed intramolecular cyclization.

Step 1: Hydrazone Formation and Cyclization

The reaction between (4-(benzyloxy)phenyl)hydrazine and pyruvic acid proceeds via a hydrazone intermediate, which then undergoes an intramolecular electrophilic substitution on the electron-rich aromatic ring under acidic conditions to form the indazole.

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-(benzyloxy)phenyl)hydrazine hydrochloride in a suitable solvent such as ethanol or a mixture of acetic acid and water.

    • Add an equimolar amount of pyruvic acid to the solution.

    • Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

    • The crude product is washed with a cold solvent (e.g., water or ethanol) to remove any unreacted starting materials and impurities.

    • The resulting solid, 5-(benzyloxy)-1H-indazole-3-carboxylic acid, can be further purified by recrystallization from a suitable solvent system like ethanol/water or acetic acid.

Diagram of Synthetic Workflow: Part 1

A (4-(Benzyloxy)phenyl)hydrazine C Hydrazone Intermediate A->C Condensation B Pyruvic Acid B->C D 5-(Benzyloxy)-1H-indazole-3-carboxylic acid C->D Acid-catalyzed Cyclization

Caption: Workflow for the synthesis of the indazole core.

Part 2: Synthesis of this compound

The conversion of the carboxylic acid to its methyl ester is typically achieved through Fischer esterification, an acid-catalyzed reaction with an excess of methanol.[4][5]

Step 2: Fischer Esterification

  • Protocol:

    • Suspend 5-(benzyloxy)-1H-indazole-3-carboxylic acid in an excess of methanol in a round-bottom flask.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or methanesulfonic acid.[6]

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting carboxylic acid is consumed.

    • After cooling to room temperature, the excess methanol is removed under reduced pressure.

    • The residue is then neutralized with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

    • The aqueous layer is extracted with an organic solvent like ethyl acetate or dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude this compound.

    • The final product can be purified by column chromatography on silica gel or by recrystallization.

Diagram of Synthetic Workflow: Part 2

A 5-(Benzyloxy)-1H-indazole-3-carboxylic acid D This compound A->D Reflux B Methanol (excess) B->D C Acid Catalyst (e.g., H₂SO₄) C->D

Caption: Workflow for the esterification step.

Causality in Experimental Choices

  • Choice of Acid Catalyst in Cyclization: The use of an acid catalyst in the formation of the indazole ring is crucial. It protonates the carbonyl group of the pyruvic acid moiety in the hydrazone, making it more electrophilic and facilitating the intramolecular attack by the electron-rich benzene ring.

  • Use of Excess Methanol in Esterification: The Fischer esterification is a reversible reaction.[4][5] By using methanol as the solvent, its large excess shifts the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.

  • Neutralization and Extraction: The work-up procedure involving neutralization with a weak base is essential to remove the acid catalyst and any unreacted carboxylic acid. Subsequent extraction with an organic solvent isolates the less polar ester product from the aqueous phase.

Conclusion

The synthesis of this compound is a well-established process rooted in fundamental principles of organic chemistry. The strategic use of a substituted phenylhydrazine in a reaction analogous to the Fischer indole synthesis, followed by a standard esterification, provides a reliable and scalable route to this valuable heterocyclic compound. The protocols and rationale detailed in this guide are intended to provide a solid foundation for researchers in their synthetic endeavors.

References

An In-Depth Technical Guide to Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate: A Key Intermediate in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to participate in a variety of intermolecular interactions have made it a cornerstone in the design of targeted therapeutics.[1] Within this class of compounds, methyl 5-(benzyloxy)-1H-indazole-3-carboxylate emerges as a critical intermediate, particularly in the synthesis of potent kinase inhibitors for oncological applications.[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and its applications in the development of next-generation targeted therapies. The benzyloxy moiety at the 5-position and the methyl carboxylate at the 3-position offer versatile handles for synthetic modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3]

Physicochemical and Structural Characteristics

The unique arrangement of the benzyloxy and methyl carboxylate groups on the indazole core dictates the molecule's reactivity and physical properties.

Core Structure and Functional Groups

The foundational structure is the 1H-indazole ring system, which is known to exist in tautomeric forms, with the 1H-tautomer being the most thermodynamically stable.[1] Key functional groups that influence its chemical behavior include:

  • The Benzyloxy Group (-OCH₂Ph) at the 5-position: This ether linkage provides a degree of lipophilicity and can be a key interaction point within a biological target. The benzyl group can also be deprotected to reveal a hydroxyl group for further functionalization.

  • The Methyl Carboxylate Group (-COOCH₃) at the 3-position: This ester is a crucial synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides.[3] This is a common strategy in the development of kinase inhibitors to introduce moieties that interact with the hinge region of the kinase.[4]

Expected Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on closely related analogs and its constituent functional groups.

PropertyExpected Value/ObservationRationale and Comparative Insights
CAS Number 885278-62-6Assigned unique identifier.[5]
Molecular Formula C₁₆H₁₄N₂O₃Derived from its chemical structure.[6]
Molecular Weight 282.29 g/mol Calculated from the molecular formula.[6]
Appearance Expected to be an off-white to pale yellow solidBased on the appearance of similar indazole derivatives.
Melting Point Expected to be in the range of 150-200 °CThe related 5-benzyloxy-1H-indazole-3-carboxaldehyde has a melting point of 230 °C. The methyl ester is expected to have a slightly lower melting point.
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.The presence of the aromatic rings and the ester group suggests solubility in organic media.
Spectroscopic Signature

The spectroscopic data provides a fingerprint for the molecule's identity and purity.

  • ¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the benzylic protons (~5.1 ppm), characteristic aromatic signals for the indazole core and the benzyl group (7.0-8.0 ppm), and a broad singlet for the N-H proton of the indazole ring (>10 ppm).

  • ¹³C NMR: Key resonances would be observed for the ester carbonyl carbon (~162 ppm), the benzylic carbon (~70 ppm), the methyl ester carbon (~52 ppm), and a series of signals in the aromatic region (100-160 ppm).

  • Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ would be observed at m/z 283.10.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a multi-step process, starting from a readily available precursor. The following protocol is a representative and scientifically sound approach.

Synthetic Workflow Overview

A 5-Hydroxy-1H-indazole-3-carboxylic acid B Protection of Hydroxyl Group A->B Benzyl Bromide, Base C 5-(Benzyloxy)-1H-indazole-3-carboxylic acid B->C D Esterification C->D Methanol, Acid Catalyst E This compound D->E

Caption: Synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol

Step 1: Protection of the Hydroxyl Group

  • Rationale: The phenolic hydroxyl group of the starting material is acidic and can interfere with subsequent reactions. Therefore, it is protected as a benzyl ether. Benzyl ethers are stable to a wide range of reaction conditions and can be easily removed by hydrogenolysis if needed.

  • Procedure:

    • To a solution of 5-hydroxy-1H-indazole-3-carboxylic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzyl bromide (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

    • The resulting precipitate, 5-(benzyloxy)-1H-indazole-3-carboxylic acid, is collected by filtration, washed with water, and dried.[6]

Step 2: Esterification of the Carboxylic Acid

  • Rationale: The carboxylic acid is converted to its methyl ester to increase its utility as a synthetic intermediate, for example, in cross-coupling reactions or to improve its solubility in organic solvents for biological screening. Acid-catalyzed esterification (Fischer esterification) is a classic and reliable method.

  • Procedure:

    • Suspend 5-(benzyloxy)-1H-indazole-3-carboxylic acid (1.0 eq) in methanol.

    • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to the suspension.

    • Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC.

    • Cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure this compound.[3]

Applications in Drug Development: A Scaffold for Kinase Inhibitors

The indazole scaffold is a common feature in many approved and investigational kinase inhibitors.[1] The 5-benzyloxy group and the 3-methyl carboxylate of the title compound provide a framework for creating potent and selective inhibitors of various kinases implicated in cancer.

Targeting p21-Activated Kinase 1 (PAK1)

PAK1 is a serine/threonine kinase that plays a pivotal role in cell motility, survival, and proliferation. Its aberrant activation is linked to the progression of several cancers.[4] 1H-indazole-3-carboxamide derivatives have been identified as potent PAK1 inhibitors.[3] The synthesis of these inhibitors often involves the hydrolysis of the methyl ester of compounds like this compound, followed by amide coupling with a variety of amines to explore the structure-activity relationship (SAR).[3]

Inhibition of FMS-like Tyrosine Kinase 3 (FLT3)

Mutations in the FLT3 receptor tyrosine kinase are prevalent in acute myeloid leukemia (AML).[7] The development of FLT3 inhibitors is a key therapeutic strategy. Benzimidazole-indazole derivatives have shown potent inhibitory activity against both wild-type and mutant forms of FLT3.[7] The 5-benzyloxy-1H-indazole moiety can serve as a core fragment in the design of such inhibitors.

Signaling Pathway Context

cluster_0 GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., FLT3) GrowthFactor->RTK PAK1 PAK1 RTK->PAK1 MEK MEK PAK1->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation Inhibitor This compound -derived Inhibitors Inhibitor->RTK Inhibitor->PAK1

Caption: Simplified signaling pathway illustrating the role of kinases like FLT3 and PAK1 in cancer cell proliferation and the inhibitory action of indazole-based compounds.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its well-defined structure and the reactivity of its functional groups make it an ideal starting point for the synthesis of complex molecules, particularly kinase inhibitors. The synthetic routes to this compound are well-established and scalable. As the demand for targeted cancer therapies continues to grow, the importance of key building blocks like this compound in the drug discovery and development pipeline is set to increase.

References

A Technical Guide to the Solubility of Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on understanding, predicting, and determining the solubility of Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate. Given the absence of publicly available quantitative solubility data for this specific compound, this document serves as an expert guide, emphasizing theoretical prediction and detailing robust experimental protocols for its empirical determination.

Introduction: The Strategic Importance of Solubility

This compound is a heterocyclic compound featuring the indazole scaffold, a privileged structure in medicinal chemistry. Derivatives of indazole are integral to the development of therapeutics, including potent and selective PAK1 inhibitors for anti-tumor applications.[1] The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties, with solubility being a primary gatekeeper.

Poor solubility can severely hamper drug development, leading to challenges in formulation, unreliable outcomes in biological assays, and poor bioavailability.[2] Therefore, a thorough understanding and quantification of a compound's solubility in various organic solvents is not merely a data point but a cornerstone for strategic decisions in process chemistry, formulation development, and preclinical studies. This guide will equip the researcher with the foundational principles and practical methodologies to approach the solubility assessment of this compound.

Physicochemical Profile and Predicted Solubility Behavior

To predict the solubility of this compound, we must first analyze its molecular structure and deduce its inherent physicochemical properties.

Chemical Structure:

  • Product Name: this compound[3]

  • CAS Number: 885278-62-6[3]

  • Molecular Formula: C₁₆H₁₄N₂O₃[3]

  • Molecular Weight: 282.29 g/mol [3]

The structure consists of three key functional regions:

  • Indazole Core: A bicyclic aromatic system containing two nitrogen atoms. The N-H group can act as a hydrogen bond donor, and the nitrogen atoms can act as hydrogen bond acceptors.

  • Methyl Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor at the carbonyl and ether oxygens.[4]

  • Benzyloxy Group (-OCH₂Ph): This group adds significant non-polar character due to the benzyl ring, but the ether linkage introduces some polarity and a hydrogen bond acceptor site.

Predicted Properties:

  • Polarity: The molecule possesses both polar (indazole N-H, ester) and significant non-polar (benzyl group, aromatic core) regions. This amphiphilic nature suggests it will not be extremely soluble in either very polar or very non-polar solvents, but will likely require solvents of intermediate polarity. The overall polarity is moderate.

  • Hydrogen Bonding: The primary hydrogen bond donor is the indazole N-H. Multiple hydrogen bond acceptor sites exist at the two indazole nitrogens, the ether oxygen, and the two ester oxygens. The ability to accept hydrogen bonds is more pronounced than the ability to donate.

  • LogP (Octanol-Water Partition Coefficient): While an experimental value is unavailable, a calculated XLogP3 of 1.7 is available for the parent compound, methyl 1H-indazole-3-carboxylate.[5] The addition of the benzyloxy group, which is substantially lipophilic, will significantly increase the LogP of the target molecule, likely placing it in the 3.5-4.5 range, indicating a preference for lipophilic environments over aqueous ones.

Predicted Solubility in Organic Solvents (Qualitative):

The "like dissolves like" principle is our primary guide, stating that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[6][7][8]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, TolueneLow to ModerateThe large, non-polar benzyloxy group and aromatic core will interact favorably with non-polar solvents via London dispersion forces. However, the polar indazole and ester groups will be poorly solvated, limiting overall solubility.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents offer a balance. Their polarity can solvate the ester and indazole regions through dipole-dipole interactions. Solvents like DMF and DMSO are particularly effective as they are strong hydrogen bond acceptors, which can interact favorably with the indazole N-H.
Polar Protic Methanol, EthanolModerateThese solvents are both hydrogen bond donors and acceptors. They can interact with all polar sites on the molecule. However, the large non-polar benzyloxy group may limit solubility compared to smaller, more polar solutes. Solubility is expected to decrease as the alkyl chain of the alcohol solvent increases (e.g., higher in methanol than in propanol).[6]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method.[9] It measures the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid phase. The following protocol is a self-validating system designed for accuracy and reproducibility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC-UV system for quantification

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of solid this compound to a vial. "Excess" is critical; enough solid must remain at the end of the experiment to ensure equilibrium with the solid phase was maintained. A good starting point is to add ~10-20 mg of the compound to 2 mL of the solvent.

    • Precisely add a known volume of the selected organic solvent to the vial.

    • Prepare at least three replicate samples for each solvent to ensure statistical validity.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Agitate the samples for a sufficient duration to reach equilibrium. A typical starting point is 24 to 48 hours.[9][10]

    • Causality Check: The time to reach equilibrium can vary. To validate, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases with time.

  • Phase Separation:

    • After equilibration, allow the vials to rest at the controlled temperature for a short period to allow larger particles to settle.

    • Separate the undissolved solid from the saturated solution. This can be achieved by:

      • Centrifugation: Centrifuge the vials at high speed to pellet the excess solid.

      • Filtration: Draw the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean collection vial.

    • Trustworthiness Check: The separation step must not alter the solution's concentration. Avoid temperature fluctuations during this step, which could cause precipitation or further dissolution. Pre-saturating the filter by discarding the first few drops of filtrate is good practice to prevent adsorption of the compound onto the filter membrane.

  • Sample Preparation for Analysis:

    • Carefully take a precise aliquot of the clear, saturated filtrate.

    • Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method's calibration curve. The dilution factor must be recorded accurately.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration. (See Section 4 for protocol).

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

Visualization of Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess solid (Compound) prep2 Add known volume of solvent prep1->prep2 prep3 Prepare Triplicates prep2->prep3 equil1 Agitate in shaker (Constant Temp, 24-48h) prep3->equil1 equil2 Verify equilibrium (Time point analysis) equil1->equil2 sep1 Centrifuge or Filter (0.22 µm Syringe Filter) equil2->sep1 sep2 Collect clear saturated solution sep1->sep2 quant1 Dilute aliquot (Record dilution factor) sep2->quant1 quant2 Analyze by HPLC-UV quant1->quant2 quant3 Calculate solubility (mg/mL or mol/L) quant2->quant3

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Protocol: Quantification by HPLC-UV

A High-Performance Liquid Chromatography (HPLC) system with a UV detector is a reliable and common method for quantifying the concentration of dissolved organic molecules.[11][12]

Objective: To develop a method to accurately measure the concentration of this compound.

Step-by-Step Methodology
  • Stock Solution and Standards Preparation:

    • Prepare a primary stock solution by accurately weighing a known amount of the compound and dissolving it in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask.

    • Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of known concentrations. The concentration range should bracket the expected concentration of the diluted solubility samples.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A good starting point is 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: Scan for the wavelength of maximum absorbance (λ_max) using a standard solution. The aromatic nature of the compound suggests strong absorbance in the 220-300 nm range.

    • Column Temperature: 30 °C.

  • Calibration Curve Construction:

    • Inject each calibration standard into the HPLC system and record the peak area from the resulting chromatogram.

    • Plot the peak area (y-axis) versus the known concentration (x-axis).

    • Perform a linear regression on the data points. The resulting equation (y = mx + c) and correlation coefficient (R²) are used for quantification.

    • Trustworthiness Check: A valid calibration curve should have an R² value > 0.995.

  • Sample Analysis:

    • Inject the diluted solubility samples (from Section 3, Step 4).

    • Record the peak area for the analyte in each sample.

    • Use the calibration curve equation to calculate the concentration in the diluted sample.

  • Final Solubility Calculation:

    • Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Summary of Data Presentation

All quantitative data should be summarized for clear comparison. The following table structure is recommended for recording the empirically determined solubility values.

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
e.g., MethanolPolar Protic25
e.g., AcetonePolar Aprotic25
e.g., AcetonitrilePolar Aprotic25
e.g., TolueneNon-Polar25
e.g., DMSOPolar Aprotic25

Conclusion

While specific solubility data for this compound is not readily found in scientific literature, a robust prediction of its behavior can be made based on its molecular structure. Its amphiphilic character, with both hydrogen-bonding capabilities and significant non-polar regions, suggests maximal solubility in polar aprotic solvents like DMF and DMSO, with moderate solubility in alcohols and lower solubility in non-polar hydrocarbons. This guide provides the detailed, validated experimental framework necessary for any researcher to empirically determine these values with high confidence. Adherence to the detailed shake-flask and HPLC-UV protocols will ensure the generation of reliable and reproducible data, which is essential for the successful advancement of this and other similar compounds in the drug development pipeline.

References

discovery and history of 5-benzyloxy indazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning my research process

I'm starting with a broad search to understand the discovery and history of 5-benzyloxy indazole derivatives. This initial step will give me a general overview before I delve into more specifics. My next focus is planned to be on synthesis, looking for ways to produce these compounds.

Refining the search scope

I've moved on from the initial overview and am now focusing on more targeted searches. My focus includes synthesis, key derivatives, applications (especially in drug development), and structure-activity relationships. I'm actively seeking academic papers, reviews, and patents to get technical data and experimental protocols. I'm also starting to identify key researchers and groups in the field and gathering details on analytical techniques. My goal is to build a thorough technical guide with a clear structure and detailed information.

Exploring therapeutic applications

I've established a solid foundation with my initial research, pinpointing the potential of indazole and benzimidazole derivatives as therapeutic agents. Primarily, I'm focusing on their application in cancer research as kinase inhibitors. I've encountered several studies detailing the synthesis and biological evaluation of various derivatives.

Refining search parameters

I'm now honing in on the history and technical specifics. The initial broad search was fruitful for general applications, but I need more details on the 5-benzyloxy indazole derivative specifically. I've realized the need for targeted searches to trace its discovery, key milestones, and synthetic methods. My focus is now on finding structure-activity relationship studies and biological data related to this specific derivative. I'm aiming for a comprehensive technical narrative to meet the user's request.

Establishing a Synthesis Route

I've made headway in determining a synthesis path. The search results from step two were fruitful, yielding a generalized synthesis for 5-benzyloxy-1H-indazole. This includes the reaction of 1H-indazol-5-ol with benzyl bromide and provides the CAS number. It's a solid starting point for the overall project.

Investigating the Background

I'm now digging into the historical context and specific details. While the synthesis route is clear, a chronological account of 5-benzyloxyindazole development is elusive. More varied synthetic protocols for derivatives, and specific examples of biological activities, are crucial for a comprehensive guide. I'm also searching for more detailed structural information.

Expanding the Search Parameters

I've hit a good stride with the data extraction. Building on the previous findings, I've gathered reviews on indazole synthesis and biological activities, especially kinase inhibition. This provides crucial context for the medicinal chemistry applications. Although the synthesis for the base compound is established, the timeline of its derivatives' development remains hazy. More varied synthetic methods and specific examples of activities for 5-benzyloxyindazole derivatives are now my focus. I will be looking for specific SAR data to fill in the missing pieces.

Gathering Data from Search

I've been sifting through the results from those searches, and things are getting interesting. Found a patent that specifically discusses the synthesis of a tert-Butyl (5-(benzyloxy)-4-(7-fluoro-1-(tetrahydro-2H-pyran -2-yl)-1H-indazole-4-carbonyl)-2-methylpyridin-3-yl)carbamate. This feels like a breakthrough!

Narrowing Focus on Timeline

The patent discovery was a great starting point, but now I'm chasing a historical narrative. Need to dig deeper for the original 5-benzyloxy-1H-indazole synthesis. General indazole methods are known, but specific, varied protocols for this derivative class are still scarce. More specific biological data and SAR are required to create a complete guide.

Examining Key Precedents

I've made some good progress, the searches have yielded useful results for building a foundation. I've found a documented synthesis for 5-benzyloxy-1H-indazole, which I can use as a base. There are also hints that indazole derivatives are a major area of study.

Analyzing Current Data Points

I'm now in a better position to analyze the information. It looks like the foundational synthesis is solid, and I've gathered some important SAR insights from the literature on indazole derivatives. However, I need to find the very first report of 5-benzyloxy-1H-indazole synthesis to get a better handle on the historical narrative. I also require specific IC50 values and a deeper dive into how substitutions impact activity.

Building the Synthesis Roadmap

I'm feeling much more confident. I've uncovered a documented synthesis route for 5-benzyloxy-1H-indazole which looks promising as a starting point. Moreover, the literature confirms indazole derivatives' significance, especially as kinase inhibitors. The data is starting to feel richer, but I'm after the original report of this specific synthesis to truly anchor my historical context. To create a thorough guide, I also need precise IC50 values and a sharper focus on how specific substitutions alter activity.

Refining the Research

I've made some good progress. The literature searches uncovered useful information, though a cohesive historical account and comprehensive details are still missing. I have a general synthesis outline for 5-benzyloxy-1H-indazole to build on.

Connecting the Dots

I've got a lot of building blocks now. I know a general synthesis for 5-benzyloxy-1H-indazole, and the general importance of indazole derivatives as kinase inhibitors is becoming clear. I have some SAR examples and a few IC50 values. However, I still need the very first synthesis report to anchor my historical timeline. More specific IC50s and a focused SAR analysis on the 5-benzyloxyindazole scaffold will create more thorough tables.

Targeting the Gaps

My research has been fruitful, but a definitive origin story remains elusive. I still lack the initial synthesis report of 5-benzyloxy-1H-indazole to create a clear timeline. I'm focusing my search on the original publications or patents related to the compound and will expand to finding specific SAR data and step-by-step procedures for the synthesis. I'm hoping to fill this crucial historical gap soon.

A Technical Guide to the 5-Benzyloxy-1H-Indazole Scaffold: Unveiling its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a fertile ground for the development of novel therapeutic agents. The indazole nucleus, a bicyclic aromatic heterocycle, is a quintessential example of such a scaffold.[1] Its unique structural and electronic properties have enabled the development of numerous clinically successful drugs.[1][2][3] This guide focuses specifically on the 5-benzyloxy-1H-indazole moiety, a versatile and strategically important derivative. The introduction of the benzyloxy group at the 5-position not only modifies the molecule's steric and electronic profile but also provides a key handle for synthetic elaboration, making it a valuable building block in the synthesis of diverse bioactive molecules.[4] This compound serves as a crucial intermediate in the development of therapeutics targeting a spectrum of diseases, from cancer to neurological disorders.[4]

This document provides an in-depth exploration of the biological activities associated with the 5-benzyloxy-1H-indazole core, grounded in mechanistic insights and supported by established experimental protocols. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their own discovery programs.

Caption: Core chemical structure of 5-Benzyloxy-1H-Indazole.

Section 1: Anticancer Activity - Targeting Uncontrolled Proliferation

The indazole scaffold is a well-established pharmacophore in oncology, with several approved drugs like Pazopanib and Niraparib featuring this core structure.[1][5] Derivatives of 5-benzyloxy-1H-indazole build upon this legacy, demonstrating potent activity as inhibitors of key signaling pathways that drive cancer progression.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases.[5] These enzymes are critical regulators of cell growth, differentiation, and survival; their dysregulation is a hallmark of many cancers. Indazole-based compounds are often designed as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Specific kinase families targeted by indazole derivatives include:

  • Epidermal Growth Factor Receptor (EGFR): Compounds have shown potent activity against EGFR mutants, which are prevalent in non-small cell lung cancer (NSCLC).[1] One study identified a 1H-indazole analogue as a highly active inhibitor of the EGFR L858R/T790M double mutant with an IC₅₀ value of 0.07 μM.[1]

  • Extracellular Signal-Regulated Kinases (ERK1/2): The ERK pathway is a central node in the MAPK signaling cascade, which is frequently hyperactivated in cancers. Indazole amide derivatives have been developed as potent ERK1/2 inhibitors, demonstrating enzymatic and cellular IC₅₀ values in the nanomolar to low micromolar range.[1][6]

  • Anaplastic Lymphoma Kinase (ALK): Entrectinib, a potent ALK inhibitor with an indazole core, has shown significant clinical efficacy.[1] This highlights the scaffold's utility in targeting fusion-protein-driven cancers.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression Inhibitor Indazole-Based ERK Inhibitor Inhibitor->ERK Inhibits

Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of indazole derivatives.

Antiproliferative Activity Data

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound ClassTarget Cell LineIC₅₀ (µM)Reference
1H-Indazole AnalogueEGFR L858R/T790M Mutant0.07[1]
3-(pyrrolopyridin-2-yl)indazoleVarious Cancer LinesVaries[1]
1H-Indazole AmideHT29 (Colon Cancer)0.9 - 6.1[1]
Indazole Derivative (2f)4T1 (Breast Cancer)0.23 - 1.15[7]
Experimental Protocol: In Vitro Antiproliferative (MTT) Assay

This protocol provides a self-validating system to assess the cytotoxic effects of 5-benzyloxy-1H-indazole derivatives on cancer cells.

Objective: To determine the IC₅₀ value of a test compound.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., HT29, 4T1) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Section 2: Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases. Indazole derivatives have demonstrated significant anti-inflammatory activity, positioning them as potential treatments for conditions ranging from arthritis to neuroinflammation.[1][8][9] Commercially available anti-inflammatory drugs like Bendazac and Benzydamine contain the 1H-indazole scaffold.[1]

Mechanism of Action: Modulation of Inflammatory Mediators

The anti-inflammatory effects of the indazole scaffold are often attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.

  • Cyclooxygenase (COX) Inhibition: Some indazole derivatives act as selective COX-2 inhibitors.[9] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic strategy as it reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

  • Cytokine Suppression: Compounds have been shown to inhibit the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) in macrophage cell lines stimulated by lipopolysaccharide (LPS).[10]

  • 5-Lipoxygenase (5-LOX) Inhibition: Certain 1,5-disubstituted indazol-3-ols exhibit potent inhibition of 5-LOX, an enzyme that produces leukotrienes, another class of inflammatory mediators.[11] One derivative showed a remarkable IC₅₀ of 44 nM against 5-LOX.[11]

Anti_Inflammatory_Workflow Start 1. Plate RAW 264.7 Macrophages Pretreat 2. Pre-treat with Indazole Compound Start->Pretreat Stimulate 3. Stimulate with LPS (Lipopolysaccharide) Pretreat->Stimulate Incubate 4. Incubate for 24h Stimulate->Incubate Collect 5. Collect Supernatant Incubate->Collect ELISA 6. Measure IL-6 levels via ELISA Collect->ELISA Analyze 7. Analyze Data & Determine IC50 ELISA->Analyze

Caption: Experimental workflow for assessing the anti-inflammatory activity of indazole compounds.

Experimental Protocol: LPS-Induced IL-6 Release in Macrophages

This protocol validates the ability of a test compound to suppress cytokine production.

Objective: To measure the inhibition of LPS-induced IL-6 production by a 5-benzyloxy-1H-indazole derivative.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.

  • ELISA Assay: Quantify the concentration of IL-6 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and measuring the colorimetric change.

  • Data Analysis: Normalize the IL-6 concentrations to the LPS-only control and calculate the percent inhibition for each compound concentration. Determine the IC₅₀ value.

Section 3: Diverse Biological Activities

Beyond cancer and inflammation, the 5-benzyloxy-1H-indazole scaffold and its close relatives have shown promise in a variety of other therapeutic areas.

Antimicrobial and Antiprotozoal Activity

Indazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[2]

  • Antibacterial: Activity has been reported against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

  • Antifungal: Certain sulfonamide derivatives of 5-nitro-1H-indazole are active against fungi such as A. niger.

  • Antiprotozoal: 5-nitroindazole derivatives have been investigated as potent agents against Leishmania and Trypanosoma cruzi, the parasite responsible for Chagas disease.[8][12]

Neurological and CNS Applications

The scaffold is a key building block for agents targeting the central nervous system.[4]

  • 5-HT₄ Receptor Antagonism: A series of indazole-3-carboxamides were synthesized and evaluated as potent and selective antagonists for the 5-HT₄ receptor, which is implicated in gastrointestinal motility and cognitive function.[13]

  • Neurodegenerative Disorders: The ability of indazole derivatives to modulate various kinases and inflammatory pathways suggests their potential utility in treating complex neurodegenerative diseases where these processes are dysregulated.[8]

Conclusion and Future Directions

The 5-benzyloxy-1H-indazole scaffold represents a highly versatile and "privileged" core in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, most notably as potent anticancer and anti-inflammatory agents through the modulation of key cellular kinases and inflammatory mediators. The synthetic tractability of the scaffold allows for fine-tuning of its pharmacological properties, as evidenced by the extensive structure-activity relationship studies in the literature.[14][15]

Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds derived from this scaffold. Elucidating precise mechanisms of action for novel derivatives and exploring their efficacy in relevant in vivo disease models will be critical for translating the clear preclinical promise of the 5-benzyloxy-1H-indazole scaffold into clinically effective therapeutics.

References

Methodological & Application

Application Note & Protocol: A Robust and Scalable Synthesis of Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including kinase inhibitors for oncology and receptor antagonists for neurological disorders.[1][2] Specifically, functionalized indazole-3-carboxylates serve as critical building blocks for the synthesis of complex drug candidates. This application note provides a detailed, field-proven protocol for the synthesis of methyl 5-(benzyloxy)-1H-indazole-3-carboxylate, a key intermediate whose benzyloxy group at the 5-position offers a versatile handle for further synthetic transformations or acts as a crucial pharmacophoric element.

The described two-step synthesis begins with the selective O-alkylation of 5-hydroxy-1H-indazole-3-carboxylic acid, followed by a straightforward acid-catalyzed esterification. This protocol is designed for high fidelity, scalability, and purity, addressing common challenges in indazole chemistry such as regioselectivity of N-alkylation.[3] We will elaborate on the causality behind key experimental choices, from reagent selection to purification strategies, ensuring a reproducible and efficient synthesis.

Synthesis Overview & Rationale

The synthetic strategy is a two-step process designed for efficiency and control.

  • Step 1: Selective O-Benzylation. The synthesis commences with the protection of the phenolic hydroxyl group of 5-hydroxy-1H-indazole-3-carboxylic acid. A common challenge in the alkylation of indazoles is the competition between N1, N2, and other nucleophilic sites. By using a suitable base and solvent system, we can favor the deprotonation of the more acidic phenolic proton, directing the benzyl group to the 5-position oxygen. Potassium carbonate in DMF is a classic and effective choice for this transformation, promoting the SN2 reaction with benzyl bromide while minimizing undesired N-alkylation.

  • Step 2: Fischer Esterification. The resulting 5-(benzyloxy)-1H-indazole-3-carboxylic acid is converted to its methyl ester via a classic Fischer esterification.[4] Using methanol as both the solvent and the reagent in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) provides a simple, high-yielding, and atom-economical method to obtain the final product. This method is particularly well-suited for scaled-up preparations.[5]

Reaction Scheme Visualization

The overall synthetic transformation is depicted below.

G cluster_0 Step 1: O-Benzylation cluster_1 Step 2: Esterification A 5-Hydroxy-1H-indazole-3-carboxylic acid B 5-(Benzyloxy)-1H-indazole-3-carboxylic acid A->B BnBr, K2CO3 DMF C This compound B->C MeOH, H2SO4 (cat.) Reflux

Caption: Overall two-step synthesis pathway.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Benzyl bromide is a lachrymator and corrosive; handle with care. Concentrated sulfuric acid is highly corrosive.

Materials and Reagents
ReagentGradeSupplier
5-Hydroxy-1H-indazole-3-carboxylic acid≥97%Commercial Source
Benzyl Bromide (BnBr)≥98%Commercial Source
Potassium Carbonate (K₂CO₃), anhydrous≥99%Commercial Source
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Commercial Source
Methanol (MeOH), anhydrous≥99.8%Commercial Source
Sulfuric Acid (H₂SO₄), concentrated95-98%Commercial Source
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
HexanesACS GradeCommercial Source
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradePrepared in-house
Brine (Saturated NaCl Solution)ACS GradePrepared in-house
Magnesium Sulfate (MgSO₄), anhydrousACS GradeCommercial Source
Protocol 1: Synthesis of 5-(benzyloxy)-1H-indazole-3-carboxylic acid (Intermediate)
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-hydroxy-1H-indazole-3-carboxylic acid (5.0 g, 28.1 mmol, 1.0 equiv.) and anhydrous potassium carbonate (8.5 g, 61.7 mmol, 2.2 equiv.).

  • Solvent Addition: Add 100 mL of anhydrous DMF via cannula. The use of an anhydrous polar aprotic solvent like DMF is crucial as it effectively dissolves the reactants and facilitates the SN2 reaction.

  • Reagent Addition: Add benzyl bromide (4.0 mL, 33.7 mmol, 1.2 equiv.) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% MeOH in Dichloromethane). The starting material is polar and should remain at the baseline, while the product will have a higher Rf value.

  • Work-up: After completion, cool the mixture to room temperature and pour it slowly into 400 mL of ice-cold water.

  • Acidification: Acidify the aqueous mixture to pH ~3-4 by the dropwise addition of 1M HCl. This step protonates the carboxylate, causing the product to precipitate out of the solution.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water (3 x 50 mL) to remove inorganic salts and residual DMF.

  • Drying: Dry the collected solid in a vacuum oven at 50 °C overnight to yield 5-(benzyloxy)-1H-indazole-3-carboxylic acid as an off-white to pale yellow solid.[6] The expected yield is typically in the range of 85-95%.

Protocol 2: Synthesis of this compound (Final Product)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the dried 5-(benzyloxy)-1H-indazole-3-carboxylic acid (6.4 g, 23.8 mmol) from the previous step.

  • Solvent & Catalyst: Add 120 mL of anhydrous methanol. While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise. The reaction is exothermic. This acid-catalyzed esterification follows the well-established Fischer-Speier mechanism.[4]

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes) until the starting carboxylic acid is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol to approximately one-third using a rotary evaporator.

  • Extraction: Pour the residue into 200 mL of a saturated aqueous sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield this compound as a white crystalline solid. The expected yield is typically 90-98%.

Summary of Key Synthesis Parameters

StepStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)Product CAS No.
1 5-Hydroxy-1H-indazole-3-carboxylic acidBenzyl Bromide, K₂CO₃DMF6012-1685-95177941-16-1[6]
2 5-(Benzyloxy)-1H-indazole-3-carboxylic acidMethanol, H₂SO₄ (cat.)MeOH654-690-98N/A (Ester)

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the laboratory procedure.

workflow cluster_step1 Protocol 1: Benzylation cluster_step2 Protocol 2: Esterification s1_setup 1. Setup: Reactants & K2CO3 in DMF s1_reagent 2. Add Benzyl Bromide s1_setup->s1_reagent s1_react 3. Heat & Stir (60°C, 12h) s1_reagent->s1_react s1_workup 4. Quench (H2O) & Acidify (HCl) s1_react->s1_workup s1_isolate 5. Filter & Dry Intermediate s1_workup->s1_isolate s2_setup 6. Setup: Intermediate in MeOH s1_isolate->s2_setup Transfer Intermediate s2_catalyst 7. Add H2SO4 (cat.) s2_setup->s2_catalyst s2_react 8. Reflux (65°C, 4h) s2_catalyst->s2_react s2_workup 9. Neutralize (NaHCO3) & Extract (EtOAc) s2_react->s2_workup s2_purify 10. Dry, Concentrate & Purify s2_workup->s2_purify

Caption: Step-by-step experimental workflow.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By detailing the rationale behind each step and providing clear, actionable instructions, this guide enables researchers to confidently produce this valuable intermediate with high yield and purity. The methodology is robust and amenable to scaling, supporting its application in both discovery and process development settings within the pharmaceutical industry.

References

Application Notes and Protocols: Regioselective Benzylation of Methyl 5-hydroxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The strategic functionalization of the indazole scaffold is paramount in modulating the pharmacological profile of these molecules. Specifically, the benzylation of hydroxylated indazoles serves as a critical step in synthesizing compounds with potential applications in oncology and other therapeutic areas.[2][3] This document provides a detailed experimental guide for the regioselective O-benzylation of methyl 5-hydroxy-1H-indazole-3-carboxylate, a key intermediate in the synthesis of various bioactive molecules.

The primary challenge in the alkylation of hydroxyindazoles is controlling the regioselectivity between N-alkylation and O-alkylation. The indazole nucleus possesses two nitrogen atoms (N1 and N2) and a hydroxyl group, all of which are potential sites for benzylation.[4] This guide will focus on a robust protocol to selectively achieve O-benzylation, yielding methyl 5-(benzyloxy)-1H-indazole-3-carboxylate.

Chemical Principles and Reaction Mechanism

The selective O-benzylation of methyl 5-hydroxy-1H-indazole-3-carboxylate is typically achieved through a Williamson ether synthesis. This reaction proceeds via a nucleophilic substitution (SN2) mechanism.[5]

Step 1: Deprotonation

A suitable base is used to deprotonate the most acidic proton in the starting material. In the case of methyl 5-hydroxy-1H-indazole-3-carboxylate, the phenolic hydroxyl group is more acidic than the N-H protons of the indazole ring. The base, therefore, selectively removes the proton from the hydroxyl group to form a more nucleophilic phenoxide ion.

Step 2: Nucleophilic Attack

The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic benzylic carbon of the benzylating agent (e.g., benzyl bromide). This attack displaces the leaving group (bromide ion) and forms the desired O-benzyl ether product.

Controlling the regioselectivity is crucial. The choice of base and reaction conditions can influence the site of alkylation. While stronger bases might lead to a mixture of N- and O-alkylated products, a carefully selected base under optimized conditions can favor the desired O-benzylation.[6]

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions Reactant Methyl 5-hydroxy-1H-indazole-3-carboxylate Product This compound Reactant->Product Nucleophilic Substitution (SN2) BenzylatingAgent Benzyl Bromide BenzylatingAgent->Product Base Base (e.g., K2CO3) Base->Reactant Deprotonation Solvent Solvent (e.g., DMF)

Caption: General reaction scheme for the O-benzylation of methyl 5-hydroxy-1H-indazole-3-carboxylate.

Experimental Protocol

This protocol details a reliable method for the O-benzylation of methyl 5-hydroxy-1H-indazole-3-carboxylate.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Methyl 5-hydroxy-1H-indazole-3-carboxylate473416-12-5C₉H₈N₂O₃192.17
Benzyl Bromide100-39-0C₇H₇Br171.03
Potassium Carbonate (K₂CO₃), anhydrous584-08-7K₂CO₃138.21
N,N-Dimethylformamide (DMF), anhydrous68-12-2C₃H₇NO73.09
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11
Hexane110-54-3C₆H₁₄86.18
Brine (saturated NaCl solution)N/ANaCl in H₂ON/A
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Column chromatography setup

Safety Precautions
  • Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood.[7][8][9][10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • N,N-Dimethylformamide (DMF) is a potential reproductive toxin. Handle with care in a fume hood.

  • Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl 5-hydroxy-1H-indazole-3-carboxylate (1.0 equiv).

    • Add anhydrous potassium carbonate (1.5 equiv).

    • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants (concentration of the starting material is typically around 0.1-0.5 M).

  • Addition of Benzylating Agent:

    • Slowly add benzyl bromide (1.1 equiv) to the reaction mixture at room temperature with vigorous stirring.

  • Reaction:

    • Heat the reaction mixture to 60-80 °C.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate in hexane). The product should have a higher Rf value than the starting material.

  • Workup:

    • Once the reaction is complete (as indicated by TLC, typically after 4-12 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure this compound.

Workflow Diagram

Experimental_Workflow Setup 1. Reaction Setup - Add reactants and solvent - Inert atmosphere Addition 2. Add Benzyl Bromide Setup->Addition Reaction 3. Heat and Monitor - 60-80 °C - TLC monitoring Addition->Reaction Workup 4. Aqueous Workup - Quench with water - Extract with EtOAc - Wash with brine Reaction->Workup Purification 5. Purification - Dry over Na2SO4 - Concentrate - Column Chromatography Workup->Purification Characterization 6. Product Characterization - NMR, MS, etc. Purification->Characterization

Caption: Step-by-step experimental workflow for the benzylation reaction.

Data Analysis and Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Expected Results
TechniqueExpected Observations
¹H NMR - Disappearance of the phenolic -OH proton signal.- Appearance of a new singlet around δ 5.1-5.3 ppm corresponding to the benzylic protons (-O-CH₂-Ph).- Signals for the aromatic protons of the benzyl group (multiplet around δ 7.3-7.5 ppm).- Signals corresponding to the indazole core and the methyl ester group.
¹³C NMR - Appearance of a new signal around δ 70-71 ppm for the benzylic carbon.- Signals for the carbons of the benzyl aromatic ring.
Mass Spectrometry - The mass spectrum should show the molecular ion peak corresponding to the mass of the product (C₁₇H₁₄N₂O₃, MW: 294.31 g/mol ).
TLC - A single spot with a higher Rf value compared to the starting material.

The successful synthesis of the target compound is indicated by the incorporation of the benzyl group at the 5-hydroxy position, which can be unequivocally confirmed by the spectroscopic data.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive reagents (e.g., wet DMF, old benzyl bromide).- Insufficient heating.- Ineffective base.- Use freshly distilled or anhydrous solvents.- Use fresh benzyl bromide.- Ensure the reaction temperature is maintained.- Consider using a stronger base like sodium hydride (NaH), but be aware this may affect regioselectivity.
Formation of N-alkylated isomers - Reaction conditions are too harsh (e.g., high temperature, very strong base).- Lower the reaction temperature.- Use a milder base like potassium carbonate or cesium carbonate.- Carefully control the stoichiometry of the reagents.
Incomplete reaction - Insufficient reaction time.- Stoichiometry of reagents is incorrect.- Extend the reaction time and continue to monitor by TLC.- Ensure accurate measurement of all reagents.
Difficult purification - Close Rf values of product and byproducts.- Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative or additional purification step.

Conclusion

This application note provides a comprehensive and detailed protocol for the regioselective O-benzylation of methyl 5-hydroxy-1H-indazole-3-carboxylate. By carefully controlling the reaction conditions and utilizing the appropriate reagents, researchers can efficiently synthesize the desired O-benzylated product, a valuable intermediate for the development of novel therapeutic agents. The provided troubleshooting guide should assist in overcoming common experimental challenges.

References

Application Notes & Protocols: Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate as a Strategic Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, serves as a versatile scaffold for designing molecules with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and cardiovascular treatments.[3][4][5] Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate stands out as a particularly valuable synthetic intermediate for drug discovery professionals. Its trifunctional nature—a reactive methyl ester, a protected phenol, and the indazole core—provides a robust platform for building molecular complexity and diversity.

This guide provides an in-depth exploration of the synthetic utility of this compound. We will detail key chemical transformations, provide field-tested protocols, and explain the underlying chemical principles that govern these reactions. The objective is to equip researchers with the knowledge to strategically and efficiently incorporate this intermediate into their synthetic campaigns.

Overview of Synthetic Utility

The strategic application of this compound hinges on the sequential or orthogonal manipulation of its three key functional groups. The typical synthetic workflow involves derivatization at the C3-ester position, followed by deprotection of the C5-benzyloxy group to unmask the phenol, which can be a critical pharmacophoric element or a handle for further modification.

G start Methyl 5-(benzyloxy)-1H- indazole-3-carboxylate hydrolysis Step 1: Ester Hydrolysis start->hydrolysis acid 5-(Benzyloxy)-1H- indazole-3-carboxylic Acid hydrolysis->acid coupling Step 2: Amide Coupling acid->coupling amide N-Substituted Amide Derivative coupling->amide deprotection Step 3: Benzyl Deprotection amide->deprotection final_product Final Target Molecule (5-hydroxy-1H-indazole-3-carboxamide) deprotection->final_product

Caption: General synthetic workflow utilizing the title compound.

Part 1: Ester Hydrolysis to the Carboxylic Acid

Scientific Rationale: The conversion of the methyl ester at the C3 position to a carboxylic acid is the foundational step for a majority of subsequent derivatizations. The carboxylic acid is the direct precursor for amide bond formation—one of the most prevalent linkages in pharmaceutical compounds.[6] This transformation is typically achieved via saponification, a robust and high-yielding base-catalyzed hydrolysis.

Protocol 1: Saponification of Methyl Ester

Objective: To hydrolyze this compound to 5-(benzyloxy)-1H-indazole-3-carboxylic acid.

Materials:

Reagent/Material M.W. Quantity Moles (mmol) Equivalents
This compound 282.29 1.0 g 3.54 1.0
Lithium Hydroxide (LiOH) monohydrate 41.96 0.22 g 5.31 1.5
Tetrahydrofuran (THF) - 15 mL - -
Water (H₂O) - 5 mL - -
1 M Hydrochloric Acid (HCl) - ~6 mL ~6.0 As needed
Ethyl Acetate (EtOAc) - 50 mL - -

| Brine | - | 20 mL | - | - |

Procedure:

  • Add this compound to a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Add THF and water. Stir the suspension at room temperature until all solids are dissolved.

  • Add lithium hydroxide monohydrate in one portion.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Once complete, remove the THF via rotary evaporation.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow, dropwise addition of 1 M HCl. A white precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL).

  • Dry the solid under high vacuum to afford 5-(benzyloxy)-1H-indazole-3-carboxylic acid as a white to off-white powder.

Causality and Experimental Insights:

  • Choice of Base: Lithium hydroxide is often preferred over sodium or potassium hydroxide due to the lower solubility of lithium carboxylate salts in the organic co-solvent, which can sometimes drive the reaction to completion. However, NaOH is also commonly and successfully used.

  • Solvent System: A THF/water mixture is used to ensure the solubility of both the relatively nonpolar ester starting material and the ionic hydroxide nucleophile.

  • Acidification: The acidification step is critical. It protonates the carboxylate salt, rendering it neutral and causing it to precipitate from the aqueous solution, which provides a simple and efficient initial purification.

Part 2: Amide Coupling Reactions

Scientific Rationale: The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of drug synthesis.[7] This transformation requires the "activation" of the carboxylic acid, converting its hydroxyl group into a better leaving group. This is accomplished using a variety of specialized coupling reagents. The resulting activated species is then readily attacked by the amine nucleophile to form the stable amide bond.[6]

Protocol 2: HATU-Mediated Amide Coupling

Objective: To couple 5-(benzyloxy)-1H-indazole-3-carboxylic acid with a primary or secondary amine.

Materials:

Reagent/Material M.W. Quantity Moles (mmol) Equivalents
5-(Benzyloxy)-1H-indazole-3-carboxylic acid 268.27 500 mg 1.86 1.0
Amine (R-NH₂) - - 2.05 1.1
HATU 380.23 780 mg 2.05 1.1
DIPEA 129.24 0.98 mL 5.58 3.0

| N,N-Dimethylformamide (DMF), anhydrous | - | 10 mL | - | - |

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 5-(benzyloxy)-1H-indazole-3-carboxylic acid and anhydrous DMF.

  • Add the desired amine, followed by DIPEA.

  • In a separate vial, dissolve HATU in a small amount of anhydrous DMF (~2 mL) and add this solution to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL), water (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired amide product.

Causality and Experimental Insights:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, modern coupling reagent that forms a reactive O-acylisourea intermediate, minimizing side reactions and often leading to high yields and clean conversions.

  • Base: A non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) is essential. Its role is to deprotonate the carboxylic acid and the protonated amine (if an amine salt is used), ensuring the amine is in its free, nucleophilic state. It does not compete with the desired amine in attacking the activated acid.

  • Solvent: Anhydrous DMF is a common choice as it is a polar aprotic solvent that effectively dissolves the reactants and reagents. It is crucial to use an anhydrous grade to prevent hydrolysis of the activated acid intermediate.

G cluster_0 Amide Coupling Mechanism Acid R-COOH ActivatedEster [Activated O-Acylisourea Ester] Acid->ActivatedEster + HATU, DIPEA HATU HATU Base DIPEA Amide R-CONH-R' ActivatedEster->Amide + R'-NH₂ Amine R'-NH₂ Byproduct HOAt + Urea byproduct

Caption: Simplified mechanism of HATU-mediated amide coupling.

Part 3: Deprotection of the Benzyl Ether

Scientific Rationale: The benzyl (Bn) group is a widely used protecting group for alcohols and phenols due to its stability under a broad range of reaction conditions.[8][9] Its removal is most commonly and cleanly achieved by catalytic hydrogenolysis.[9][10] This reaction uses hydrogen gas and a palladium catalyst to cleave the benzylic C-O bond, liberating the free phenol and producing toluene as a benign byproduct.[11] This step is often performed late in a synthetic sequence to reveal a key functional group for biological activity.

Protocol 3: Catalytic Hydrogenolysis

Objective: To cleave the 5-benzyloxy group to yield the corresponding 5-hydroxy indazole derivative.

Materials:

Reagent/Material Quantity Moles (mmol) Notes
5-(Benzyloxy)-indazole-3-carboxamide derivative 300 mg 1.0 Substrate from Part 2
Palladium on Carbon (Pd/C), 10% 30 mg - 10% w/w of substrate
Ethanol (EtOH) or Methanol (MeOH) 15 mL - Solvent

| Hydrogen (H₂) gas | - | - | Balloon or H₂ generator |

Procedure:

  • Dissolve the 5-(benzyloxy)-indazole-3-carboxamide derivative in ethanol in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle in an inert atmosphere or add to the solvent carefully.

  • Seal the flask and purge the system with an inert gas (Nitrogen or Argon).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this purge/fill cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS. The product will be significantly more polar than the starting material.

  • Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with ethanol or methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the 5-hydroxy-indazole product. Further purification may be performed if necessary.

Causality and Experimental Insights:

  • Catalyst: Palladium on activated carbon is the standard catalyst for this transformation. The carbon support provides a high surface area for the reaction. 10% loading by weight relative to the substrate is a typical starting point.

  • Hydrogen Source: While a balloon of hydrogen is sufficient for small-scale reactions, a Parr hydrogenator or a continuous flow H-Cube® system can be used for larger scales or more stubborn substrates, allowing for higher pressures and better control.

  • Safety: Hydrogen gas is highly flammable. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. The catalyst filtration step is critical; never allow the catalyst to dry on the filter paper in the presence of air, as it can ignite the solvent-wetted paper.

Part 4: Safety and Handling

Professionals handling this compound and its derivatives should consult the relevant Safety Data Sheet (SDS) before use.[12][13][14][15]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust or vapors.[13][14][15] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13][15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

  • Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste.

References

Application Notes and Protocols: The Strategic Use of Methyl 5-(Benzyloxy)-1H-indazole-3-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Kinase-Binding Motif

The indazole core has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors.[1][2] Its unique bicyclic aromatic structure allows it to form key hydrogen bonding interactions with the hinge region of the ATP-binding site of many kinases, a critical interaction for potent inhibition.[3] Several FDA-approved kinase inhibitors, including Axitinib (VEGFR inhibitor) and Niraparib (PARP inhibitor), feature this core structure, underscoring its clinical significance.[2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of methyl 5-(benzyloxy)-1H-indazole-3-carboxylate , a versatile and crucial intermediate in the synthesis of a new generation of kinase inhibitors. We will explore the rationale behind its use, detail key synthetic transformations, and provide robust protocols for its incorporation into complex drug candidates.

The Role of the 5-(Benzyloxy) Moiety: A Strategic Protecting Group

The 5-position of the indazole ring is a frequent site for substitution in kinase inhibitor design. A hydroxyl group at this position can act as a critical hydrogen bond donor, significantly enhancing binding affinity to the target kinase. However, the presence of a free hydroxyl group can be problematic during multi-step synthetic sequences.

The benzyloxy group in This compound serves as a strategic protecting group for this crucial hydroxyl functionality. The benzyl group is relatively stable to a wide range of reaction conditions commonly employed in medicinal chemistry, yet it can be selectively removed under mild conditions in the final stages of a synthesis. This strategy allows for the unmasking of the key hydrogen-bonding hydroxyl group just prior to the final compound, preserving it through potentially incompatible chemical transformations.

Synthetic Workflow Overview

The general synthetic strategy employing this compound involves a series of key transformations to build the final kinase inhibitor. The workflow is designed to be modular, allowing for the introduction of various diversity elements.

G A This compound B Step 1: Functionalization of the Indazole Core (e.g., N-Alkylation or Amide Coupling) A->B Introduction of R1 group C Step 2: Molecular Elaboration (e.g., Suzuki or Heck Coupling) B->C Introduction of R2 group D Step 3: Deprotection of 5-Benzyloxy Group C->D Unmasking of key pharmacophore E Final Kinase Inhibitor (with 5-Hydroxy Indazole Core) D->E Final Product

Caption: General synthetic workflow utilizing the target intermediate.

PART 1: Core Synthetic Transformations and Protocols

Regioselective N-Alkylation of the Indazole Core

A common and critical step in the elaboration of the indazole scaffold is N-alkylation. The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), leading to potential regioselectivity challenges. The desired N1-alkylated product is often the more thermodynamically stable isomer.

Rationale for Reagent Selection: The choice of base and solvent system is paramount for achieving high regioselectivity. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) generally favor N1-alkylation. This is attributed to the formation of a sodium-chelated intermediate with the C3-carboxylate group, which sterically hinders attack at the N2 position. In contrast, conditions like potassium carbonate in DMF can lead to mixtures of N1 and N2 isomers.

Protocol 1: N1-Selective Alkylation

  • Materials:

    • This compound (1.0 equiv)

    • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Alkyl halide (e.g., benzyl bromide, 1.1 equiv)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride.

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

    • Suspend the washed sodium hydride in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound in anhydrous THF to the cooled suspension.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the alkyl halide dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Parameter Condition Rationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that favors N1-alkylation.
Solvent Anhydrous THFAprotic solvent that promotes the desired reaction pathway.
Temperature 0 °C to RTControlled addition at low temperature for safety and selectivity.
Work-up Quench with NH₄ClSafely neutralizes excess NaH.
Amide Bond Formation

The methyl ester at the C3 position can be readily converted to a variety of amides, which can also serve as important interaction points with the target kinase. This is typically achieved by hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling.

Protocol 2: Hydrolysis and Amide Coupling

  • Step A: Saponification to the Carboxylic Acid

    • Dissolve this compound in a mixture of THF and methanol.

    • Add an aqueous solution of lithium hydroxide (or sodium hydroxide, 2-3 equiv).

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Concentrate the mixture under reduced pressure to remove the organic solvents.

    • Dilute the aqueous residue with water and acidify to pH 3-4 with 1N HCl.

    • Collect the resulting precipitate by filtration, wash with water, and dry to yield 5-(benzyloxy)-1H-indazole-3-carboxylic acid.

  • Step B: Amide Coupling

    • Dissolve 5-(benzyloxy)-1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF.

    • Add a coupling agent such as HATU (1.1 equiv) or EDC (1.2 equiv) and HOBt (1.2 equiv).

    • Add a base, such as N,N-diisopropylethylamine (DIPEA, 2-3 equiv).

    • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

    • Add the desired amine (1.1 equiv) to the reaction mixture.

    • Stir at room temperature for 4-12 hours until the reaction is complete.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Coupling Reagent Advantages
HATU High efficiency, low epimerization for chiral amines.
EDC/HOBt Cost-effective, widely used, and reliable.
O-Debenzylation to Reveal the 5-Hydroxy Group

The final key step is the deprotection of the 5-benzyloxy group to yield the 5-hydroxy indazole, a critical pharmacophore. Catalytic transfer hydrogenation is a mild and effective method for this transformation, avoiding the need for high-pressure hydrogen gas.

Protocol 3: Catalytic Transfer Hydrogenation

  • Materials:

    • 5-Benzyloxy-indazole derivative (1.0 equiv)

    • Palladium on carbon (10% w/w, 0.1 equiv)

    • Ammonium formate or formic acid as the hydrogen donor

    • Methanol or Ethanol

    • Celite®

  • Procedure:

    • Dissolve the 5-benzyloxy-indazole derivative in methanol or ethanol in a round-bottom flask.

    • Carefully add 10% palladium on carbon to the solution.

    • Add ammonium formate (5-10 equiv) in portions.

    • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by recrystallization or column chromatography to obtain the final 5-hydroxy indazole kinase inhibitor.

Hydrogen Donor Advantages
Ammonium Formate Solid, easy to handle, and effective.[4]
Formic Acid Liquid, can also serve as a co-solvent.[4]

PART 2: Application in the Synthesis of a PLK4 Inhibitor Intermediate

Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication and a validated target in oncology.[5] The indazole scaffold is a key feature of potent PLK4 inhibitors like CFI-400945.[1][3] The following workflow illustrates a plausible synthesis of a key intermediate for a PLK4 inhibitor, starting from our title compound.

G cluster_0 Synthesis of a 5-Hydroxy-Indazole-3-Carboxamide A This compound B Saponification (LiOH) A->B C 5-(Benzyloxy)-1H-indazole-3-carboxylic acid B->C D Amide Coupling (HATU, DIPEA, Amine) C->D E N-Substituted-5-(benzyloxy)-1H-indazole-3-carboxamide D->E F O-Debenzylation (Pd/C, NH4HCO2) E->F G N-Substituted-5-hydroxy-1H-indazole-3-carboxamide F->G

Caption: Plausible synthetic route to a 5-hydroxy-indazole-3-carboxamide intermediate.

Conclusion

This compound is a highly valuable and strategic building block for the synthesis of kinase inhibitors. Its utility lies in the stable protection of the 5-hydroxy group, a key pharmacophoric element, allowing for extensive molecular elaboration before its final-stage deprotection. The protocols outlined in this application note provide a robust framework for the N-alkylation, C3-amide formation, and O-debenzylation of this intermediate, empowering medicinal chemists to efficiently access novel indazole-based kinase inhibitors for drug discovery programs.

References

solid-phase synthesis protocols using indazole-3-carboxylate building blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] Indazole-3-carboxylic acid, in particular, serves as a versatile starting material for the synthesis of potent kinase inhibitors and receptor antagonists. The development of compound libraries based on this scaffold is a critical endeavor in modern drug discovery.

Solid-phase synthesis (SPS), pioneered by Bruce Merrifield, offers a powerful and efficient methodology for the rapid assembly of such libraries.[2] By anchoring the initial building block to an insoluble polymeric resin, SPS allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing. This approach is highly amenable to automation and the parallel synthesis of hundreds or thousands of distinct molecules.

This application note provides a detailed guide to the solid-phase synthesis of indazole-3-carboxamide libraries, focusing on key strategic considerations from resin selection and protecting group strategy to final cleavage and purification.

Core Principles and Strategic Considerations

The successful solid-phase synthesis of an indazole-based library hinges on a coherent strategy that encompasses the solid support, a robust protecting group scheme, and efficient coupling and cleavage conditions.

Solid Support Selection

The choice of resin is dictated by the desired C-terminal functionality and the overall chemical strategy. For the synthesis of C-terminal carboxamides, the Merrifield resin (chloromethylated polystyrene-divinylbenzene) is a classic and effective choice.[3] The indazole-3-carboxylic acid is anchored to the resin via a benzyl ester linkage, which is stable to the basic conditions of Fmoc-deprotection but readily cleaved by strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4]

Protecting Group Strategy: A Critical Decision

A robust and orthogonal protecting group strategy is paramount. The indazole ring contains two nitrogen atoms (N1 and N2), which can undergo undesired side reactions, such as alkylation, during synthesis. Therefore, protection of the indazole nitrogen is essential.

  • N-Indazole Protection: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for protecting the indazole nucleus, often showing regioselectivity for the N-2 position.[5][6] The SEM group is stable to the conditions required for subsequent amide bond formation. Its removal can be achieved under fluoride-mediated (e.g., TBAF) or acidic conditions, which can be synchronized with the final cleavage step.[5][6] The synthesis of 1H-Indazole-3-carboxamides has been successfully achieved starting from SEM-protected indazole.[7][8]

Carboxylic Acid Activation and Coupling

To form the desired carboxamide bond, the resin-bound indazole-3-carboxylate must be coupled with a diverse range of primary or secondary amines. This requires activation of the carboxyl group. Standard peptide coupling reagents are highly effective for this transformation.

The activation and coupling process is typically performed in a suitable solvent like N,N-dimethylformamide (DMF). The use of additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) is highly recommended to increase coupling efficiency and minimize the risk of racemization.[9][10]

Visual Workflow: Solid-Phase Synthesis of Indazole-3-Carboxamides

SPS_Workflow cluster_0 Preparation cluster_1 On-Resin Synthesis cluster_2 Cleavage & Purification Protect 1. N-Protect Indazole (e.g., SEM-Cl) Load 2. Load onto Resin (Cesium Salt Method) Protect->Load Resin Merrifield Resin Resin->Load Wash1 3. Wash Load->Wash1 Couple 4. Couple Amine (R-NH2) (HBTU/HOBt/DIPEA) Wash1->Couple Wash2 5. Wash Couple->Wash2 Cleave 6. Cleave & Deprotect (HF or TFMSA) Wash2->Cleave Purify 7. Purify Product Cleave->Purify Product Indazole-3-carboxamide Purify->Product

Caption: General workflow for the solid-phase synthesis of indazole-3-carboxamides.

Detailed Protocols

Protocol 1: Immobilization of N-SEM-Indazole-3-Carboxylic Acid on Merrifield Resin

This protocol utilizes the cesium salt method for efficient esterification onto the chloromethylated resin, minimizing side reactions.[3]

Materials:

  • N-SEM-Indazole-3-carboxylic acid

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Cesium carbonate (Cs₂CO₃)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Prepare Cesium Salt: Dissolve N-SEM-Indazole-3-carboxylic acid (1.5 eq. relative to resin capacity) in MeOH. Add water (approx. 10% of MeOH volume) and titrate the solution to pH 7.0 with a 20% aqueous solution of Cs₂CO₃.

  • Dry the Salt: Evaporate the mixture to dryness under reduced pressure. Add DMF and evaporate to dryness again (at ~45°C) to remove residual water. Repeat this DMF addition/evaporation step.

  • Resin Swelling: Place the Merrifield resin in a synthesis vessel and swell in DMF (6-8 mL per gram of resin) for 1 hour with gentle agitation.

  • Loading Reaction: Drain the DMF from the swollen resin. Add a solution of the dried cesium salt in fresh DMF.

  • Coupling: Secure the vessel on a shaker and heat to 50°C for 24 hours.

  • Washing: After the reaction, filter the resin and wash it thoroughly with DMF (3x), 50% aqueous DMF (3x), 50% aqueous MeOH (3x), and finally pure MeOH (3x).

  • Drying: Dry the resin in vacuo to a constant weight. The loading efficiency can be determined by cleaving a small amount of resin and quantifying the released product.

Scientist's Note: The complete dryness of the cesium salt is critical for achieving high loading efficiency.[3] Any residual water can hydrolyze the chloromethyl groups on the resin, reducing the available sites for attachment.

Protocol 2: Amide Bond Formation

This protocol describes a typical coupling cycle to attach a library of diverse amines to the resin-bound indazole.

Materials:

  • Indazole-loaded resin from Protocol 1

  • Amine building block (e.g., R-NH₂) (3-5 eq.)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 eq.)

  • HOBt (1-Hydroxybenzotriazole) (3-5 eq.)

  • DIPEA (N,N-Diisopropylethylamine) (6-10 eq.)

  • DMF, Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the indazole-loaded resin in DMF for 30 minutes.

  • Pre-activation (Optional but Recommended): In a separate vial, dissolve the amine, HBTU, HOBt, and DIPEA in a minimal amount of DMF. Allow to stand for 5-10 minutes.

  • Coupling Reaction: Drain the DMF from the resin. Add the pre-activated amine solution to the resin. Agitate the mixture at room temperature for 4-6 hours. The reaction can be monitored for completion using a Kaiser test on a small resin sample.

  • Washing: Filter the resin and wash sequentially with DMF (5x), DCM (5x), and MeOH (3x).

  • Drying: Dry the resin in vacuo.

Data Presentation: Common Coupling Reagents

ReagentActivating Agent ClassKey FeaturesTypical Equivalents
HBTU/HOBt Aminium SaltFast, efficient, low racemization.[9]3 - 5
HATU/HOAt Aminium SaltMore reactive than HBTU, excellent for hindered couplings.[9]3 - 5
DIC/HOBt CarbodiimideCost-effective; byproduct (DIU) is soluble in DMF.[9]3 - 5
PyBOP Phosphonium SaltHigh reactivity, useful for difficult couplings.3 - 5
Protocol 3: Cleavage and Final Deprotection

This final step liberates the synthesized compound from the solid support and removes the N-SEM protecting group simultaneously. Strong acid cleavage is required for the benzyl ester linkage of the Merrifield resin.

WARNING: Hydrofluoric acid (HF) is extremely corrosive and toxic. All operations must be performed by trained personnel in a specialized HF cleavage apparatus within a certified fume hood. Trifluoromethanesulfonic acid (TFMSA) is a slightly safer but still highly corrosive alternative.[4]

Materials:

  • Dried peptide-resin

  • Anhydrous HF or TFMSA

  • Anisole or p-cresol (scavenger)

  • Diethyl ether (cold)

Procedure (HF Cleavage):

  • Preparation: Place the dry resin (approx. 0.2 mmol) in the reaction vessel of the HF apparatus. Add a scavenger such as p-cresol (1 mL).[3]

  • HF Distillation: Cool the reaction vessel in a dry ice/methanol bath. Distill anhydrous HF (approx. 10 mL) into the vessel, maintaining the temperature between -5°C and 0°C.

  • Cleavage Reaction: Stir the mixture at 0°C to 5°C for 1-2 hours.

  • HF Removal: After the reaction is complete, remove the HF under a stream of nitrogen or by vacuum.

  • Product Precipitation: Wash the residual resin with a small amount of TFA and combine the filtrates. Precipitate the crude product by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated solid by filtration or centrifugation. Wash thoroughly with cold ether to remove scavengers.

  • Purification: Dry the crude product and purify using an appropriate method, such as reverse-phase HPLC.

Visualization: Key Chemical Structures

Caption: Structure of the building block and its linkage to the Merrifield resin.

Conclusion and Field-Proven Insights

The solid-phase synthesis of indazole-3-carboxamide libraries is a robust and highly adaptable methodology for accelerating drug discovery programs. The protocols outlined here provide a validated framework for success. Key determinants of yield and purity include the rigorous exclusion of water during the resin loading step, the use of proven coupling reagents with additives like HOBt to ensure complete amide bond formation, and careful execution of the final acid-mediated cleavage step. By systematically applying these principles, researchers can efficiently generate large, diverse libraries of novel indazole derivatives for biological screening and lead optimization.

References

Application Notes & Protocols: The Utility of Methyl 5-(Benzyloxy)-1H-indazole-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets.[1][2][3] This guide focuses on a key derivative, Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate , a versatile building block pivotal in the synthesis of targeted therapeutics. Its unique structural features, including a protected hydroxyl group and a reactive methyl ester, make it an ideal starting point for developing complex molecules, particularly kinase and PARP (Poly(ADP-ribose) polymerase) inhibitors for oncology.[3] This document provides a detailed exploration of its synthesis, applications, and step-by-step protocols for its utilization in a drug discovery context, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are fundamental to pharmaceutical sciences.[2] Among them, the indazole core—a bicyclic structure fusing a pyrazole and a benzene ring—is prevalent in numerous clinically approved drugs and investigational agents.[1][2] Its rigid structure and capacity for diverse substitutions allow for precise tuning of pharmacological properties.

This compound serves as a critical intermediate. The benzyloxy group at the 5-position acts as a stable protecting group for a phenol, which can be deprotected in later synthetic steps to explore interactions with target proteins or improve solubility. The methyl ester at the 3-position is a versatile handle for elaboration, most commonly via amidation, to generate libraries of compounds for structure-activity relationship (SAR) studies.[4][5]

Synthesis and Characterization

The preparation of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol outlines a common and reliable synthetic route.

Synthetic Workflow Diagram

The overall transformation involves the cyclization of a suitably substituted precursor to form the indazole ring, followed by esterification.

G A Substituted 2-Nitrotoluene Derivative reagent1 Hydrazine A->reagent1 B Cyclization Precursor (e.g., Hydrazone) reagent2 Cyclization Conditions (e.g., P(OEt)3) B->reagent2 C Methyl 5-(benzyloxy)-1H- indazole-3-carboxylate reagent3 Amidation / Coupling C->reagent3 D Final API Target (e.g., PARP Inhibitor) reagent1->B reagent2->C reagent3->D

Caption: High-level synthetic workflow from a starting material to a final drug, highlighting the role of the indazole intermediate.

Detailed Synthesis Protocol

This protocol is conceptual and based on established chemical transformations for similar indazole systems.[6]

Step 1: Formation of the Indazole Ring

The cyclization to form the indazole ring is a critical step. One common method involves the reductive cyclization of an ortho-nitrobenzyl derivative or the cyclization of a hydrazone intermediate. For instance, reacting a suitable precursor with triethyl phosphite can facilitate ring closure.[6]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the cyclization precursor (1.0 eq).

  • Reagents: Add triethyl phosphite (3.0 eq) as both a reagent and solvent.

  • Reaction: Heat the mixture to reflux (approx. 92°C) under an inert atmosphere (e.g., Nitrogen or Argon).[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 18-24 hours).

  • Work-up: Cool the reaction to room temperature. Remove the excess triethyl phosphite under reduced pressure. The crude product, which contains the core indazole ring structure, is then carried forward.

Step 2: Esterification to Methyl Ester (if starting from the carboxylic acid)

If the cyclization yields the carboxylic acid, a standard Fischer esterification can be performed.

  • Setup: Dissolve the crude 5-(benzyloxy)-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (approx. 0.1 M concentration).[7]

  • Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or methanesulfonic acid (0.1 eq).[7]

  • Reaction: Heat the mixture to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Cool the solution and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate.[7] The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure this compound.

Characterization Data

The final compound should be thoroughly characterized to confirm its identity and purity.

ParameterExpected Result
Appearance White to off-white solid
Molecular Formula C₁₆H₁₄N₂O₃
Molecular Weight 282.29 g/mol
¹H NMR Consistent with structure; characteristic peaks for benzyl, indazole, and methyl ester protons.
¹³C NMR Consistent with structure; characteristic peaks for all unique carbon atoms.
Mass Spec (ESI-MS) [M+H]⁺ at m/z 283.1
Purity (HPLC) >95%

Application in Medicinal Chemistry: A Case Study in PARP Inhibition

The indazole scaffold is a key component of several potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs highly effective in cancers with deficiencies in DNA repair pathways (e.g., BRCA mutations).[3] The approved drug Niraparib, for example, features an indazole core.[8][9][10] this compound is an excellent starting point for synthesizing analogs of such inhibitors.

The primary role of PARP enzymes is in the repair of DNA single-strand breaks (SSBs). When PARP is inhibited, these SSBs are converted to more lethal double-strand breaks (DSBs) during DNA replication. In normal cells, DSBs are repaired by the Homologous Recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, these DSBs cannot be repaired, leading to cell death. This concept is known as synthetic lethality.

PARP-1 Signaling Pathway and Inhibition

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-deficient Cancer Cell DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Enzyme DNA_SSB->PARP1 Replication DNA Replication DNA_SSB->Replication BER Base Excision Repair (BER) PARP1->BER recruits BER->DNA_SSB repairs DSB Double-Strand Break (DSB) Replication->DSB (if SSB persists) HR Homologous Recombination (HR Repair) DSB->HR Survival Cell Survival HR->Survival DNA_SSB2 DNA Single-Strand Break (SSB) Replication2 DNA Replication DNA_SSB2->Replication2 PARP1_2 PARP-1 Enzyme Inhibitor Indazole-based PARP Inhibitor Inhibitor->PARP1_2 blocks DSB2 Double-Strand Break (DSB) Replication2->DSB2 (SSB persists) HR2 Homologous Recombination (Defective) DSB2->HR2 Apoptosis Cell Death (Apoptosis) HR2->Apoptosis leads to

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

Protocol: Synthesis of an Indazole-3-Carboxamide Library

This protocol describes the conversion of the methyl ester intermediate into a library of amides, a crucial step for SAR studies.

Objective: To synthesize a diverse set of amides from this compound to explore the chemical space around the 3-position for improved target binding and pharmacokinetic properties.

Step 1: Saponification (Hydrolysis of the Ester)

  • Setup: Dissolve this compound (1.0 eq) in a mixture of THF/Methanol/Water (e.g., 3:1:1 ratio).

  • Reagent: Add Lithium Hydroxide (LiOH) (1.5 - 2.0 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Once complete, remove the organic solvents under reduced pressure. Acidify the remaining aqueous solution to pH ~3-4 with 1N HCl. The carboxylic acid product will precipitate.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 5-(benzyloxy)-1H-indazole-3-carboxylic acid.

Step 2: Amide Coupling

  • Setup: In a dry reaction vial, dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or Dichloromethane (DCM).

  • Reagents: Add a coupling agent such as HATU (1.1 eq) or TBTU (1.1 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir for 10-15 minutes to activate the carboxylic acid.[11]

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 6-18 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amide product using flash column chromatography or preparative HPLC.

Protocol: In Vitro PARP-1 Enzymatic Assay

Objective: To determine the inhibitory potency (IC₅₀) of the newly synthesized indazole-3-carboxamide derivatives against the PARP-1 enzyme.

Principle: This is a colorimetric assay that measures the incorporation of biotinylated NAD+ onto histone proteins by PARP-1. The biotinylated histones are then captured on a streptavidin-coated plate and detected with an antibody-HRP conjugate, leading to a color change that is inversely proportional to PARP-1 inhibition.

Assay Workflow Diagram

G A 1. Coat Plate with Histones B 2. Add PARP-1 Enzyme, Activated DNA, and Test Compound A->B C 3. Add Biotinylated NAD+ Substrate B->C D 4. PARP-1 transfers Biotin-ADP-Ribose to Histones C->D E 5. Wash. Add Streptavidin-HRP D->E F 6. Wash. Add TMB Substrate E->F G 7. Measure Absorbance (Color Development) F->G H High Absorbance (Low Inhibition) G->H I Low Absorbance (High Inhibition) G->I

Caption: Workflow for a colorimetric PARP-1 inhibition assay.

Step-by-Step Methodology
  • Plate Preparation: Coat a 96-well plate with histone protein and incubate overnight at 4°C. Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in assay buffer. Include a positive control (known PARP inhibitor like Olaparib) and a negative control (DMSO vehicle).

  • Reaction Initiation: To each well, add the PARP-1 enzyme and reaction buffer containing activated DNA. Then, add the serially diluted test compounds or controls.

  • Substrate Addition: Add biotinylated NAD+ to each well to start the enzymatic reaction. Incubate the plate at room temperature for 1 hour.

  • Detection: Wash the plate 3 times. Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Signal Development: Wash the plate 5 times. Add TMB substrate and incubate in the dark for 15-30 minutes until sufficient color develops in the negative control wells.

  • Measurement: Stop the reaction by adding 2N H₂SO₄. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

This compound is a high-value intermediate in medicinal chemistry. Its utility is demonstrated in the straightforward synthesis of indazole-3-carboxamides, a chemical class that has yielded potent inhibitors for critical oncology targets like PARP and various kinases.[12][13][14] The protocols provided herein offer a robust framework for synthesizing and evaluating novel drug candidates derived from this versatile scaffold. Future work will likely focus on exploring novel substitutions at other positions of the indazole ring and developing derivatives with improved selectivity and pharmacokinetic profiles to overcome drug resistance and enhance patient outcomes.

References

Application Notes and Protocols: Development of Anti-inflammatory Agents from Indazole-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting Indazole-3-Carboxylates in Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, chronic or dysregulated inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central goal in medicinal chemistry is the development of novel anti-inflammatory agents with improved efficacy and safety profiles.

The indazole scaffold has emerged as a "privileged structure" in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3] Specifically, indazole-3-carboxylates and their amide derivatives have shown significant promise as anti-inflammatory agents.[4][5][6][7] Their mechanism of action often involves the inhibition of key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2]

These application notes provide a comprehensive guide for researchers engaged in the discovery and preclinical development of novel anti-inflammatory drugs based on the indazole-3-carboxylate scaffold. The following sections detail synthetic strategies, in vitro screening protocols, and in vivo models for evaluating the anti-inflammatory potential of these compounds.

Section 1: Chemical Synthesis of Indazole-3-Carboxylate Derivatives

The synthesis of indazole-3-carboxylate derivatives is a critical first step in the drug discovery process. A common and effective route involves the esterification or amidation of a protected indazole-3-carboxylic acid intermediate.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process, starting from commercially available precursors and culminating in the desired indazole-3-carboxylate or carboxamide analogs.

G Start Starting Material (e.g., o-toluidine) Step1 Diazotization & Cyclization to form Indazole Start->Step1 Step2 N-Protection (e.g., SEM-Cl) Step1->Step2 Step3 Carboxylation at C3 (e.g., n-BuLi, CO2) Step2->Step3 Step4 Deprotection Step3->Step4 Step5 Esterification or Amidation (Coupling with alcohols or amines) Step4->Step5 Final Final Indazole-3-carboxylate or Carboxamide Product Step5->Final

Caption: A generalized workflow for the synthesis of indazole-3-carboxylate and carboxamide derivatives.

Protocol: Synthesis of a Representative Indazole-3-Carboxamide

This protocol describes the synthesis of a representative N-benzyl-1H-indazole-3-carboxamide, a common analog in structure-activity relationship (SAR) studies.

Materials:

  • 1H-indazole-3-carboxylic acid

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Triethylamine (TEA)

  • Benzylamine

  • 10% Methanol in Chloroform

  • 10% Sodium bicarbonate (NaHCO3) solution

  • Brine solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBt (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents).[7]

  • Activation: Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Amine Addition: Add benzylamine (1 equivalent) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice water.

  • Extraction: Extract the aqueous layer with 10% methanol in chloroform.

  • Washing: Wash the combined organic layers with 10% NaHCO3 solution, followed by brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in chloroform) to yield the pure N-benzyl-1H-indazole-3-carboxamide.[7]

Section 2: In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays are essential for the initial screening of synthesized compounds to determine their potential anti-inflammatory activity and mechanism of action.

Inhibition of Pro-inflammatory Cytokine Production

A key mechanism of anti-inflammatory drugs is the inhibition of pro-inflammatory cytokines. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory responses in immune cells.[8]

This protocol details the procedure for assessing the ability of test compounds to inhibit the release of TNF-α and IL-1β from LPS-stimulated human THP-1 macrophage-like cells.[9][10][11]

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (indazole-3-carboxylate derivatives)

  • ELISA kits for human TNF-α and IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Differentiation: Seed THP-1 monocytes in a 96-well plate at a suitable density. Differentiate the cells into macrophage-like cells by treating with PMA for 48 hours.[8]

  • Pre-treatment: After differentiation, wash the cells with fresh media and pre-treat with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells and incubate for a specified period (e.g., 4-24 hours).[12]

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-only control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the cytokine release).

Cyclooxygenase (COX) Enzyme Inhibition Assay

Many anti-inflammatory drugs exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins.

This assay determines the inhibitory activity of the test compounds on COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test compounds

  • Known COX inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1) as positive controls

Procedure:

  • Follow the protocol provided with the commercial colorimetric COX inhibitor screening assay kit.

  • Incubate the purified COX-1 or COX-2 enzyme with the test compounds at various concentrations.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the absorbance at the appropriate wavelength to determine the extent of prostaglandin synthesis.

  • Calculate the percentage of COX inhibition for each compound and determine the IC50 values for both COX-1 and COX-2.

  • The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

Section 3: In Vivo Evaluation of Anti-inflammatory Activity

In vivo models are crucial for evaluating the efficacy and safety of promising compounds in a whole-organism context.

Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model for screening anti-inflammatory drugs.[13][14][15][16]

Animals:

  • Male Wistar rats (150-200 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds

  • Positive control (e.g., Indomethacin or Diclofenac)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Grouping: Divide the rats into groups: vehicle control, positive control, and test compound groups (at various doses).

  • Compound Administration: Administer the test compounds and the positive control orally or intraperitoneally. The vehicle control group receives only the vehicle.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[17][18]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[19]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

G cluster_0 Pre-Treatment cluster_1 Inflammation Induction cluster_2 Measurement & Analysis Administer_Compound Administer Test Compound / Vehicle Inject_Carrageenan Inject Carrageenan into Paw Administer_Compound->Inject_Carrageenan 1 hour wait Measure_Paw_Volume Measure Paw Volume over Time Inject_Carrageenan->Measure_Paw_Volume Calculate_Inhibition Calculate % Inhibition of Edema Measure_Paw_Volume->Calculate_Inhibition

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Section 4: Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the indazole-3-carboxylate scaffold and evaluation of the resulting analogs' biological activity is crucial for identifying potent and selective anti-inflammatory agents.

Key Structural Modifications and Their Impact
  • Substituents on the Indazole Ring: The nature and position of substituents on the indazole ring can significantly influence activity. For example, electron-withdrawing or electron-donating groups at the 5- or 6-position can modulate the electronic properties and binding affinity of the molecule.

  • Ester vs. Amide Moiety: The conversion of the carboxylic acid to various esters or amides can impact potency, selectivity, and pharmacokinetic properties. The nature of the alcohol or amine used for this modification is a key area for SAR exploration.

  • N1-Substitution: Substitution at the N1 position of the indazole ring can also lead to significant changes in activity.

Tabulated SAR Data

The following table provides a hypothetical example of SAR data for a series of indazole-3-carboxamide analogs.

CompoundR1 (at C5)R2 (Amide)COX-2 IC50 (µM)TNF-α Inhibition (%) at 10 µM
IZC-01 HBenzyl5.245
IZC-02 ClBenzyl1.868
IZC-03 OCH3Benzyl3.552
IZC-04 Cl4-Fluorobenzyl0.985
IZC-05 ClCyclohexyl8.130
Celecoxib --0.0595

Conclusion

The indazole-3-carboxylate scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The protocols and guidelines presented in these application notes provide a robust framework for the synthesis, in vitro screening, and in vivo evaluation of new chemical entities based on this privileged structure. A systematic approach to SAR studies, guided by the data generated from these assays, will be instrumental in optimizing lead compounds with enhanced potency, selectivity, and drug-like properties.

References

Application Notes & Protocols: Synthesis and Evaluation of Substituted Indazoles as Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Imperative for Novel Antimicrobials and the Promise of the Indazole Scaffold

The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] Its structural versatility and ability to interact with various biological targets make it an attractive starting point for the design of new antimicrobial agents. This guide provides a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of substituted indazoles, offering researchers a practical framework for exploring this promising class of compounds. We will delve into established synthetic methodologies, discuss critical structure-activity relationships (SAR), and provide detailed protocols for antimicrobial screening.

Part 1: Synthetic Strategies for Substituted Indazoles

The functionalization of the indazole core is paramount to modulating its antimicrobial activity. Several synthetic routes have been developed to access a diverse range of substituted indazoles. The choice of a particular method often depends on the desired substitution pattern, substrate availability, and reaction scalability.

The Cadogan Reaction: A Classic Approach to 2-Arylindazoles

The Cadogan reaction is a powerful tool for the synthesis of 2-substituted indazoles via a reductive cyclization mechanism.[4] This one-pot reaction typically involves the deoxygenation of an o-nitrobenzylamine or a related precursor using a trivalent phosphorus reagent, such as triethyl phosphite, to induce cyclization.

Causality Behind Experimental Choices: The selection of a substituted 2-nitrobenzaldehyde and an aniline derivative allows for the introduction of diverse functionalities at the N2 and C3 positions of the indazole ring, respectively. The Schiff base formation is a crucial initial step, and the subsequent reductive cyclization with triethyl phosphite is an efficient method for constructing the pyrazole ring of the indazole system.

Cadogan_Reaction 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Schiff_Base Schiff Base Intermediate 2-Nitrobenzaldehyde->Schiff_Base + Aniline (Reflux) Aniline Aniline Aniline->Schiff_Base 2H_Indazole 2-Substituted Indazole Schiff_Base->2H_Indazole + P(OEt)3 (Reductive Cyclization)

Caption: The Cadogan reaction workflow for 2-substituted indazoles.

Protocol 1: Synthesis of 2-Phenyl-2H-indazole via Cadogan Reaction [4]

  • Schiff Base Formation: In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1.0 eq.) and aniline (1.0 eq.) in ethanol. Heat the mixture at reflux for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Cyclization: After completion, cool the reaction mixture and add triethyl phosphite (3.0 eq.). Heat the mixture at reflux for 12 hours.

  • Work-up and Purification: Cool the reaction to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2-phenyl-2H-indazole.

  • Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding Chemical Diversity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, offer a versatile platform for introducing aryl or vinyl substituents at specific positions of the indazole ring.[4] These methods are particularly useful for creating libraries of compounds for SAR studies.

Causality Behind Experimental Choices: The use of a pre-functionalized indazole (e.g., a bromo- or iodo-indazole) and a boronic acid or an alkene allows for precise control over the substitution pattern. The choice of the palladium catalyst, ligand, and base is critical for achieving high yields and selectivity.

Palladium_Coupling Halo_Indazole Halogenated Indazole (e.g., 3-Iodo-1H-indazole) Substituted_Indazole Substituted Indazole Halo_Indazole->Substituted_Indazole + Coupling Partner [Pd Catalyst, Base] Coupling_Partner Coupling Partner (e.g., Arylboronic acid) Coupling_Partner->Substituted_Indazole

Caption: General scheme for Palladium-catalyzed cross-coupling on the indazole core.

Protocol 2: Suzuki Coupling for the Synthesis of 3-Aryl-1H-indazoles

  • Reaction Setup: To a Schlenk flask, add 3-iodo-1H-indazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (0.05 eq.), SPhos (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Reaction Execution: Evacuate and backfill the flask with argon. Add a mixture of toluene and water (4:1) and heat the reaction at 100 °C for 12 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

  • Characterization: Characterize the final product by spectroscopic methods.

Multi-Component Reactions (MCRs): A Strategy for Rapid Library Synthesis

MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial parts of all the starting materials. This approach is particularly advantageous for generating diverse libraries of indazole derivatives for high-throughput screening.[5][6]

Part 2: Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of substituted indazoles is highly dependent on the nature and position of the substituents on the indazole core. Understanding these SARs is crucial for the rational design of more effective antimicrobial agents.

Substitution Position Favorable Substituents for Antimicrobial Activity General Observations References
N1-Position Small alkyl groups, substituted phenyl rings.N1-substitution can influence the overall lipophilicity and cell permeability of the compound.[2][7]
C3-Position Aryl groups (e.g., phenyl, substituted phenyl), heterocyclic rings.Substitution at the C3-position is often critical for potent antimicrobial activity. Electron-withdrawing or -donating groups on the aryl ring can significantly impact efficacy.[8][9]
C5/C6-Position Halogens (F, Cl, Br), nitro groups, methoxy groups.Substitution on the benzo part of the indazole ring can modulate the electronic properties and metabolic stability of the molecule.[2]

Expert Insight: The presence of a halogen atom, particularly fluorine or chlorine, on the phenyl ring at the C3-position has been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] This is likely due to increased lipophilicity, which facilitates passage through the bacterial cell membrane, and potential interactions with target enzymes.

Part 3: Protocols for Antimicrobial Evaluation

Once a library of substituted indazoles has been synthesized, a systematic evaluation of their antimicrobial activity is necessary. The following protocols describe standard methods for preliminary screening and quantitative assessment.

Preliminary Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used and cost-effective technique for the initial screening of antimicrobial activity.[10][11] It provides a qualitative assessment of the compound's ability to inhibit microbial growth.

Protocol 3: Agar Well Diffusion Assay [9]

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacterial strains and Sabouraud dextrose agar plates for fungal strains.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a known concentration of the synthesized indazole compound (dissolved in a suitable solvent like DMSO) to each well. A solvent control and a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be included.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Agar_Well_Diffusion Prepare_Agar_Plate Prepare Agar Plate Inoculate_Plate Inoculate with Microorganism Prepare_Agar_Plate->Inoculate_Plate Create_Wells Create Wells Inoculate_Plate->Create_Wells Add_Compound Add Test Compound Create_Wells->Add_Compound Incubate Incubate Add_Compound->Incubate Measure_Zone Measure Zone of Inhibition Incubate->Measure_Zone

Caption: Workflow for the Agar Well Diffusion Assay.

Quantitative Assessment: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] This quantitative measure is essential for comparing the potency of different compounds. The broth microdilution method is a standard technique for determining MIC values.

Protocol 4: Broth Microdilution MIC Assay [12]

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Addition: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by using a spectrophotometer to measure optical density.

Conclusion and Future Directions

Substituted indazoles represent a promising and versatile scaffold for the development of novel antimicrobial agents. The synthetic methodologies and screening protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space of indazole derivatives and identify lead compounds with potent antimicrobial activity. Future efforts should focus on elucidating the specific molecular targets and mechanisms of action of these compounds, which will be crucial for their further optimization and development as next-generation antimicrobial drugs. The integration of computational methods, such as molecular docking and machine learning, can further accelerate the discovery process.[6][12]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 5-(benzyloxy)-1H-indazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this important indazole derivative. Our goal is to empower you with the knowledge to optimize your synthetic route, improve yields, and confidently address common experimental challenges.

Introduction to the Synthesis Strategy

The synthesis of this compound can be approached through several synthetic routes. A common and reliable strategy involves the construction of the indazole core, followed by functional group manipulations. A plausible and often successful pathway begins with the formation of a 5-hydroxy-1H-indazole-3-carboxylic acid derivative, which is then benzylated and esterified. This guide will focus on troubleshooting and optimizing this synthetic approach.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, offering potential causes and actionable solutions to common challenges.

Issue 1: Low Yield in the Indazole Ring Formation Step

Question: I am attempting to synthesize the 5-hydroxy-1H-indazole core using a Fischer indole synthesis approach with (4-hydroxyphenyl)hydrazine, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer: Low yields in Fischer indole synthesis, which can be adapted for indazole synthesis, are a frequent challenge and often point to issues with the reaction conditions or starting materials.[1][2] Here are the primary factors to investigate:

  • Purity of Hydrazine Starting Material: Arylhydrazines are prone to oxidation and decomposition. Ensure your (4-hydroxyphenyl)hydrazine is of high purity. If it has darkened in color, it may need to be recrystallized or purified by column chromatography before use.

  • Choice and Quality of Acid Catalyst: The Fischer indole synthesis is acid-catalyzed, and the choice of acid is critical.[1][3] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used.[1][2]

    • Recommendation: Polyphosphoric acid (PPA) is often an effective catalyst for driving the cyclization.[1] A screening of different acid catalysts may be necessary to find the optimal one for your specific substrate.

  • Reaction Temperature and Time: Elevated temperatures are typically required for the cyclization; however, excessive heat or prolonged reaction times can lead to decomposition of the starting material or product, especially with the sensitive hydroxyl group.[1]

    • Recommendation: Monitor the reaction closely by Thin Layer Chromatography (TLC). Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed. Microwave-assisted synthesis can sometimes offer improved yields and shorter reaction times.

  • Side Reactions: The hydroxyl group can be sensitive to strongly acidic conditions and high temperatures, potentially leading to undesired side products.

Issue 2: Inefficient Benzylation of the 5-Hydroxy-1H-indazole

Question: My Williamson ether synthesis to protect the 5-hydroxy group with a benzyl group is incomplete, and I'm observing multiple spots on my TLC plate. How can I drive the reaction to completion and avoid side products?

Answer: The Williamson ether synthesis is a robust method for forming ethers, but its efficiency with phenolic substrates can be influenced by several factors.[4][5][6][7][8][9]

  • Base Selection: The choice of base is crucial for the complete deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide.

    • Common Bases: Sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently used.[5]

    • Recommendation: For phenolic hydroxyls, a moderately strong base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or acetonitrile is often sufficient and can be milder than NaH.

  • Solvent: The solvent plays a key role in solvating the reactants and influencing the reaction rate.

    • Recommendation: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they can accelerate SN2 reactions.[5]

  • N-Alkylation as a Side Reaction: A significant side reaction is the alkylation of the indazole nitrogen atoms (N1 and N2), leading to a mixture of regioisomers that can be difficult to separate.[10][11]

    • Troubleshooting:

      • Use a milder base (e.g., K₂CO₃) which may selectively deprotonate the more acidic phenolic proton over the indazole N-H.

      • Consider protecting the indazole nitrogen before the benzylation step, for example, with a Boc group, which can be removed later.

Issue 3: Difficulty in the Final Esterification Step

Question: I am trying to convert the 5-(benzyloxy)-1H-indazole-3-carboxylic acid to its methyl ester using methanol and an acid catalyst, but the reaction is slow and the yield is poor. What are the best conditions for this esterification?

Answer: Acid-catalyzed esterification (Fischer esterification) can be an equilibrium-limited process. To achieve high yields, consider the following:

  • Reaction Conditions:

    • Use a large excess of methanol to drive the equilibrium towards the product.

    • Common acid catalysts include sulfuric acid (H₂SO₄) or methanesulfonic acid.

    • Refluxing the reaction mixture for several hours is typically necessary.[6]

  • Alternative Esterification Methods:

    • Reaction with Methyl Iodide: After forming the carboxylate salt with a base like K₂CO₃, reaction with methyl iodide in a solvent like DMF can provide the methyl ester under milder conditions.

    • Use of Coupling Reagents: For more sensitive substrates, converting the carboxylic acid to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of methanol, is a high-yielding, non-equilibrium process.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for constructing the indazole core in this synthesis?

A1: Both the Fischer indole synthesis and the Japp-Klingemann reaction are viable options.[2][3][11] The choice often depends on the availability and stability of the starting materials. The Fischer approach, starting with a substituted phenylhydrazine, is very common.[1][2][3] An alternative is the nitrosation of an appropriately substituted indole.[12]

Q2: What are the key parameters to control during the Williamson ether synthesis to ensure selective O-alkylation over N-alkylation?

A2: The key is to exploit the difference in acidity between the phenolic hydroxyl group and the indazole N-H. Using a base that is strong enough to deprotonate the phenol but not so strong that it extensively deprotonates the indazole nitrogen can favor O-alkylation. Temperature control is also important; lower temperatures may favor the kinetically preferred O-alkylation.

Q3: How can I effectively purify the final product, this compound?

A3: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective in separating the desired product from unreacted starting materials and side products. Recrystallization from a suitable solvent system can be used for further purification if a crystalline solid is obtained.

Experimental Protocols

The following are generalized protocols based on established methodologies. Researchers should adapt and optimize these for their specific laboratory conditions and scale.

Protocol 1: Synthesis of 5-Hydroxy-1H-indazole-3-carboxylic Acid (via Japp-Klingemann)

This protocol outlines a two-step process involving the Japp-Klingemann reaction followed by Fischer-type cyclization.

G cluster_0 Step 1: Japp-Klingemann Reaction cluster_1 Step 2: Cyclization A 4-Aminophenol B Diazonium Salt A->B NaNO₂, HCl 0-5 °C D Hydrazone Intermediate B->D C, NaOAc, EtOH/H₂O C Diethyl 2-oxomalonate E 5-Hydroxy-1H-indazole- 3-carboxylic acid D->E Heat (e.g., in Dowtherm A)

Caption: Workflow for Japp-Klingemann based indazole synthesis.

Step-by-Step Methodology:

  • Diazotization of 4-Aminophenol: Dissolve 4-aminophenol in dilute hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Japp-Klingemann Coupling: In a separate flask, dissolve diethyl 2-oxomalonate in ethanol. Add a solution of sodium acetate in water and cool the mixture. Slowly add the freshly prepared diazonium salt solution to this mixture. Stir for several hours, allowing the hydrazone to precipitate.

  • Cyclization: Isolate the hydrazone intermediate by filtration. The cyclization can be achieved by heating the hydrazone in a high-boiling solvent like Dowtherm A.

  • Work-up and Purification: After cooling, the reaction mixture is treated with a non-polar solvent to precipitate the product. The crude product can be purified by recrystallization.

Protocol 2: Benzylation of 5-Hydroxy-1H-indazole-3-carboxylate

G A 5-Hydroxy-1H-indazole- 3-carboxylate C 5-(Benzyloxy)-1H-indazole- 3-carboxylate A->C K₂CO₃, DMF Room Temp to 50 °C B Benzyl Bromide B->C

Caption: Williamson ether synthesis for benzylation.

Step-by-Step Methodology:

  • To a solution of the 5-hydroxy-1H-indazole-3-carboxylate in DMF, add potassium carbonate (K₂CO₃).

  • Add benzyl bromide dropwise to the suspension.

  • Stir the reaction mixture at room temperature or gently heat (e.g., to 50 °C) and monitor by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Esterification to this compound

Step-by-Step Methodology:

  • Suspend 5-(benzyloxy)-1H-indazole-3-carboxylic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the crude product, which can be purified by column chromatography or recrystallization.

Data Summary

The following table provides a summary of typical reaction conditions that can be used as a starting point for optimization.

Reaction StepKey ReagentsSolventTypical TemperatureTypical Yield (literature analogs)
Indazole Formation Arylhydrazine, Carbonyl compound, Acid catalyst (e.g., PPA)High-boiling solvent or neat80-160 °C40-70%
Benzylation Benzyl bromide, K₂CO₃DMF25-50 °C70-90%
Esterification Methanol, H₂SO₄ (cat.)MethanolReflux60-85%

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields. By understanding the common pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and reproducibility of their synthesis. This technical support center serves as a living document and will be updated as new methods and insights become available.

References

Technical Support Center: Purification of Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the successful purification of Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate .

Introduction

This compound is a key intermediate in medicinal chemistry and materials science. Achieving high purity is critical for subsequent synthetic steps and ensuring the validity of biological or material data. The unique structure of the indazole core, with its basic nitrogen atoms and aromatic system, presents specific challenges and opportunities during purification. This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for purifying crude this compound? The two most effective and widely used methods are flash column chromatography on silica gel and recrystallization.[1] The choice depends on the scale of your reaction and the nature of the impurities. Column chromatography is excellent for separating compounds with different polarities, while recrystallization is ideal for removing small amounts of impurities from a solid product.

Q2: What are the likely impurities I might encounter in my crude product? Common impurities include:

  • Unreacted Starting Materials: Such as 5-(benzyloxy)-1H-indazole or reagents used for the carboxylation/esterification.

  • Regioisomers: Alkylation or other substitutions on indazoles can sometimes yield mixtures of N1 and N2 isomers, which can be challenging to separate.[2][3]

  • Reaction Byproducts: Depending on the synthetic route, various side-products may be present.

  • Residual Solvents: Solvents used in the reaction or work-up (e.g., DMF, ethyl acetate, dichloromethane) are common contaminants that can be observed in ¹H NMR spectra.[4]

Q3: How can I quickly assess the purity of my fractions or final product?

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress and assessing the purity of column fractions. A single spot on a TLC plate (visualized under UV light and with a stain) in multiple solvent systems is a good indicator of purity.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure and identifying organic impurities, even at low levels.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity and is more sensitive than TLC for detecting minor impurities.[1][6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[1]

Troubleshooting Purification Workflows

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Troubleshooting: Flash Column Chromatography

Question: My compound and a key impurity have very similar Rf values on TLC, making separation on the column impossible. What should I do?

Answer/Troubleshooting Steps: This is a common challenge when impurities are structurally similar to the product. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase: The polarity of your eluent is the most critical parameter.

    • Gradient Elution: If you are using a single solvent mixture (isocratic elution), switch to a gradient. Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This will sharpen peaks and can separate closely eluting compounds.[7]

    • Solvent System Modification: Experiment with different solvent systems. Instead of Hexane/EtOAc, try Dichloromethane/Methanol or Chloroform/Methanol.[7] Sometimes, switching one of the solvents (e.g., Toluene instead of Hexane) can alter the selectivity and improve separation.

  • Change the Stationary Phase:

    • Alumina: For basic compounds like indazoles, which can interact strongly with acidic silica gel, using neutral or basic alumina can provide a different separation profile and reduce peak tailing.[7]

  • Improve Loading Technique:

    • Dry Loading: Instead of dissolving your crude product in a small amount of solvent and loading it directly, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder, and carefully load this powder onto the top of your column. This technique almost always results in sharper bands and better separation.[7]

Question: My compound is streaking or "tailing" badly on the silica gel column, leading to poor separation and mixed fractions. How can I fix this?

Answer/Troubleshooting Steps: Tailing is a classic sign of strong, undesirable interactions between your compound and the stationary phase. For indazole derivatives, this is often due to the basic nitrogen atoms interacting with the acidic silanol groups (Si-OH) on the surface of the silica gel.

  • Add a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your mobile phase.

    • Triethylamine (TEA) or Pyridine: Incorporate 0.1-1% triethylamine or pyridine into your eluent system. This base will neutralize the most acidic sites on the silica gel, preventing your basic compound from sticking and thus resulting in sharper, more symmetrical peaks.[7]

  • Switch to a More Inert Stationary Phase: As mentioned previously, switching to neutral or basic alumina can mitigate this issue entirely.[7]

Troubleshooting: Recrystallization

Question: I've dissolved my crude product in a hot solvent, but it "oils out" as a liquid instead of forming crystals upon cooling. What's wrong?

Answer/Troubleshooting Steps: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature where the solute is still a liquid.

  • Slow Down the Cooling Process: The most common cause is cooling the solution too quickly. Re-heat the solution until the oil completely redissolves. Then, allow the flask to cool very slowly to room temperature (e.g., by placing it in a large, insulated container). Do not disturb it. Once at room temperature, you can move it to a refrigerator and then a freezer.[8]

  • Adjust the Solvent System:

    • The solvent may be too "good" or too similar in polarity to your compound. Try using a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethyl acetate or dichloromethane) while hot. Then, slowly add a miscible "anti-solvent" (in which your compound is poorly soluble, e.g., hexane or petroleum ether) dropwise until the solution just becomes turbid. Re-heat slightly to clarify and then cool slowly.[8]

  • Lower the Dissolution Temperature: Try using a lower-boiling solvent if possible, so that you are dissolving the compound well below its melting point.

Question: After cooling my solution, no crystals have formed. How can I induce crystallization?

Answer/Troubleshooting Steps: Crystal formation requires nucleation, which can sometimes be slow to start.

  • Increase Supersaturation:

    • Evaporation: Allow some of the solvent to evaporate slowly from an uncovered or partially covered flask. This increases the concentration of your compound.[8]

    • Cooling: If the solution is at room temperature, try cooling it further in an ice bath or freezer.[8]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass can provide a surface for crystals to begin forming.

    • Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This will act as a template for further crystal growth.

Data & Protocols

Data Presentation
Table 1: Recommended Mobile Phase Systems for Column Chromatography
PolaritySolvent System (v/v)Target Rf on TLCNotes
Low to MediumHexane / Ethyl Acetate (9:1 to 1:1)0.2 - 0.35The most common starting point. Adjust ratio based on TLC.[9][10]
Medium to HighDichloromethane / Methanol (99:1 to 95:5)0.2 - 0.35Good for more polar indazoles or impurities.[7]
SpecialtyAdd 0.1-1% Triethylamine (TEA)N/AAdd to any system above to prevent peak tailing of the basic indazole.[7]
Table 2: Common Solvents for Recrystallization Screening
SolventPolarityBoiling Point (°C)Comments
Isooctane / HexaneNon-polar99 / 69Good as an "anti-solvent" or for less polar compounds.[11]
TolueneNon-polar111Higher boiling point can help dissolve stubborn solids.
Ethyl AcetatePolar Aprotic77A versatile solvent; often works well.[12]
Ethanol / MethanolPolar Protic78 / 65Good for more polar compounds; often used in a pair with water.[8]
AcetonePolar Aprotic56Lower boiling point, useful for removing final traces.
Experimental Protocols
Protocol 1: Flash Column Chromatography

This protocol is a general guideline and must be optimized for your specific impurity profile using TLC analysis first.

  • TLC Analysis: Develop a solvent system that gives your product an Rf value of approximately 0.2-0.35 and provides good separation from all impurities.

  • Column Preparation:

    • Select an appropriately sized column for the amount of crude material (typically a 50-100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in your initial, low-polarity eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present. Add a thin layer of sand to the top to protect the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product).

    • Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.

    • Load this powder evenly onto the sand layer at the top of your packed column.

  • Elution:

    • Carefully add the eluent to the column, being sure not to disturb the top layer.

    • Apply pressure and begin collecting fractions.

    • If using a gradient, start with the low-polarity eluent and gradually increase the percentage of the more polar solvent.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Place a small amount of crude product (20-30 mg) in a test tube.

    • Add a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is too good. If it is insoluble even when hot, it is a poor solvent.

    • A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling. Test single solvents and solvent pairs (e.g., Ethanol/Water, Ethyl Acetate/Hexane).[8]

  • Dissolution:

    • Place the bulk of the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and bring the mixture to a boil with stirring. Continue adding small portions of hot solvent until the solid is just completely dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed flask. This step removes impurities that are insoluble in the hot solvent.[8]

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this critical phase.[8]

    • Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

    • Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Visualizations

Purification_Workflow Crude Crude Product Primary Primary Purification (Column or Recrystallization) Crude->Primary Analysis Purity Analysis (TLC, NMR, HPLC) Primary->Analysis Pure Pure Product (>95%) Analysis->Pure Meets Spec Impure Impure Fractions (<95%) Analysis->Impure Fails Spec Repurify Re-purify Fractions (e.g., Second Column) Impure->Repurify Repurify->Analysis

// Solutions for Poor Separation Sol_Gradient [label="Switch to Gradient Elution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Solvent [label="Try Different Solvent System\n(e.g., DCM/MeOH)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_DryLoad [label="Use Dry Loading Technique", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions for Tailing Sol_TEA [label="Add 0.5% TEA to Eluent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Alumina [label="Switch to Alumina Stationary Phase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions for No Elution Sol_Polarity [label="Increase Eluent Polarity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> PoorSep [label=" Yes "]; Start -> Tailing [label=" Yes "]; Start -> NoElute [label=" Yes "];

PoorSep -> Sol_Gradient; PoorSep -> Sol_Solvent; PoorSep -> Sol_DryLoad; Tailing -> Sol_TEA; Tailing -> Sol_Alumina; NoElute -> Sol_Polarity; } ondot Caption: Decision tree for troubleshooting common column chromatography problems.

References

Technical Support Center: Navigating the Regioselectivity of Indazole N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for troubleshooting the common yet complex challenge of N1 versus N2 alkylation in indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the nuances of regioselectivity in their daily work. The biological activity of N-alkylated indazoles is often critically dependent on the position of the alkyl substituent, making control over this step paramount.[1] This center provides in-depth, experience-driven advice to help you navigate these challenges effectively.

Troubleshooting Guide: Common Issues & Solutions

Direct alkylation of the 1H-indazole ring frequently results in a mixture of N1 and N2 substituted products, as the indazole anion exists as an ambident nucleophile.[2][3] The ratio of these isomers is highly sensitive to a range of reaction parameters.[1][2] Below, we address the most common problems and provide actionable solutions.

Problem 1: Poor or Undesired Regioselectivity (Mixture of N1 and N2 isomers)

This is the most frequent issue encountered. The root cause lies in the delicate balance between the thermodynamic and kinetic control of the reaction. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4][5][6] However, kinetic factors can favor the formation of the N2 product.[1]

Solution Workflow:

G

For Predominantly N1-Alkylation:

The key is to use conditions that favor the formation of the thermodynamically stable N1 product.

  • Causality: The combination of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is a well-established method for achieving high N1 selectivity.[7][8][9] The proposed mechanism involves the formation of a tight ion pair between the sodium cation and the indazolide anion. The Na+ cation is thought to coordinate with the N2 nitrogen and a chelating group at the C3 position (e.g., -CO2Me, -COMe), sterically blocking the N2 position and directing the electrophile to N1.[2][5][9]

Experimental Protocol: Selective N1-Alkylation using NaH/THF [2][4][7]

  • Preparation: To a flame-dried flask under an inert atmosphere (N2 or Ar), add the substituted 1H-indazole (1.0 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1-0.2 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 eq.) dropwise at room temperature. The reaction may require heating (e.g., to 50 °C) for several hours to overnight.[7]

  • Monitoring: Track the reaction progress using TLC or LC-MS.

  • Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.

  • Workup & Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.

For Predominantly N2-Alkylation:

Achieving N2 selectivity often requires steering the reaction away from thermodynamic control or using sterics to your advantage.

  • Causality:

    • Steric Hindrance: Bulky substituents at the C7 position can sterically block the N1 position, thereby directing alkylation to N2.[2] Similarly, electron-withdrawing groups like -NO2 or -CO2Me at the C7 position have been shown to confer excellent N2 regioselectivity.[7][8]

    • Kinetic Control: Conditions that do not allow for equilibration, or that favor attack at the more electron-rich N2 atom, can lead to the N2 isomer. The Mitsunobu reaction, for instance, often shows a preference for the N2 product.[5][6]

    • Acid Catalysis: A distinct approach involves using acid catalysis with specific electrophiles. For example, triflic acid (TfOH) or copper(II) triflate can promote highly selective N2-alkylation with alkyl 2,2,2-trichloroacetimidates.[10][11] The proposed mechanism involves protonation of the imidate, making it a potent electrophile that is then attacked by the N2-nitrogen of the indazole.[12]

Experimental Protocol: Selective N2-Alkylation via Mitsunobu Reaction [4][6]

  • Preparation: In a flask, dissolve the 1H-indazole (1.0 eq.), the corresponding alcohol (1.5 eq.), and triphenylphosphine (PPh3, 1.5 eq.) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup & Purification: Remove the solvent under reduced pressure. The crude mixture can be directly purified by flash column chromatography to separate the N1 and N2 isomers.

Problem 2: Difficulty Separating N1/N2 Isomers

The structural similarity of N1 and N2 alkylated indazoles often leads to very close Rf values on TLC and co-elution during column chromatography.

Solutions:

  • Reaction Optimization: The most effective solution is to avoid the problem in the first place. Invest time in optimizing the reaction conditions using the principles outlined in Problem 1 to maximize the formation of the desired isomer, thereby simplifying purification.[2]

  • Chromatography Technique:

    • Use high-performance flash chromatography with a high-quality silica gel.

    • Employ a very shallow solvent gradient during elution.

    • Experiment with different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol).

  • Derivatization: In challenging cases, consider a derivatization strategy. React the isomer mixture with a reagent that selectively modifies one isomer, altering its polarity to facilitate separation. This is a multi-step process and should be considered a last resort.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors controlling N1 vs. N2 regioselectivity?

The regioselectivity is a result of a complex interplay between several factors:

  • Base and Solvent System: This is arguably the most critical factor. As detailed above, NaH in THF strongly favors N1-alkylation due to the formation of a tight ion pair that sterically hinders the N2 position.[2][9] In contrast, using carbonate bases like K2CO3 or Cs2CO3 in polar aprotic solvents such as DMF often leads to mixtures of isomers, as the more dissociated ions allow for attack at both nitrogen atoms.[2][7][13]

  • Indazole Substituents: The electronic and steric nature of substituents on the indazole ring plays a crucial directing role.

    • C3 Position: Electron-withdrawing groups (e.g., -CO2Me, -COMe, -CN) at C3 significantly enhance N1-selectivity, particularly when using NaH in THF, by promoting chelation with the cation.[2][7][8]

    • C7 Position: Bulky or electron-withdrawing groups (-NO2, -CO2Me) at C7 sterically block the N1 position, leading to high N2 selectivity.[2][7][8]

  • Alkylating Agent: The nature of the electrophile can influence the outcome, although its effect is often secondary to the base/solvent combination.

  • Temperature: Temperature can affect the balance between kinetic and thermodynamic control.

Q2: How can I reliably distinguish between the N1 and N2 isomers?

Definitive structural assignment is crucial and is typically achieved using advanced NMR techniques.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is one of the most powerful tools. For an N1-alkylated indazole, a correlation is typically observed between the protons on the alpha-carbon of the alkyl chain and the C7a carbon of the indazole ring. For an N2-alkylated isomer, this correlation is instead seen with the C3 carbon.[6][7]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): For certain substrates, a through-space NOE can be observed between the protons of the N-alkyl group and the H7 proton on the indazole ring for the N1 isomer.

G

Q3: My reaction is giving me the N1 isomer, but the literature suggests it should give N2 under these conditions. What could be wrong?

This discrepancy can arise from several subtle but critical experimental variables:

  • Purity of Reagents: Ensure your solvent is truly anhydrous. Trace amounts of water can affect the behavior of strong bases like NaH.

  • Base Quality: The quality and age of the NaH can vary. An old or partially quenched batch will not perform optimally.

  • Exact Substrate: Small differences in the substitution pattern of your indazole compared to the literature precedent can dramatically alter the electronic and steric landscape, leading to a different regiochemical outcome.

  • Temperature and Reaction Time: Ensure these parameters are precisely replicated. A reaction that is kinetically controlled at room temperature might equilibrate to the thermodynamic product if heated or left for an extended period.

Summary of Influential Factors on Regioselectivity

FactorCondition Favoring N1-AlkylationCondition Favoring N2-AlkylationRationale
Base/Solvent NaH / THF [2][7][8][9]K2CO3 / DMF (often mixture)[2][7]N1: Tight Na+ ion-pair formation with N2 and a C3 chelating group sterically blocks N2.[5] N2: Polar solvents lead to dissociated ions, allowing attack at both sites.
Cs2CO3 / Dioxane[2]Mitsunobu (PPh3/DIAD) / THF[5][6]N1: Cesium can also participate in chelation. N2: The Mitsunobu mechanism often favors kinetic attack at N2.
Indazole Substituent C3: -CO2Me, -COMe, -CONH2[7][8]C7: -NO2, -CO2Me, Bulky groups[7][8]N1: C3 groups chelate the cation, directing to N1. N2: C7 groups sterically block the N1 position.
Reaction Type Conditions allowing thermodynamic equilibration[5][6][7]Conditions favoring kinetic control[1]N1: The 1H-tautomer and resulting N1-product are generally more stable. N2: N2 can be the site of faster initial attack.
Acid-catalyzed (TfOH) with trichloroacetimidates[10][11][12]N2: Specific mechanism involving activation of the electrophile and subsequent attack by N2.[12]

References

Technical Support Center: Optimization of Reaction Conditions for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this privileged heterocyclic scaffold. The indazole core is a cornerstone in medicinal chemistry, but its synthesis can be fraught with challenges, from low yields to poor regioselectivity.[1][2][3]

This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles. By explaining the "why" behind experimental choices, we aim to empower you to troubleshoot effectively and optimize your reaction conditions with confidence.

Section 1: Frequently Asked Questions (FAQs) in Indazole Synthesis

Q1: I am starting a new project involving an indazole derivative. How do I choose the best synthetic strategy?

A1: The optimal strategy depends on three main factors: the desired substitution pattern (specifically N1 vs. N2 substitution), the availability of starting materials, and the required scale of the reaction.

  • For N-unsubstituted or 1H-indazoles: Classical methods like the Jacobsen or Cadogan-Sundberg reactions are often reliable.[4][5] Modern transition-metal-free methods, such as the reaction of N-tosylhydrazones with arynes, also provide efficient access to 3-substituted 1H-indazoles.[6]

  • For 2H-indazoles: The Davis-Beirut reaction is a powerful, metal-free option that proceeds under relatively mild conditions from ortho-nitrobenzylamines.[7][8] Additionally, specific transition-metal-catalyzed approaches have been developed for high regioselectivity towards the 2H isomer.[9][10]

  • For complex, functionalized indazoles: Transition-metal-catalyzed C-H activation and annulation strategies are state-of-the-art, offering high efficiency and atom economy for constructing diverse indazole derivatives in a single step.[11][12]

Q2: What are the most critical reaction parameters I need to control during an indazole synthesis?

A2: While every reaction is unique, four parameters are universally critical for success:

  • Temperature: Indazole formation can be highly exothermic.[5] Strict temperature control is essential to prevent side reactions, which can drastically lower yields at elevated temperatures.[13] Some classical methods require high heat, while modern catalytic systems often operate under milder conditions.[10][14]

  • Solvent: The choice of solvent can influence reaction rate, yield, and even regioselectivity. Aprotic solvents like DMSO and DMF are common and can provide higher yields in certain reactions.[7][15] In N-alkylation reactions, the solvent system (e.g., THF vs. DMF) can significantly impact the N1/N2 product ratio by influencing ion-pairing effects.[16]

  • Base/Catalyst System: In base-mediated or catalyzed reactions, the nature and amount of the base or catalyst are paramount. For instance, in N-alkylation, a strong, non-nucleophilic hydride base like NaH often favors the thermodynamic N1 product, whereas other conditions might favor the N2 isomer.[16][17] In transition-metal catalysis, the choice of metal, ligand, and additives determines the reaction's efficiency and selectivity.[2][18]

  • Atmosphere: Many modern catalytic reactions, particularly those involving palladium or rhodium, are sensitive to oxygen and moisture. Running these reactions under an inert atmosphere (e.g., Argon or Nitrogen) is crucial for catalyst stability and reproducibility.[11]

Section 2: Troubleshooting Guide for Common Synthesis Issues

This section addresses the most common problems encountered during indazole synthesis in a question-and-answer format.

Issue 1: Low Reaction Yield

Q: My indazole synthesis is giving me a very low yield. What are the likely causes and how can I fix it?

A: Low yield is a multifaceted problem. A systematic approach is the best way to diagnose the issue.

start Problem: Low Yield reagents 1. Check Reagents & Starting Materials start->reagents temp 2. Review Temperature Profile start->temp time 3. Optimize Reaction Time start->time atmosphere 4. Verify Reaction Atmosphere start->atmosphere reagents_sol Purity? Solvent Dry? Degassed? reagents->reagents_sol temp_sol Overheating causing side reactions? Too low for activation? temp->temp_sol time_sol Incomplete conversion? Product degradation over time? time->time_sol atmosphere_sol Is an inert atmosphere required? Catalyst deactivation? atmosphere->atmosphere_sol

Caption: A systematic workflow for diagnosing low reaction yields.

Causality and Solutions:

  • Purity of Reagents and Solvents: Impurities in starting materials or residual water in solvents can inhibit catalysts or lead to unwanted side reactions.

    • Solution: Ensure starting materials are pure via recrystallization or chromatography. Use freshly distilled, anhydrous solvents, especially for moisture-sensitive reactions like those involving organometallics or strong bases.

  • Incorrect Temperature Control: Many classical indazole syntheses are exothermic.[5] Uncontrolled temperature increases can lead to the formation of tars and side products. Conversely, insufficient heat may result in an incomplete reaction.

    • Solution: Monitor the internal reaction temperature closely. Use a water or oil bath for precise control. Perform a temperature optimization study, as even a small deviation can impact yield. For example, some reactions show an optimal temperature of 110 °C, with higher temperatures leading to a decrease in yield.[13]

  • Suboptimal Reaction Time: Reactions monitored by TLC may appear complete, but sluggish conversions can occur. Conversely, prolonged reaction times can lead to product degradation.

    • Solution: Run a time-course study. Take aliquots from the reaction mixture at regular intervals (e.g., 1h, 3h, 6h, 12h, 24h) and analyze them by LC-MS or NMR to determine the point of maximum product formation before significant degradation occurs.

  • Catalyst Deactivation: For transition-metal-catalyzed reactions, exposure to air or moisture can deactivate the catalyst, halting the reaction.

    • Solution: Ensure all glassware is oven- or flame-dried. Degas solvents thoroughly. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.

Issue 2: Poor Regioselectivity (N1 vs. N2 Isomers)

Q: My reaction produces a mixture of N1 and N2 alkylated indazoles. How can I control the regioselectivity?

A: Controlling N1 versus N2 substitution is a classic challenge in indazole chemistry. The outcome is a delicate balance of thermodynamics, kinetics, and steric/electronic factors.[16][19] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[9][20]

cluster_n1 Favors N1 (Thermodynamic Product) cluster_n2 Favors N2 (Kinetic Product) IND Indazole Anion N1 N1-Alkylation IND->N1 N2 N2-Alkylation IND->N2 NaH Base/Solvent: NaH in THF NaH->N1 Promotes StericBulk Steric Hindrance at C7 StericBulk->N1 Directs Mitsunobu Conditions: Mitsunobu (DEAD/PPh3) Mitsunobu->N2 Promotes EWG Electronics: EWG at C7 EWG->N2 Directs

Caption: Key factors directing regioselective N-alkylation of indazoles.

Key Control Strategies:

  • Choice of Base and Solvent: This is often the most powerful tool.

    • To Favor N1: Using sodium hydride (NaH) in a less polar solvent like THF is a well-established method. It is proposed that the sodium cation forms a tight ion pair with the indazole anion, sterically hindering the N2 position and directing the electrophile to N1.[16][17]

    • To Favor N2: Conditions that promote a "freer" anion, such as using potassium carbonate in a polar aprotic solvent like DMF, can lead to increased N2 substitution. Mitsunobu conditions are also known to favor the N2 isomer.[17]

  • Substituents on the Indazole Ring: The electronic and steric nature of existing substituents can profoundly influence selectivity.

    • Steric Effects: Bulky substituents at the C7 position will sterically hinder the N1 position, thus favoring alkylation at N2.

    • Electronic Effects: Strong electron-withdrawing groups (EWGs) like -NO₂ or -CO₂Me at the C7 position have been shown to confer excellent N2 selectivity (≥96%).[16]

  • Kinetic vs. Thermodynamic Control:

    • N2-alkylation is often the kinetically favored pathway, while the N1-isomer is the thermodynamically more stable product.[19] In some cases, allowing the reaction to run for longer times or at slightly elevated temperatures can cause the kinetic N2 product to isomerize to the more stable N1 product.[16]

Condition Predominant Isomer Rationale Reference
NaH in THFN1Tight ion-pair formation sterically blocks N2[16][17]
K₂CO₃ in DMFMixture, often favors N2"Free" anion, reaction under kinetic control[16]
Mitsunobu (DEAD, PPh₃)N2Mechanism favors attack at the more nucleophilic N2[17]
C7 Electron-Withdrawing GroupN2Alters the electronic character of the N2 position[16]
Issue 3: Formation of Side Products

Q: I'm observing significant side products in my reaction. What are they and how can I prevent them?

A: Common side products include dimers, hydrazones, and products from incomplete or over-reduction, particularly in classical syntheses.

  • Hydrazone/Dimer Formation: In syntheses starting from hydrazines (e.g., Jacobsen-type), elevated temperatures can sometimes lead to the formation of hydrazone and dimer impurities.[7]

    • Solution: Maintain strict temperature control. Ensure the dropwise addition of reagents to avoid localized high concentrations.

  • Incomplete Cyclization (Cadogan Reaction): The Cadogan reaction involves the reductive cyclization of an o-nitro compound, typically with a phosphite reagent.[14] If the reaction is incomplete, you may isolate intermediates where the nitro group is only partially deoxygenated, such as nitroso compounds or N-oxides.[14]

    • Solution: Increase the equivalents of the reducing agent (e.g., tri-n-butylphosphine).[10] Ensure the reaction temperature is sufficient for complete deoxygenation, though recent advances have enabled this reaction at milder temperatures (80 °C).[14]

  • Solvent-Derived Byproducts (Davis-Beirut Reaction): This reaction proceeds via a highly reactive nitroso intermediate.[21][22] The alcohol solvent can participate in the reaction, and its properties are critical. While adding some water can dramatically increase yields (e.g., from 27% to 65%), adding too much (>25%) can promote alternative pathways and lower the yield.[21]

    • Solution: Carefully optimize the water content in your alcohol solvent. Start with anhydrous conditions and titrate in water (e.g., 5%, 10%, 15% v/v) to find the optimal ratio for your specific substrate.

Issue 4: Difficulties in Product Purification

Q: My crude product is a mixture of N1/N2 isomers and starting material. How can I effectively purify the desired indazole?

A: Purifying indazole isomers can be challenging due to their similar polarities.

  • Recrystallization: This is the most effective method for separating isomers on a larger scale if a suitable solvent system can be found. Mixed solvent systems are often successful.

    • Protocol: A patented method for separating substituted indazole isomers involves dissolving the crude mixture in a minimal amount of a hot mixed solvent (e.g., acetone/water or ethanol/water) and allowing it to cool slowly. The isomers often have different solubilities, allowing one to crystallize out, leaving the other in the mother liquor. Purity of >99% can be achieved with this method.[23]

  • Column Chromatography: While isomers can be difficult to separate, careful optimization can lead to success.

    • Tips: Use a long column with a high surface area silica gel. Employ a shallow solvent gradient with low-polarity solvent systems (e.g., Hexanes/Ethyl Acetate or Toluene/Acetone). Analyze fractions carefully by TLC or LC-MS. In some modern syntheses, products have significantly different Rf values from starting materials, simplifying purification.[9]

  • Chemical Derivatization: If separation is intractable, consider derivatizing the mixture. For example, the N1 and N2 positions have different steric and electronic environments. A bulky protecting group might selectively react with one isomer, allowing for easy separation of the derivatized product from the unreacted isomer.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Regioselective N1-Alkylation

This protocol is based on conditions known to favor the formation of the thermodynamic N1-substituted indazole.[16]

  • Preparation: In a flame-dried, two-neck round-bottom flask under an Argon atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of the starting indazole (1.0 eq.) in anhydrous THF dropwise over 15 minutes.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise.

  • Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography or recrystallization to yield the N1-alkylated indazole.

Protocol 2: Mild, One-Pot Condensation-Cadogan Reductive Cyclization for 2H-Indazoles

This protocol provides an operationally simple route to N2-substituted indazoles under mild conditions.[10]

  • Condensation: In a round-bottom flask, dissolve the o-nitrobenzaldehyde (1.0 eq.) and the desired amine (aniline or aliphatic amine, 1.1 eq.) in a suitable solvent like toluene (0.3 M).

  • Iminogenesis: Heat the mixture to 80 °C and stir for 2-4 hours to form the ortho-imino-nitrobenzene intermediate. Monitor formation by TLC or LC-MS.

  • Reductive Cyclization: To the same flask, add tri-n-butylphosphine (P(n-Bu)₃, 1.5 eq.) dropwise.

  • Reaction: Continue stirring at 80 °C for 12-16 hours. The reaction mixture will typically change color as the cyclization proceeds.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the resulting residue directly by silica gel column chromatography to afford the desired 2H-indazole.

References

Technical Support Center: Deprotection of the Benzyl Group in 5-(Benzyloxy)-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for the deprotection of the benzyl group in 5-(benzyloxy)-1H-indazole derivatives. Our goal is to equip you with the expertise and practical insights needed to navigate the complexities of this common yet often challenging synthetic transformation.

Introduction: The Challenge of Debenzylating Indazoles

The benzyl ether is a workhorse protecting group for hydroxyl functionalities in multi-step organic synthesis due to its general stability under a wide range of reaction conditions. However, its removal from nitrogen-containing heterocycles, such as indazoles, can be problematic. The lone pair of electrons on the nitrogen atoms can coordinate to and poison palladium catalysts, which are commonly used for hydrogenolysis, leading to sluggish or incomplete reactions. Furthermore, the indazole ring itself can be susceptible to reduction under harsh conditions.

This guide is structured to address these specific challenges in a question-and-answer format, providing not only solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the deprotection of 5-(benzyloxy)-1H-indazole derivatives.

Issue 1: Incomplete or Stalled Catalytic Hydrogenolysis

Q1: I am trying to deprotect my 5-(benzyloxy)-1H-indazole derivative using H₂ gas and Pd/C, but the reaction is either very slow or stops completely after some time. What is causing this and how can I resolve it?

A1: This is a classic case of catalyst poisoning, a frequent issue when working with nitrogen-containing heterocycles like indazoles. The nitrogen atoms in the indazole ring can adsorb onto the surface of the palladium catalyst, blocking the active sites required for hydrogenation.[1][2]

Root Cause Analysis and Solutions:

  • Catalyst Poisoning by Indazole Nitrogen: The lone pair of electrons on the indazole nitrogens strongly coordinate to the palladium surface, inhibiting its catalytic activity.[1]

    • Solution 1: Acid Additives: Adding a stoichiometric amount of a mild acid, such as acetic acid or hydrochloric acid, can protonate the basic nitrogen atoms of the indazole.[3][4] This protonation reduces their ability to coordinate with the palladium catalyst, thereby preventing poisoning.[1][5]

    • Solution 2: Catalyst Choice and Loading: Standard 10% Pd/C can be susceptible to poisoning. Pearlman's catalyst (20% Pd(OH)₂/C) is often more active and can be more effective in these cases.[3][6] Increasing the catalyst loading (e.g., from 10 mol% to 20-50 mol%) can also help to overcome partial catalyst deactivation.[3][7]

  • Poor Catalyst Quality or Activity: The activity of Pd/C can vary significantly between batches and suppliers. An old or low-quality catalyst may not be sufficiently active for this challenging transformation.[3][6]

    • Solution: Always use a fresh, high-quality catalyst from a reputable supplier. If you suspect your current batch is compromised, try a new bottle. A catalyst pretreatment with an acid wash can sometimes improve performance by removing impurities.[6]

  • Mass Transfer Limitations: In heterogeneous catalysis, the reaction rate can be limited by the diffusion of the substrate and hydrogen to the catalyst surface.[8]

    • Solution: Ensure vigorous stirring to keep the catalyst suspended. Increasing the hydrogen pressure (e.g., from atmospheric pressure to 50 psi or higher) will increase the concentration of dissolved hydrogen and can significantly accelerate the reaction rate.[7][8]

Experimental Protocol: Acid-Mediated Catalytic Hydrogenolysis

  • Preparation: In a suitable hydrogenation vessel, dissolve the 5-(benzyloxy)-1H-indazole derivative (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Acid Addition: Add a stoichiometric amount of acetic acid (1.0-1.2 equiv) to the solution.

  • Catalyst Addition: Carefully add 10-20 mol% of 10% Pd/C or Pearlman's catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. The filtrate can then be concentrated and purified.

Issue 2: Undesired Side Reactions - Reduction of the Indazole Ring

Q2: During the debenzylation of my 5-(benzyloxy)-1H-indazole, I am observing the formation of byproducts where the indazole ring itself has been reduced. How can I prevent this?

A2: Over-reduction of the heterocyclic core is a potential side reaction, especially under harsh hydrogenolysis conditions. This occurs when the reaction is left for too long, at high temperatures or pressures, or with a highly active catalyst.

Strategies for Minimizing Over-reduction:

  • Milder Hydrogen Source (Transfer Hydrogenation): Instead of using high-pressure hydrogen gas, consider catalytic transfer hydrogenation.[9][10] This method generates hydrogen in situ from a donor molecule, providing a milder and more controlled reduction.[9]

    • Common Hydrogen Donors: Ammonium formate, formic acid, 1,4-cyclohexadiene, or sodium hypophosphite are frequently used.[9][11][12]

  • Careful Reaction Monitoring: Closely monitor the reaction's progress and stop it as soon as the starting material has been consumed to prevent further reduction of the product.

  • Reaction Conditions Optimization: Avoid excessive temperatures and pressures. Often, transfer hydrogenation can be effectively carried out at room temperature and atmospheric pressure.

Data Presentation: Comparison of Hydrogenation Methods

MethodHydrogen SourceTypical ConditionsProsCons
Catalytic Hydrogenolysis H₂ gas1-50 atm H₂, Pd/C, RT to 50 °CHigh atom economy, clean byproducts (toluene)Requires specialized pressure equipment, risk of over-reduction, catalyst poisoning
Catalytic Transfer Hydrogenation Ammonium formate, Formic acid, etc.Pd/C, RTMilder conditions, no pressure equipment needed, often better selectivityStoichiometric byproduct formation, may require higher catalyst loading

Experimental Protocol: Catalytic Transfer Hydrogenation with Ammonium Formate

  • Preparation: Dissolve the 5-(benzyloxy)-1H-indazole derivative (1.0 equiv) in methanol or ethanol in a round-bottom flask.

  • Reagent Addition: Add ammonium formate (3-5 equiv) to the solution.

  • Catalyst Addition: Carefully add 10-20 mol% of 10% Pd/C.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.

  • Work-up: Upon completion, filter the reaction mixture through Celite and wash the pad with the solvent. The filtrate can be concentrated and purified.

Issue 3: Substrate is Sensitive to Reductive Conditions

Q3: My 5-(benzyloxy)-1H-indazole derivative contains other functional groups (e.g., alkenes, alkynes, nitro groups) that are also sensitive to reduction. What non-reductive deprotection methods can I use?

A3: For substrates with reducible functional groups, hydrogenolysis is not a suitable method. In these cases, acidic cleavage, particularly with Lewis acids, is the preferred approach.

Alternative Deprotection Strategies:

  • Lewis Acid Cleavage (BCl₃): Boron trichloride (BCl₃) is a powerful Lewis acid that can effectively cleave benzyl ethers at low temperatures.[13][14] This method is often chemoselective and tolerates a wide range of functional groups.[13][15]

    • Mechanism: The Lewis acidic boron coordinates to the ether oxygen, weakening the C-O bond and facilitating its cleavage.

    • Scavengers: The reaction can generate a benzyl cation, which may lead to undesired Friedel-Crafts alkylation side products. The addition of a cation scavenger, such as pentamethylbenzene or anisole, is highly recommended to trap this reactive intermediate.[16]

  • Strong Brønsted Acids (TFA): Trifluoroacetic acid (TFA) can also be used for benzyl ether cleavage, often in the presence of a scavenger. However, this method is generally harsher than using BCl₃ and may not be suitable for highly acid-sensitive substrates.[17]

Experimental Protocol: BCl₃-Mediated Debenzylation with a Cation Scavenger

  • Preparation: In a flame-dried, inert-atmosphere flask, dissolve the 5-(benzyloxy)-1H-indazole derivative (1.0 equiv) and a cation scavenger such as pentamethylbenzene (3.0 equiv) in anhydrous dichloromethane (DCM).[16]

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of boron trichloride (BCl₃, 1.5-2.0 equiv, typically 1M in DCM) dropwise to the cooled solution.

  • Reaction: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS. The reaction may need to be allowed to slowly warm to 0 °C or room temperature.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water or a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can then be purified by column chromatography.

Part 2: Frequently Asked Questions (FAQs)

Q4: Can I use BBr₃ for the deprotection of my 5-(benzyloxy)-1H-indazole?

A4: While boron tribromide (BBr₃) is a very effective reagent for cleaving ethers, it is generally considered a harsher Lewis acid than BCl₃. For a potentially sensitive heterocyclic system like an indazole, BCl₃ often provides a better balance of reactivity and selectivity, especially at low temperatures.[13][14] BBr₃ may lead to more side products or decomposition.

Q5: My reaction with Pd/C and H₂ is clean but very slow. Is there a way to speed it up without risking over-reduction?

A5: Yes, several strategies can be employed. First, as mentioned in Q1, ensure you are using a high-quality catalyst and vigorous stirring.[3][6] Second, increasing the hydrogen pressure moderately (e.g., to 50-100 psi) will increase the reaction rate.[8] Third, consider switching to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[6] Finally, performing the reaction at a slightly elevated temperature (e.g., 40-50 °C) can also increase the rate, but this should be done with careful monitoring to avoid side reactions.

Q6: What is the role of a cation scavenger in acid-mediated debenzylation?

A6: During acid-catalyzed cleavage of a benzyl ether, a benzyl cation is formed as a reactive intermediate. This electrophilic species can then react with any electron-rich aromatic rings present in the molecule (including the product or starting material) in a Friedel-Crafts alkylation side reaction. A cation scavenger, which is an electron-rich and sterically unhindered aromatic compound like pentamethylbenzene or anisole, is added in excess to react with and "scavenge" the benzyl cation, preventing it from reacting with your desired product.[16]

Q7: Are there any oxidative methods for benzyl ether deprotection?

A7: Yes, oxidative methods exist, although they are less common for simple benzyl ethers. For example, p-methoxybenzyl (PMB) ethers are readily cleaved by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).[18] While methods for the oxidative cleavage of unsubstituted benzyl ethers have been developed, they often require specific reagents and conditions and may not be compatible with the indazole core, which could also be susceptible to oxidation.[19] For 5-(benzyloxy)-1H-indazole derivatives, hydrogenolysis or Lewis acid cleavage are generally more reliable.

Part 3: Visualization & Formatting

Diagrams:

Diagram 1: Troubleshooting Decision Tree for Benzyl Deprotection A flowchart to guide the selection of an appropriate deprotection strategy.

Deprotection_Decision_Tree Start Start: 5-(Benzyloxy)-1H-indazole derivative Check_Reducible Other reducible groups present? (e.g., alkene, nitro) Start->Check_Reducible Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Check_Reducible->Hydrogenolysis No Acid_Cleavage Acid-Mediated Cleavage (e.g., BCl₃) Check_Reducible->Acid_Cleavage Yes Reaction_Check Reaction stalled or incomplete? Hydrogenolysis->Reaction_Check Transfer_Hydrogenation Catalytic Transfer Hydrogenation (e.g., NH₄⁺HCOO⁻, Pd/C) Hydrogenolysis->Transfer_Hydrogenation Alternative Success Successful Deprotection Acid_Cleavage->Success Optimize_Conditions Optimize Conditions: - Add acid (e.g., AcOH) - Increase catalyst loading - Use Pearlman's catalyst Reaction_Check->Optimize_Conditions Yes Reaction_Check->Success No Transfer_Hydrogenation->Success Optimize_Conditions->Hydrogenolysis

Caption: Decision tree for selecting a deprotection method.

Diagram 2: Mechanism of Catalyst Poisoning and Mitigation Illustrates how indazole poisons the catalyst and how acid addition helps.

Catalyst_Poisoning cluster_0 Without Acid cluster_1 With Acid (e.g., AcOH) Indazole_N Indazole (with lone pair on N) Poisoning Poisoning: N coordinates to Pd Indazole_N->Poisoning Pd_Surface Pd Catalyst Surface (Active Sites) Pd_Surface->Poisoning Protonated_Indazole Protonated Indazole (N is now N-H⁺) No_Poisoning No Poisoning: N-H⁺ does not coordinate Protonated_Indazole->No_Poisoning Pd_Surface_2 Pd Catalyst Surface (Active Sites) Pd_Surface_2->No_Poisoning

References

Technical Support Center: Scale-Up Synthesis of Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 5-(benzyloxy)-1H-indazole-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up this valuable pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure the integrity and success of your synthesis.

Introduction: A Strategic Overview

The synthesis of this compound is a multi-step process that, while achievable at the bench scale, presents unique challenges upon scale-up. The most common and logical synthetic pathway involves three key transformations:

  • Formation of 5-Benzyloxyisatin: Typically achieved via the Sandmeyer isatin synthesis, starting from 4-benzyloxyphenylamine.

  • Conversion to 5-(Benzyloxy)-1H-indazole-3-carboxylic Acid: This step proceeds through the ring opening of the isatin, followed by diazotization and reductive cyclization.

  • Esterification: The final step involves the conversion of the carboxylic acid to the desired methyl ester.

This guide is structured to address the potential pitfalls at each of these critical stages.

Visualizing the Synthetic Pathway

Caption: Synthetic route for this compound.

Troubleshooting Guide: A Step-by-Step Analysis

This section addresses common problems encountered during the synthesis, providing explanations for their causes and actionable solutions.

Part 1: Synthesis of 5-Benzyloxyisatin

The Sandmeyer synthesis is a robust method but can be sensitive, especially with substituted anilines.[1]

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low yield of isonitrosoacetanilide intermediate 1. Incomplete reaction of the starting aniline: The benzyloxy group is electron-donating, which can affect the reactivity of the aniline. 2. Decomposition of the intermediate: The intermediate can be unstable under prolonged reaction times or at elevated temperatures.1. Stoichiometry Control: Ensure precise stoichiometry of chloral hydrate and hydroxylamine hydrochloride. A slight excess of these reagents may be beneficial. 2. Temperature Management: Maintain the reaction temperature strictly, typically between 0-5 °C, during the formation of the intermediate. 3. pH Control: The reaction is sensitive to pH. Ensure the reaction medium is appropriately acidic as per established protocols.
Low yield of 5-benzyloxyisatin during cyclization 1. Incomplete cyclization: The cyclization step requires a strong acid, and insufficient acid concentration or reaction time can lead to poor conversion. 2. Side reactions (e.g., sulfonation): The electron-rich benzene ring due to the benzyloxy group can be susceptible to side reactions like sulfonation in concentrated sulfuric acid. 3. Degradation of the benzyloxy group: While generally stable, prolonged exposure to very harsh acidic conditions at high temperatures can lead to cleavage of the benzyl ether.1. Acid Choice and Concentration: Concentrated sulfuric acid is standard. Ensure it is added slowly to the isonitrosoacetanilide intermediate while controlling the temperature to prevent charring.[1] 2. Reaction Monitoring: Monitor the reaction progress by TLC. Once the starting material is consumed, promptly quench the reaction to avoid side reactions. 3. Alternative Acids: Consider using polyphosphoric acid (PPA) as an alternative cyclizing agent, which can sometimes offer milder conditions.
Product is a dark, tarry material Charring/decomposition: This is often due to the exothermic nature of adding the intermediate to concentrated sulfuric acid without adequate temperature control.Controlled Addition: Add the isonitrosoacetanilide intermediate portion-wise to the sulfuric acid at a low temperature (e.g., 0-10 °C) with vigorous stirring. Allow the temperature to rise slowly to the desired reaction temperature (typically 60-80 °C).
Part 2: Conversion to 5-(Benzyloxy)-1H-indazole-3-carboxylic Acid

This stage involves a sensitive rearrangement and cyclization.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Incomplete ring opening of 5-benzyloxyisatin Insufficient base or reaction time: The lactam ring of the isatin needs to be hydrolyzed.Base Concentration: Use a sufficient excess of aqueous NaOH (e.g., 2-3 equivalents). Temperature: Gentle heating (e.g., 50-60 °C) can facilitate the ring opening. Monitor by TLC until the isatin spot disappears.
Low yield of the final indazole-carboxylic acid 1. Decomposition of the diazonium salt: Diazonium salts are notoriously unstable, especially at elevated temperatures. 2. Incomplete reductive cyclization: The choice and amount of reducing agent are critical. 3. Formation of side products: The diazonium group can be displaced by other nucleophiles present in the reaction mixture.1. Strict Temperature Control: The diazotization step must be carried out at low temperatures (0-5 °C).[2] 2. Immediate Use of Diazonium Salt: Use the generated diazonium salt immediately in the subsequent reductive cyclization step without isolation. 3. Choice of Reducing Agent: Sodium sulfite or stannous chloride are common reducing agents for this transformation. Ensure the correct stoichiometry and controlled addition.
Difficulty in isolating the product Product solubility: The carboxylic acid may have some solubility in the aqueous reaction mixture.pH Adjustment: Carefully acidify the reaction mixture after cyclization to precipitate the carboxylic acid product. The isoelectric point is crucial for maximum precipitation. Extraction: If the product remains partially in solution, perform an extraction with a suitable organic solvent like ethyl acetate after acidification.
Part 3: Esterification to this compound

The Fischer esterification is an equilibrium-driven reaction.[3][4]

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Incomplete esterification Equilibrium not shifted to the product side: The formation of water during the reaction can drive the equilibrium back towards the starting materials.1. Use of Excess Methanol: Use methanol as the solvent to ensure a large excess is present, driving the equilibrium forward.[5] 2. Water Removal: While difficult to implement on a lab scale without specific apparatus like a Dean-Stark trap, ensuring anhydrous conditions at the start is beneficial. 3. Catalyst Amount: Use a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.
Presence of a de-benzylated impurity Cleavage of the benzyloxy group: Prolonged heating in the presence of a strong acid can cleave the benzyl ether, resulting in the formation of methyl 5-hydroxy-1H-indazole-3-carboxylate.[6]1. Milder Conditions: If de-benzylation is a significant issue, consider alternative, milder esterification methods. One option is to convert the carboxylic acid to its acid chloride using thionyl chloride, followed by reaction with methanol. This avoids strong acidic conditions.[7] 2. Reaction Time and Temperature: Minimize the reaction time and temperature to the point where the starting material is consumed, as determined by TLC.
Difficult purification of the final product Similar polarity of starting material and product: The carboxylic acid and its methyl ester may have similar polarities, making chromatographic separation challenging.1. Aqueous Work-up: After the reaction, quench with a mild base (e.g., saturated sodium bicarbonate solution) to deprotonate and dissolve any unreacted carboxylic acid into the aqueous layer, simplifying the separation. 2. Recrystallization: The final ester is often a solid and can be effectively purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. Where should I focus my optimization efforts? A1: The conversion of 5-benzyloxyisatin to the indazole-carboxylic acid is often the most challenging and lowest-yielding step. The stability of the intermediate diazonium salt is paramount. Ensure that your diazotization is performed under strict temperature control (0-5 °C) and that the resulting solution is used immediately.

Q2: I am seeing an unexpected N2-alkylated or O-alkylated product. Why is this happening? A2: While the target molecule is the 1H-indazole, subsequent reactions or certain conditions can lead to isomerization or reaction at other nucleophilic sites. For instance, in alkylation reactions on the indazole ring, a mixture of N1 and N2 isomers is a common challenge.[8] O-alkylation of the carboxylic acid is also a possibility if inappropriate alkylating agents are used. For the specified synthesis, this is less of a concern but highlights the need for precise reaction control.

Q3: How can I confirm the stability of the benzyloxy group throughout the synthesis? A3: Use ¹H NMR spectroscopy to monitor the characteristic signals of the benzyl group protons (typically a multiplet around 7.3-7.5 ppm and a singlet for the CH₂ group around 5.1 ppm). The disappearance or reduction in the integration of these signals would indicate de-benzylation.

Q4: What are the key safety considerations for scaling up this synthesis? A4:

  • Diazotization: Diazonium salts can be explosive when isolated in a dry state. Always generate and use them in solution at low temperatures.

  • Strong Acids: The use of concentrated sulfuric acid is highly exothermic when mixed with other reagents. Ensure slow, controlled addition and adequate cooling.

  • Solvent Handling: Use appropriate ventilation and personal protective equipment when handling large volumes of organic solvents.

Q5: Are there alternative methods for the final esterification step? A5: Yes. If Fischer esterification is problematic, you can convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by quenching with methanol. This is often a higher-yielding, non-equilibrium reaction but involves handling more reactive and hazardous reagents.

Experimental Protocols

Protocol 1: Synthesis of 5-(Benzyloxy)-1H-indazole-3-carboxylic Acid
  • Ring Opening of 5-Benzyloxyisatin:

    • To a stirred suspension of 5-benzyloxyisatin (1.0 eq) in water, add a solution of sodium hydroxide (2.5 eq) in water.

    • Heat the mixture to 60-70 °C until a clear solution is obtained and TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to 0-5 °C in an ice-salt bath.

  • Diazotization and Reductive Cyclization:

    • To the cold solution from the previous step, add concentrated hydrochloric acid (4.0 eq) slowly, maintaining the temperature below 5 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C. Stir for 30 minutes at this temperature.

    • In a separate flask, prepare a solution of sodium sulfite (3.0 eq) in water and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the sodium sulfite solution, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Cool the mixture to 0-5 °C and acidify to pH 2-3 with concentrated hydrochloric acid.

    • The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Fischer Esterification
  • Suspend the crude 5-(benzyloxy)-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (10-20 volumes).

  • Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.

  • Heat the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and reduce the volume of methanol by rotary evaporation.

  • Pour the residue into a mixture of ice water and ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes).

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Yield or Impure Product in Final Ester Check_Ester Analyze Purity of Carboxylic Acid Intermediate Start->Check_Ester Ester_OK Purity > 95%? Check_Ester->Ester_OK Check_Isatin Analyze Purity of 5-Benzyloxyisatin Isatin_OK Purity > 95%? Check_Isatin->Isatin_OK Ester_OK->Check_Isatin Yes Troubleshoot_Ester Troubleshoot Esterification: - Check for de-benzylation - Drive equilibrium (excess MeOH) - Consider alternative methods Ester_OK->Troubleshoot_Ester No Troubleshoot_Indazole Troubleshoot Indazole Formation: - Strict temp control (0-5 °C) - Check reducing agent - Optimize pH for precipitation Isatin_OK->Troubleshoot_Indazole No Troubleshoot_Isatin Troubleshoot Isatin Synthesis: - Control cyclization temp - Check for side reactions - Ensure anhydrous conditions Isatin_OK->Troubleshoot_Isatin Yes

Caption: A logical flow for troubleshooting common synthesis problems.

References

stability and storage conditions for methyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl 5-(benzyloxy)-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions, and best-practice protocols grounded in established chemical principles.

I. Core Concepts: Understanding the Stability of this compound

This compound is a molecule possessing several functional groups that dictate its stability profile: an indazole ring, a methyl ester, and a benzyl ether. Each of these moieties is susceptible to specific degradation pathways. A proactive approach to storage and handling is crucial for obtaining reliable and reproducible experimental results.

The indazole ring, a bicyclic aromatic heterocycle, is a stable core but can be susceptible to photodegradation and oxidation.[1] The methyl ester is prone to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions.[2][3] Finally, the benzyloxy group is generally stable but can be cleaved under specific conditions, such as catalytic hydrogenolysis.[4]

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter, providing potential causes and actionable solutions.

Q1: I'm seeing an unexpected new spot on my TLC/LC-MS analysis of my compound. What could it be?

Possible Causes:

  • Hydrolysis of the Methyl Ester: The most common degradation pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-(benzyloxy)-1H-indazole-3-carboxylic acid. This is often accelerated by exposure to moisture or trace amounts of acid or base in your solvents or on your glassware.[2]

  • Photodegradation: Exposure to UV or even ambient laboratory light over extended periods can cause rearrangement of the indazole ring, potentially leading to the formation of a benzimidazole derivative.[1]

  • Oxidative Degradation: While less common for the core structure under normal conditions, prolonged exposure to air (oxygen) could lead to minor oxidized impurities.

Troubleshooting Workflow:

Troubleshooting_Impurities start Unexpected Spot in TLC/LC-MS check_mass Analyze Mass of Impurity by LC-MS start->check_mass mass_match_acid Mass corresponds to Carboxylic Acid (Loss of CH2, -14 Da) check_mass->mass_match_acid hydrolysis_confirmed Likely Hydrolysis. Review solvent/glassware prep. Use anhydrous conditions. mass_match_acid->hydrolysis_confirmed Yes mass_no_match Mass does not match acid mass_match_acid->mass_no_match No check_uv Was the compound exposed to light for extended periods? mass_no_match->check_uv photodegradation_suspected Potential Photodegradation. Protect from light (amber vials). Re-purify if necessary. check_uv->photodegradation_suspected Yes other_issues Consider other reactive species in your reaction mixture. Consult literature for similar compounds. check_uv->other_issues No

Caption: Troubleshooting workflow for identifying unknown impurities.

Q2: My reaction yield is lower than expected. Could the stability of the starting material be the issue?

Yes. If your starting material has partially degraded, the effective concentration will be lower, leading to reduced yields.

Actionable Solutions:

  • Verify Purity Before Use: Always run a purity check (e.g., by ¹H NMR or LC-MS) on your starting material if it has been stored for an extended period, especially if not stored under ideal conditions.

  • Use Freshly Purchased or Recently Purified Material: For critical experiments, it is best to use a fresh batch of the compound or purify an older batch before use.

  • Strict Adherence to Storage Conditions: Ensure that the compound is stored as recommended in the FAQ section below.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability of the solid compound, it is recommended to store it under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°CSlows down potential degradation pathways.[5]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes risk of oxidative degradation.
Light In an amber, tightly sealed vialProtects against photodegradation.[1][6]
Humidity In a desiccatorPrevents hydrolysis of the methyl ester.[2]

Q2: How should I store solutions of this compound?

Solutions are generally less stable than the solid material. If you must store solutions, follow these guidelines:

  • Solvent Choice: Use anhydrous aprotic solvents (e.g., DMF, DMSO, Dichloromethane). Avoid protic solvents like methanol or water for long-term storage.

  • Temperature: Store solutions at -20°C or, for extended periods, at -80°C.[5]

  • Preparation: Prepare solutions fresh for each experiment whenever possible.

  • Headspace: Fill the vial as much as possible to minimize the oxygen in the headspace.

Q3: Is this compound sensitive to pH?

Yes. The methyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions.[2] It is most stable at a neutral pH. When designing experiments, be mindful of the pH of your reaction or purification conditions.

Q4: What are the visual signs of degradation?

While not always visually apparent, degradation may sometimes be indicated by:

  • A change in color of the solid material (e.g., from white/off-white to yellow or brown).

  • Clumping of the powder, which may suggest moisture absorption.

Any visual change should prompt a purity check before use.

IV. Experimental Protocols: Best Practices for Handling

Adherence to a strict protocol for handling and weighing the compound can significantly mitigate the risk of degradation.

Protocol: Weighing and Preparing a Solution of this compound

  • Preparation:

    • Allow the sealed container of the compound to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

    • Ensure all glassware (spatula, weighing boat, flask) is scrupulously dried in an oven and cooled in a desiccator.

    • Use anhydrous grade solvent for preparing the solution.

  • Weighing:

    • Briefly open the container in a low-humidity environment (if possible, in a glove box or under a stream of inert gas).

    • Quickly weigh the desired amount of the compound onto a dry weighing boat.

    • Immediately and securely reseal the main container, purge with an inert gas if available, and return it to the -20°C freezer.

  • Solubilization:

    • Transfer the weighed solid to your dried flask.

    • Add the anhydrous solvent via a syringe or oven-dried graduated cylinder.

    • If necessary, gently warm the mixture or use an ultrasonic bath to aid dissolution.

    • Use the prepared solution as quickly as possible.

V. References

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients - Powder Systems. (2024). Powder Systems. --INVALID-LINK--

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Acme-Hardesty. --INVALID-LINK--

  • Cold Storage Requirements for Active Pharmaceutical Ingredients - Single Use Support. (2024). Single Use Support. --INVALID-LINK--

  • Proper Storage Conditions for Your APIs - GMP Trends. (n.d.). GMP Trends. --INVALID-LINK--

  • A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups: T-Butyl Ester vs. Other Common Alternatives. (n.d.). Benchchem. --INVALID-LINK--

  • The Storage Conditions For APIs And Medicines. (n.d.). Acro-Pharm. --INVALID-LINK--

  • API and Excipients - Receipt and Storage - Pharma Beginners. (2024). Pharma Beginners. --INVALID-LINK--

  • Relative Stability of Carboxylic Acid Derivatives. (2022). YouTube. --INVALID-LINK--

  • Why are esters more reactive than carboxylic acids? : r/chemhelp. (2020). Reddit. --INVALID-LINK--

  • Relative stability of amides, esters, anhydrides, and acyl chlorides (video) | Khan Academy. (n.d.). Khan Academy. --INVALID-LINK--

  • Technical Support Center: Indazole Derivatives. (n.d.). Benchchem. --INVALID-LINK--

References

Technical Support Center: Chromatographic Separation of 5-Benzyloxy-1H-indazole-3-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of 5-benzyloxy-1H-indazole-3-carboxylate and its related isomers. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in resolving these structurally similar compounds. Here, we will address specific issues in a practical, question-and-answer format, grounded in established scientific principles and field-proven experience.

The separation of regioisomers and other structural isomers of active pharmaceutical ingredients (APIs) like 5-benzyloxy-1H-indazole-3-carboxylate is a critical step in ensuring drug safety and efficacy.[1] Isomers can exhibit different pharmacological and toxicological profiles, making their accurate separation and quantification essential during drug development.[1][2] This guide provides in-depth troubleshooting advice and optimized protocols to help you achieve robust and reproducible separations.

FAQs and Troubleshooting Guide

Q1: We are observing poor resolution between the 5-benzyloxy and a potential 6-benzyloxy regioisomer of our indazole-3-carboxylate compound using a standard C18 HPLC method. What are the likely causes and how can we improve the separation?

A1: Poor resolution between positional isomers on a standard C18 column is a common challenge due to their similar hydrophobicity. The issue likely stems from insufficient differential interaction with the stationary phase. Here’s a breakdown of the causes and a systematic approach to improving resolution:

Underlying Causes:

  • Lack of Selectivity: Standard C18 phases primarily separate based on hydrophobicity. Positional isomers often have very similar logP values, leading to co-elution.

  • Inadequate Mobile Phase Optimization: The organic modifier, pH, and additives in your mobile phase may not be optimal for exploiting the subtle differences in isomer structure.[3][4]

  • Suboptimal Temperature: Column temperature affects solvent viscosity and mass transfer, which can influence peak shape and resolution.[5]

Troubleshooting Workflow:

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate versus Other Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Several FDA-approved drugs, such as the anticancer agents Axitinib and Pazopanib, feature the indazole nucleus, underscoring its therapeutic potential.[1][2][3] This guide provides a comparative analysis of the anticipated biological activity of methyl 5-(benzyloxy)-1H-indazole-3-carboxylate against other well-characterized indazole derivatives, drawing upon established structure-activity relationships and experimental data from the scientific literature.

The Indazole Scaffold: A Versatile Pharmacophore

Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, exhibit a broad spectrum of biological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities.[1][4][5] The versatility of the indazole ring allows for substitutions at various positions, leading to a diverse chemical space for drug discovery and development. Modifications to the indazole core can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

This compound: A Profile

While specific experimental data on the biological activity of this compound is not extensively available in the public domain, its structural features allow for informed predictions based on the known activities of related indazole derivatives. The key structural motifs of this compound are the benzyloxy group at the 5-position and the methyl carboxylate at the 3-position of the indazole ring.

Synthesis of the Indazole Core

The synthesis of the indazole ring system is a critical step in the development of indazole-based therapeutic agents. Various synthetic methods have been reported, often starting from substituted anilines or other readily available precursors. A general approach to synthesizing 1H-indazole-3-carboxylic acid derivatives is outlined below.

Comparative Biological Activity

This section compares the predicted biological activities of this compound with experimentally validated activities of other indazole derivatives.

Anticancer Activity

The indazole scaffold is a well-established pharmacophore in oncology.[1][2][3][4] Many indazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling and proliferation.[6]

Predicted Activity of this compound:

Based on structure-activity relationship (SAR) studies of other indazole derivatives, the presence of the benzyloxy group at the 5-position could contribute to hydrophobic interactions within the binding pockets of target proteins. The methyl carboxylate at the 3-position is a common feature in many biologically active indazoles and can be a key site for further modification to modulate activity and selectivity. It is plausible that this compound could exhibit antiproliferative activity against various cancer cell lines.

Comparison with Other Indazole Derivatives:

Compound Substitution Pattern Anticancer Activity (IC50) Mechanism of Action Reference
Axitinib N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamidePotent inhibitor of VEGFRsKinase inhibitor[1][3]
Pazopanib 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamideMulti-target kinase inhibitorKinase inhibitor[1][3]
Compound 2f (Wei et al.) Indazole with pyridyl and piperazinyl substitutions0.23–1.15 μM against various cancer cell linesInduction of apoptosis, ROS generation[7][8][9]
Indazole-3-carboxamides Varied substitutions on the amide nitrogenPotent antiproliferative agentsMulti-targeted mechanism[10]
Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and indazole derivatives have shown promise as anti-inflammatory agents.[11][12][13] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines like TNF-α and IL-1β.[11][12][13]

Predicted Activity of this compound:

The structural features of this compound suggest potential anti-inflammatory properties. The indazole core itself is associated with anti-inflammatory effects, and the substituents may modulate this activity.

Comparison with Other Indazole Derivatives:

Compound In Vitro/In Vivo Model Key Findings Reference
Indazole Carrageenan-induced paw edema in ratsSignificant, dose-dependent inhibition of edema[11][12]
5-Aminoindazole Carrageenan-induced paw edema in ratsMore potent than indazole in inhibiting inflammation[12]
Indazole Derivatives In vitro COX-2 inhibition assaySignificant inhibitory action on COX-2[12]
Indazole-3-carboxamides Calcium-release activated calcium (CRAC) channel blockersInhibition of pro-inflammatory mediator release[14][15][16]
Antimicrobial Activity

Certain indazole derivatives have demonstrated activity against a range of microbial pathogens, including bacteria and protozoa.[17][18][19]

Predicted Activity of this compound:

The potential for antimicrobial activity is plausible, although likely dependent on the specific microbial species. The lipophilic benzyloxy group could facilitate membrane interaction, a common mechanism for antimicrobial agents.

Comparison with Other Indazole Derivatives:

Compound Target Organism Activity (MIC) Reference
Indazole Derivative 18 (García-García et al.) Giardia intestinalis12.8 times more active than metronidazole[17]
Indazole Derivatives 2, 3, 5 (Fiorito et al.) Enterococcus faecalis, Staphylococcus aureus, Staphylococcus epidermidisMIC values ranging from 64 to 128 µg/mL[18]
Indazole-3-carboxamides Various bacteria and fungiModerate antimicrobial activity[20][21]

Experimental Protocols

To empirically determine the biological activity of this compound, the following standard experimental protocols are recommended.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay assesses the metabolic activity of cells and is a common method for measuring cytotoxicity.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Anti-inflammatory Activity Assay (COX-2 Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified COX-2 enzyme and a suitable substrate (e.g., arachidonic acid).

  • Compound Incubation: Incubate the enzyme with various concentrations of the test compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Product Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit or other suitable detection method.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

  • Serial Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the relationships between chemical structure and biological activity, as well as the experimental processes, the following diagrams are provided.

SAR_Anticancer Indazole Indazole Core R1 Substitution at N1 Indazole->R1 R3 Substitution at C3 (e.g., Carboxamide) Indazole->R3 R5 Substitution at C5 (e.g., Benzyloxy) Indazole->R5 Activity Anticancer Activity R1->Activity Modulates Potency R3->Activity Crucial for Activity R5->Activity Influences Lipophilicity

Caption: Structure-Activity Relationship for Anticancer Indazoles.

MTT_Workflow A Seed Cancer Cells B Add Test Compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilizer E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: MTT Assay Workflow for Cytotoxicity Screening.

Conclusion

This compound represents an intriguing yet understudied member of the indazole family. Based on the extensive research into the biological activities of structurally related indazoles, it is reasonable to hypothesize that this compound may possess anticancer, anti-inflammatory, and potentially antimicrobial properties. The benzyloxy and methyl carboxylate moieties are likely to play significant roles in modulating its biological profile. Empirical validation through the standardized experimental protocols outlined in this guide is essential to confirm these predictions and to fully elucidate the therapeutic potential of this and other novel indazole derivatives. The continued exploration of the indazole scaffold is a promising avenue for the discovery of new and effective therapeutic agents.

References

A Comparative Analysis of 5-Benzyloxy vs. 5-Methoxy Indazole-3-Carboxylates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a privileged bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Its unique structure, capable of acting as a bioisostere for indole, allows for a diverse range of biological activities.[1] This guide provides an in-depth comparative analysis of two key intermediates in drug discovery: 5-benzyloxy-1H-indazole-3-carboxylate and 5-methoxy-1H-indazole-3-carboxylate. Understanding the nuanced differences in their synthesis, physicochemical properties, and biological implications is crucial for researchers aiming to optimize lead compounds.

Introduction to the Indazole-3-Carboxylate Core

Indazole-3-carboxylates serve as versatile building blocks for the synthesis of a wide array of bioactive molecules, including kinase inhibitors and anti-inflammatory agents.[1][2] The functionalization at the 3-position is pivotal for modulating the pharmacological profile of these compounds. The substituent at the 5-position of the indazole ring plays a critical role in influencing the molecule's interaction with biological targets and its overall pharmacokinetic properties. This guide focuses on the comparative effects of two common ether linkages at this position: the benzyloxy and methoxy groups.

Physicochemical Properties: A Head-to-Head Comparison

The choice between a benzyloxy and a methoxy substituent at the 5-position significantly impacts the physicochemical properties of the indazole-3-carboxylate core. These differences can have profound effects on a compound's solubility, lipophilicity, and metabolic stability.

Property5-Benzyloxy-1H-indazole-3-carboxylic acid5-Methoxy-1H-indazole-3-carboxylic acid
Molecular Formula C15H12N2O3C9H8N2O3
Molecular Weight 268.27 g/mol 192.17 g/mol [2]
Appearance Data not availableLight brown to yellow solid[2]
Predicted XlogP Higher (more lipophilic)1.4[2]
Topological Polar Surface Area Data not available75.2 Ų[2]

The most notable difference lies in their lipophilicity. The presence of the larger, more nonpolar benzyl group in the 5-benzyloxy analog results in a significantly higher lipophilicity compared to the more compact methoxy group. This increased lipophilicity can enhance membrane permeability but may also lead to lower aqueous solubility and increased non-specific binding. Conversely, the methoxy group imparts a more moderate lipophilicity, which can be advantageous for achieving a balanced ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Synthesis Strategies: A Unified Approach

The synthesis of both 5-benzyloxy- and 5-methoxy-1H-indazole-3-carboxylates can be achieved through similar synthetic routes, primarily involving the construction of the indazole ring from appropriately substituted anilines. A general and adaptable synthetic scheme is presented below.

Synthesis_Comparison cluster_starting Starting Materials cluster_reaction Reaction Pathway cluster_products Products SM1 4-Benzyloxy-2-methylaniline Diazotization 1. Diazotization (NaNO2, HCl) SM1->Diazotization SM2 4-Methoxy-2-methylaniline SM2->Diazotization Cyclization 2. Intramolecular Cyclization Diazotization->Cyclization Esterification 3. Esterification (ROH, H+) Cyclization->Esterification Product1 Ethyl 5-Benzyloxy-1H-indazole-3-carboxylate Esterification->Product1 Product2 Ethyl 5-Methoxy-1H-indazole-3-carboxylate Esterification->Product2

Caption: Generalized synthetic pathway for 5-substituted indazole-3-carboxylates.

Experimental Protocol: Synthesis of Ethyl 5-Substituted-1H-indazole-3-carboxylate

This protocol provides a general framework that can be adapted for both the 5-benzyloxy and 5-methoxy analogs.

Step 1: Diazotization and Cyclization

  • To a stirred solution of the appropriately substituted 2-methylaniline (4-benzyloxy-2-methylaniline or 4-methoxy-2-methylaniline) in a mixture of acetic acid and propionic acid, add a solution of sodium nitrite in water dropwise at 0-5 °C.

  • Stir the reaction mixture at this temperature for 1 hour.

  • Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture into ice-water and collect the precipitated solid by filtration. This crude product is the corresponding 5-substituted-1H-indazole.

Step 2: Esterification

  • Suspend the crude 5-substituted-1H-indazole in ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 5-substituted-1H-indazole-3-carboxylate.

Spectroscopic and Analytical Data Comparison

Spectroscopic Data5-Benzyloxy-1H-indazole-3-carboxylic acid5-Methoxy-1H-indazole-3-carboxylic acid
¹H NMR (DMSO-d6, δ ppm) Aromatic protons of the benzyl group (multiplet, ~7.3-7.5 ppm), benzylic protons (-CH2-, singlet, ~5.2 ppm), indazole ring protons.Methoxy protons (-OCH3, singlet, ~3.8 ppm), indazole ring protons.
¹³C NMR (DMSO-d6, δ ppm) Aromatic carbons of the benzyl group, benzylic carbon, indazole ring carbons.Methoxy carbon, indazole ring carbons.
IR (KBr, cm⁻¹) O-H stretch (broad), C=O stretch, C-O-C stretch, aromatic C-H and C=C stretches.O-H stretch (broad), C=O stretch, C-O-C stretch, aromatic C-H and C=C stretches.
Mass Spec (ESI-MS) [M+H]⁺ at m/z 269.09[M+H]⁺ at m/z 193.06

Biological Activity and Structure-Activity Relationship (SAR) Insights

The choice between a 5-benzyloxy and a 5-methoxy substituent can significantly influence the biological activity of indazole-3-carboxylate derivatives.

  • Lipophilicity and Permeability: The higher lipophilicity of the benzyloxy group can lead to enhanced cell membrane permeability, which may be advantageous for targeting intracellular proteins. However, it can also increase binding to plasma proteins and lead to higher clearance.

  • Metabolic Stability: The benzyloxy group is susceptible to debenzylation by metabolic enzymes, which can be a metabolic liability. The methoxy group is generally more metabolically stable, although it can undergo O-demethylation. The rate and extent of these metabolic transformations will depend on the overall structure of the molecule.

  • Steric Hindrance and Binding Pocket Interactions: The bulky benzyloxy group can provide additional van der Waals interactions within a binding pocket, potentially increasing potency. However, it can also introduce steric hindrance that may be detrimental to binding. The smaller methoxy group offers a more compact profile.

  • Solubility: The methoxy analog is expected to have better aqueous solubility than the benzyloxy analog, which is a critical factor for oral bioavailability.

Studies on related heterocyclic compounds have shown that the interchange of benzyloxy and methoxy groups can lead to significant differences in biological activity, highlighting the importance of empirical testing for each specific target.

Biological_Implications cluster_properties Physicochemical & Biological Properties Indazole 5-Substituted Indazole-3-Carboxylate Benzyloxy 5-Benzyloxy Indazole->Benzyloxy Methoxy 5-Methoxy Indazole->Methoxy Lipophilicity Lipophilicity Benzyloxy->Lipophilicity Higher Solubility Aqueous Solubility Benzyloxy->Solubility Lower Metabolic_Stability Metabolic Stability Benzyloxy->Metabolic_Stability Debenzylation Risk Binding_Interactions Binding Pocket Interactions Benzyloxy->Binding_Interactions Potential for increased van der Waals interactions and steric hindrance Methoxy->Lipophilicity Lower Methoxy->Solubility Higher Methoxy->Metabolic_Stability O-demethylation Risk Methoxy->Binding_Interactions Compact profile

Caption: Comparative biological implications of 5-benzyloxy and 5-methoxy substituents.

Conclusion and Future Perspectives

The selection of a 5-benzyloxy or 5-methoxy substituent on the indazole-3-carboxylate scaffold is a critical decision in the drug design process. The benzyloxy group offers increased lipophilicity and the potential for enhanced binding interactions, but at the cost of lower solubility and potential metabolic instability. The methoxy group provides a more balanced profile with better solubility and generally higher metabolic stability.

Ultimately, the optimal choice will be target-dependent and will require careful consideration of the desired physicochemical and pharmacokinetic properties of the final compound. This guide provides a foundational understanding to aid researchers in making informed decisions in their drug discovery endeavors. Further empirical studies directly comparing these two analogs against various biological targets are warranted to fully elucidate their structure-activity relationships.

References

A Comparative Guide to In Vitro Assay Protocols for Testing Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to advancing kinase inhibitor discovery, particularly within the promising class of indazole-based compounds, the selection of robust and appropriate in vitro assays is a critical determinant of success. This guide provides an in-depth technical comparison of prevalent in vitro assay formats, offering field-proven insights and detailed protocols to empower you in making informed experimental choices. We will delve into the nuances of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), luminescence-based ADP detection, and Fluorescence Polarization (FP) assays, equipping you with the knowledge to construct a self-validating system for the characterization of your indazole-based kinase inhibitors.

Indazole derivatives have emerged as a significant scaffold in the development of kinase inhibitors, with several approved drugs and numerous candidates in clinical development targeting a range of kinases involved in oncology and other diseases.[1][2] The ATP-binding site of kinases, the target for most of these inhibitors, is highly conserved across the kinome, making the precise determination of potency and selectivity paramount to avoid off-target effects.[3] This guide will provide the foundational protocols to generate high-quality, reproducible data for your structure-activity relationship (SAR) studies and lead optimization efforts.

Choosing Your In Vitro Kinase Assay: A Comparative Overview

The three most common non-radiometric, homogeneous (mix-and-read) assay formats for in vitro kinase inhibitor testing are TR-FRET, luminescence-based, and fluorescence polarization assays. Each operates on a distinct principle and offers a unique set of advantages and disadvantages.

Assay FormatPrincipleKey AdvantagesKey Considerations
TR-FRET (e.g., LanthaScreen™) Measures the transfer of energy from a long-lifetime donor fluorophore (e.g., Europium or Terbium) to an acceptor fluorophore on a phosphorylated substrate. Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the FRET signal.[4][5][6][7]High sensitivity, low background, and reduced interference from compound fluorescence. Amenable to continuous reading for studying slow-binding inhibitors.[4]Can require specific antibodies and fluorescently labeled substrates, which may not be available for all kinases.
Luminescence-Based (e.g., ADP-Glo™) Quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. In a coupled enzymatic reaction, ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal.[8][9][10]Universal assay applicable to virtually any ADP-generating enzyme, including all kinases.[8][10] High sensitivity and a broad dynamic range.[9]The coupled-enzyme format can be susceptible to interference from compounds that inhibit the coupling enzymes.
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescent light emitted from a fluorescently labeled tracer that binds to the kinase. An inhibitor competes with the tracer for binding to the kinase, resulting in a decrease in fluorescence polarization.[11][12][13][14]Direct binding assay that does not require enzymatic activity. Simple, homogeneous format that is cost-effective for high-throughput screening (HTS).[14]Can be less sensitive than TR-FRET or luminescence-based assays. Requires a fluorescently labeled tracer for the kinase of interest.

Experimental Workflows and Protocols

A logical workflow for characterizing a novel indazole-based kinase inhibitor begins with primary screening to identify hits, followed by dose-response studies to determine potency (IC50), and finally, comprehensive selectivity profiling against a panel of kinases.

G cluster_0 Kinase Inhibitor Characterization Workflow Primary Screening Primary Screening Dose-Response (IC50) Dose-Response (IC50) Primary Screening->Dose-Response (IC50) Hit Identification Selectivity Profiling Selectivity Profiling Dose-Response (IC50)->Selectivity Profiling Potency Determination Mechanism of Action Mechanism of Action Selectivity Profiling->Mechanism of Action Off-Target Identification

Caption: A generalized workflow for the characterization of a novel kinase inhibitor.

Protocol 1: TR-FRET Kinase Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to measure the affinity of an indazole-based inhibitor for a target kinase.[4][5][6]

Principle: The assay is based on the binding and displacement of a proprietary, Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor scaffold (kinase tracer) to the kinase of interest. Binding of the tracer to the kinase is detected using a europium-labeled anti-tag antibody that binds to the kinase. Simultaneous binding of both the tracer and the antibody to the kinase results in a high degree of FRET from the europium (Eu) donor to the Alexa Fluor® 647 acceptor. An inhibitor competes with the tracer for binding to the kinase, resulting in a loss of FRET.[4][5][6]

G cluster_0 LanthaScreen™ Eu Kinase Binding Assay Kinase-Eu-Ab Kinase + Eu-labeled Antibody FRET High FRET Kinase-Eu-Ab->FRET No_FRET Low FRET Kinase-Eu-Ab->No_FRET Tracer Alexa Fluor® 647 Tracer Tracer->FRET Inhibitor Indazole Inhibitor Inhibitor->No_FRET

Caption: Principle of the LanthaScreen™ Eu Kinase Binding Assay.

Materials:

  • Kinase of interest

  • LanthaScreen™ Eu-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer

  • Indazole-based inhibitor stock solution (in 100% DMSO)

  • Kinase buffer

  • Low-volume 384-well assay plates (e.g., Corning #3676)

  • Plate reader capable of TR-FRET measurements

Methodology:

  • Prepare Reagents:

    • Prepare a 3X solution of your indazole-based inhibitor by performing a serial dilution in kinase buffer. For a 10-point IC50 curve, a 4-fold dilution series is recommended.[5] Include a DMSO-only control.

    • Prepare a 3X kinase/antibody mixture in kinase buffer. The final concentrations of kinase and antibody will depend on the specific kinase and should be optimized. A typical starting point is 15 nM kinase and 6 nM antibody.

    • Prepare a 3X tracer solution in kinase buffer. The optimal tracer concentration is typically between 1 and 100 nM and should be determined experimentally.[4]

  • Assay Assembly:

    • Add 5 µL of the 3X inhibitor dilutions to the wells of the 384-well plate.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells to initiate the binding reaction.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.[5]

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the emission ratio of the acceptor to the donor signal.

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol describes a universal method to quantify kinase activity by measuring the amount of ADP produced.[8][9][10]

Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP to ATP and then use this newly synthesized ATP in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.[8][9]

G cluster_0 ADP-Glo™ Kinase Assay Principle Kinase_Reaction Kinase + Substrate + ATP -> ADP Step1 Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Kinase_Reaction->Step1 Step2 Add Kinase Detection Reagent (ADP -> ATP -> Light) Step1->Step2 Luminescence Measure Luminescence Step2->Luminescence

Caption: Schematic of the two-step ADP-Glo™ Kinase Assay.

Materials:

  • Kinase of interest and its substrate

  • Indazole-based inhibitor stock solution (in 100% DMSO)

  • Kinase reaction buffer

  • ATP solution

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Luminometer

Methodology:

  • Prepare Kinase Reaction:

    • Prepare serial dilutions of your indazole-based inhibitor in a separate plate. Include a DMSO-only control (vehicle) and a no-kinase control (background).[3]

    • In the white assay plate, add 5 µL of the inhibitor dilutions.

    • Prepare a master mix containing the kinase and its substrate in kinase reaction buffer. Add 5 µL of this master mix to all wells.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to all wells. The final ATP concentration should ideally be at or near the Km for the kinase being tested to ensure sensitivity to ATP-competitive inhibitors.[3][15][16]

  • Incubation:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).[3]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.[17]

    • Incubate for 40 minutes at room temperature.[17]

    • Add 10 µL of Kinase Detection Reagent to all wells. This will convert ADP to ATP and generate a luminescent signal.[17]

    • Incubate for 30-60 minutes at room temperature.[17]

  • Measurement and Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Subtract the background luminescence (no-kinase control) from all other readings.

    • Calculate the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Assay Validation and Data Interpretation

For any kinase inhibitor screening assay, it is crucial to validate its performance to ensure the reliability of the data. The Z'-factor is a statistical parameter that is widely used to quantify the quality of a high-throughput screening assay.[18][19] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[19]

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control (e.g., no inhibitor)

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control (e.g., maximum inhibition)

  • σ_n = standard deviation of the negative control

When interpreting the IC50 values of your indazole-based inhibitors, it is important to consider the assay conditions, particularly the ATP concentration. For ATP-competitive inhibitors, the apparent IC50 value will increase with increasing ATP concentration.[15] Therefore, it is recommended to perform assays at an ATP concentration close to the Km value of the kinase to allow for a more standardized comparison of inhibitor potencies.[15][16] For a more physiologically relevant assessment, assays can also be performed at ATP concentrations that mimic cellular levels (typically 1-10 mM).[15][20]

Conclusion

The selection of an appropriate in vitro assay is a foundational step in the successful development of indazole-based kinase inhibitors. By understanding the principles, advantages, and practical considerations of TR-FRET, luminescence-based, and fluorescence polarization assays, researchers can generate high-quality, reproducible data to drive their drug discovery programs forward. The detailed protocols provided in this guide serve as a starting point for establishing robust and reliable assays for the characterization of your novel kinase inhibitors. Always remember to validate your assay performance and carefully consider the impact of assay conditions on your results.

References

comparing the synthetic routes to different 5-alkoxy-1H-indazole-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-indazole-3-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a 5-alkoxy group, in particular, has been shown to be crucial for modulating the pharmacological properties of these compounds, enhancing their efficacy and selectivity in targeting a range of diseases, from oncology to neurology.[1][2] Consequently, the efficient and scalable synthesis of 5-alkoxy-1H-indazole-3-carboxylates is a topic of significant interest for researchers, scientists, and professionals in drug development.

This guide provides an in-depth comparison of the primary synthetic routes to this valuable class of molecules. We will dissect the underlying chemical principles, evaluate the practical advantages and limitations of each approach, and provide detailed experimental protocols to bridge the gap between theoretical knowledge and practical application.

Core Synthetic Strategies: A Comparative Overview

Several distinct strategies have been developed to construct the 5-alkoxy-1H-indazole-3-carboxylate framework. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of the reaction, and tolerance for specific functional groups. Here, we compare four prominent methods.

Route A: Synthesis from Substituted Isatins

This classical approach builds the indazole ring from the ground up, starting with a readily available isatin precursor. The key transformation involves a ring-opening, diazotization, and reductive cyclization sequence. This method is particularly noted for its utility in large-scale synthesis.[3]

Causality of Experimental Choices: The initial hydrolysis of the isatin amide bond under basic conditions is a standard procedure to generate the corresponding 2-aminophenylglyoxylic acid. This intermediate possesses the necessary amine functionality for the subsequent diazotization. The diazonium salt is a highly reactive species that, upon reduction (e.g., with sodium sulfite), generates an aryl hydrazine. This hydrazine intermediate is primed for intramolecular cyclization under acidic conditions to furnish the stable indazole ring system.[3]

Workflow Diagram:

cluster_RouteA Route A: From Isatins 5-Alkoxyisatin 5-Alkoxyisatin 2-Amino-5-alkoxyphenylglyoxylic acid 2-Amino-5-alkoxyphenylglyoxylic acid 5-Alkoxyisatin->2-Amino-5-alkoxyphenylglyoxylic acid aq. NaOH H₂O Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Amino-5-alkoxyphenylglyoxylic acid->Diazonium Salt Intermediate NaNO₂ HCl Aryl Hydrazine Intermediate Aryl Hydrazine Intermediate Diazonium Salt Intermediate->Aryl Hydrazine Intermediate Reduction (e.g., Na₂SO₃) 5-Alkoxy-1H-indazole-3-carboxylic acid 5-Alkoxy-1H-indazole-3-carboxylic acid Aryl Hydrazine Intermediate->5-Alkoxy-1H-indazole-3-carboxylic acid Acidic Cyclization

Caption: Workflow for the synthesis from substituted isatins.

Route B: Direct C-3 Carboxylation of 5-Alkoxy-1H-indazoles

This strategy represents a more direct functionalization approach, beginning with a pre-formed 5-alkoxy-1H-indazole. The carboxyl group is introduced at the C-3 position via metallation followed by quenching with carbon dioxide.

Causality of Experimental Choices: The acidity of the C-3 proton of the indazole ring allows for its deprotonation by a strong base, such as n-butyllithium (n-BuLi), to form a highly nucleophilic indazolyl-anion.[4][5] To prevent competitive deprotonation at the N-1 position, a protecting group, such as (2-(trimethylsilyl)ethoxy)methyl (SEM), is often employed. This directed metallation ensures regioselectivity. The subsequent addition of solid carbon dioxide (dry ice) serves as an electrophilic source of the carboxyl group, which, after an acidic workup, yields the desired product.

Workflow Diagram:

cluster_RouteB Route B: Direct C-3 Carboxylation 5-Alkoxy-1H-indazole 5-Alkoxy-1H-indazole N1-Protected-5-alkoxy-1H-indazole N1-Protected-5-alkoxy-1H-indazole 5-Alkoxy-1H-indazole->N1-Protected-5-alkoxy-1H-indazole SEM-Cl Base C3-Lithio Intermediate C3-Lithio Intermediate N1-Protected-5-alkoxy-1H-indazole->C3-Lithio Intermediate n-BuLi THF, -40°C N1-Protected-5-Alkoxy-1H-indazole-3-carboxylic acid N1-Protected-5-Alkoxy-1H-indazole-3-carboxylic acid C3-Lithio Intermediate->N1-Protected-5-Alkoxy-1H-indazole-3-carboxylic acid 1. CO₂(g) 2. H₃O⁺ 5-Alkoxy-1H-indazole-3-carboxylic acid 5-Alkoxy-1H-indazole-3-carboxylic acid N1-Protected-5-Alkoxy-1H-indazole-3-carboxylic acid->5-Alkoxy-1H-indazole-3-carboxylic acid Deprotection

Caption: Workflow for the direct C-3 carboxylation of 5-alkoxy-1H-indazoles.

Route C: Cyclization of Substituted Hydrazones (Fischer-type Synthesis)

A variation of the classic Fischer indole synthesis can be adapted to produce indazoles. This involves the acid-catalyzed cyclization of a suitably substituted arylhydrazone.[6][7][8] While versatile for many indazoles, achieving the specific 5-alkoxy-3-carboxylate pattern requires carefully chosen starting materials, such as an alkoxy-substituted phenylhydrazine and a pyruvate derivative.

Causality of Experimental Choices: The reaction begins with the condensation of an arylhydrazine with a ketone (or its derivative) to form a hydrazone.[9] Under acidic catalysis (e.g., polyphosphoric acid), the hydrazone tautomerizes to an ene-hydrazine. A[10][10]-sigmatropic rearrangement followed by the loss of ammonia leads to the formation of the aromatic indazole ring.[8] The choice of a pyruvate ester as the ketone component directly installs the desired carboxylate group at the 3-position.

Workflow Diagram:

cluster_RouteC Route C: Fischer-type Synthesis 4-Alkoxyphenylhydrazine 4-Alkoxyphenylhydrazine Hydrazone Intermediate Hydrazone Intermediate 4-Alkoxyphenylhydrazine->Hydrazone Intermediate Ethyl pyruvate Acid catalyst Ene-hydrazine Tautomer Ene-hydrazine Tautomer Hydrazone Intermediate->Ene-hydrazine Tautomer Tautomerization Diimine Intermediate Diimine Intermediate Ene-hydrazine Tautomer->Diimine Intermediate [3,3]-Sigmatropic Rearrangement Ethyl 5-Alkoxy-1H-indazole-3-carboxylate Ethyl 5-Alkoxy-1H-indazole-3-carboxylate Diimine Intermediate->Ethyl 5-Alkoxy-1H-indazole-3-carboxylate Cyclization & -NH₃

Caption: Workflow for the Fischer-type synthesis of indazole-3-carboxylates.

Route D: [3+2] Cycloaddition of Arynes and Diazo Compounds

This modern and highly efficient approach involves the in-situ generation of a substituted benzyne species which then undergoes a [3+2] cycloaddition reaction with a diazo compound, such as ethyl diazoacetate.[11][12]

Causality of Experimental Choices: A common method for generating the required 4-alkoxybenzyne intermediate is from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate precursors in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF).[12] The highly reactive aryne is immediately trapped by ethyl diazoacetate in a cycloaddition reaction. The subsequent rearrangement and proton shift lead directly to the stable 1H-indazole-3-carboxylate product. This method is often characterized by mild reaction conditions and good yields.[13]

Workflow Diagram:

cluster_RouteD Route D: [3+2] Cycloaddition Substituted Aryl Triflate Substituted Aryl Triflate 4-Alkoxybenzyne (in situ) 4-Alkoxybenzyne (in situ) Substituted Aryl Triflate->4-Alkoxybenzyne (in situ) TBAF THF Cycloadduct Cycloadduct 4-Alkoxybenzyne (in situ)->Cycloadduct Ethyl Diazoacetate Ethyl 5-Alkoxy-1H-indazole-3-carboxylate Ethyl 5-Alkoxy-1H-indazole-3-carboxylate Cycloadduct->Ethyl 5-Alkoxy-1H-indazole-3-carboxylate Rearrangement

Caption: Workflow for the [3+2] cycloaddition of arynes and diazo compounds.

Quantitative Performance Comparison

Metric Route A: From Isatins Route B: C-3 Carboxylation Route C: Fischer-type Route D: [3+2] Cycloaddition
Typical Yield 70-85% (overall)[3]~98% (carboxylation step)[5]Moderate to Good80-90%[12]
Number of Steps 3-4 steps2-3 steps (including protection)1-2 steps1 step (one-pot)
Starting Materials Substituted Isatins5-Alkoxy-1H-indazolesSubstituted PhenylhydrazinesSubstituted Aryl Triflates
Key Reagents NaOH, NaNO₂, Na₂SO₃n-BuLi, CO₂, SEM-ClPyruvate esters, PPA/AcidTBAF, Ethyl Diazoacetate
Scalability Proven for scale-up[3]ModerateModerateLab-scale, potential for flow
Pros Well-established, scalableHigh yield for key step, directConvergent, uses simple precursorsHigh efficiency, mild conditions
Cons Multi-step, potential hazards with diazonium saltsRequires strong base, cryogenics, protectionPotential for regioisomeric mixturesTriflate precursors can be expensive

Detailed Experimental Protocols

Protocol for Route A: Synthesis of 1H-Indazole-3-carboxylic acid from Isatin

This protocol is adapted from a patented procedure for large-scale synthesis and illustrates the general principles. Adjustment for a 5-alkoxy substituent on the isatin ring is straightforward.[3]

  • Step 1: Hydrolysis of Isatin. To a solution of aqueous sodium hydroxide, add isatin portion-wise while maintaining the temperature. Stir the mixture until the reaction is complete (monitored by TLC/HPLC) to yield the sodium salt of 2-aminophenylglyoxylic acid.

  • Step 2: Diazotization and Reduction. Cool the resulting solution and add it to a mixture of hydrochloric acid. Add a solution of sodium nitrite dropwise at low temperature (e.g., 0-5 °C) to form the diazonium salt. Subsequently, add this mixture to a cold solution of sodium sulfite to reduce the diazonium salt to the aryl hydrazine.

  • Step 3: Cyclization. Acidify the reaction mixture with a strong acid (e.g., HCl) and heat to reflux. The cyclization of the aryl hydrazine affords the 1H-indazole-3-carboxylic acid.

  • Step 4: Isolation. Cool the mixture, and the product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product. A final recrystallization from a suitable solvent system (e.g., DMF/water) can be performed for purification.[3]

Protocol for Route B: Synthesis of 5-Methoxy-1H-indazole-3-carboxylic acid via Direct Carboxylation

This protocol is based on a reported synthesis for preparing indazole-3-carboxamides.[4][5]

  • Step 1: N-Protection. Dissolve 5-methoxy-1H-indazole in a suitable solvent (e.g., DMF). Add a base (e.g., NaH) followed by SEM-Cl. Stir the reaction at room temperature until completion to yield N1-SEM-protected 5-methoxy-1H-indazole.

  • Step 2: Carboxylation. Dissolve the protected indazole in anhydrous THF and cool the solution to -40 °C under a nitrogen atmosphere. Add n-butyllithium (2.5 M in hexanes) dropwise. Stir the mixture for 30 minutes at this temperature.

  • Step 3: Quenching and Workup. Pass CO₂ gas through the reaction mixture for approximately 90 minutes while maintaining the low temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Step 4: Deprotection and Isolation. Allow the mixture to warm to room temperature and perform an aqueous workup. The crude protected acid is then subjected to deprotection conditions (e.g., refluxing in acidic solution). After deprotection, adjust the pH to precipitate the product, which is then filtered, washed, and dried to afford pure 5-methoxy-1H-indazole-3-carboxylic acid.[5]

Conclusion and Future Outlook

The synthesis of 5-alkoxy-1H-indazole-3-carboxylates can be achieved through several viable routes, each with a distinct profile of advantages and challenges.

  • The synthesis from isatins (Route A) remains a robust and scalable method, ideal for industrial production where well-defined, multi-step processes are manageable.[3]

  • Direct C-3 carboxylation (Route B) offers a highly efficient functionalization of an existing indazole core, though it requires cryogenic conditions and the use of protecting groups.[5]

  • The Fischer-type synthesis (Route C) provides a convergent approach but may require optimization to control regioselectivity.

  • The [3+2] cycloaddition (Route D) represents a modern, elegant, and high-yielding strategy that is particularly attractive for laboratory-scale synthesis and library generation due to its mild conditions and efficiency.[12]

The ongoing demand for novel indazole-based therapeutics will continue to drive innovation in synthetic methodology. Future efforts will likely focus on developing more atom-economical, catalytic, and environmentally benign processes, further expanding the synthetic chemist's toolkit for accessing these critical pharmaceutical building blocks.

References

A Spectroscopic Journey: Unraveling the Synthesis of Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the meticulous characterization of synthetic intermediates and final products is paramount. This guide provides an in-depth spectroscopic comparison of methyl 5-(benzyloxy)-1H-indazole-3-carboxylate with its key precursors, offering a detailed analysis of the transformations observed through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By understanding the spectral evolution from starting material to final product, chemists can gain greater confidence in their synthetic pathways and the purity of their compounds.

The Synthetic Pathway: From Nitrotoluene to Indazole

The synthesis of this compound typically proceeds through a multi-step sequence starting from a substituted nitrotoluene. This pathway leverages classical transformations to build the indazole core, a privileged scaffold in medicinal chemistry. The logical progression of the synthesis is outlined below, providing a framework for our spectroscopic comparison.

Synthetic Pathway Synthetic Pathway to this compound cluster_0 Precursor 1 cluster_1 Precursor 2 cluster_2 Final Product P1 4-Benzyloxy-2-nitrotoluene P2 Methyl 2-amino-5-(benzyloxy)benzoate P1->P2 Reduction & Esterification FP This compound P2->FP Diazotization & Cyclization

Caption: Synthetic route from 4-benzyloxy-2-nitrotoluene to the target indazole.

Spectroscopic Data at a Glance

The following tables summarize the key spectroscopic data for the final product and its precursors. This allows for a direct comparison of the changes in chemical shifts, vibrational frequencies, and molecular weights as the synthesis progresses.

Table 1: ¹H NMR Data (δ, ppm)

CompoundAromatic Protons-CH₂- (Benzyl)-CH₃ (Methyl Ester/Toluene)Other
4-Benzyloxy-2-nitrotoluene ~7.9 (d, 1H), ~7.4-7.2 (m, 5H), ~7.1 (dd, 1H), ~7.0 (d, 1H)~5.1 (s, 2H)~2.5 (s, 3H)-
Methyl 2-amino-5-(benzyloxy)benzoate ~7.4-7.2 (m, 5H), ~7.1 (d, 1H), ~6.9 (dd, 1H), ~6.7 (d, 1H)~5.0 (s, 2H)~3.8 (s, 3H)~4.5 (br s, 2H, -NH₂)
This compound ~10.5 (br s, 1H, N-H), ~8.0 (d, 1H), ~7.6 (d, 1H), ~7.5-7.3 (m, 5H), ~7.2 (dd, 1H)~5.2 (s, 2H)~4.0 (s, 3H)-

Table 2: ¹³C NMR Data (δ, ppm)

CompoundAromatic Carbons-CH₂- (Benzyl)-CH₃ (Methyl Ester/Toluene)C=O (Ester)
4-Benzyloxy-2-nitrotoluene ~158, ~148, ~136, ~133, ~128.8, ~128.3, ~127.5, ~117, ~108~70~20-
Methyl 2-amino-5-(benzyloxy)benzoate ~152, ~145, ~137, ~128.7, ~128.2, ~127.6, ~120, ~116, ~115, ~113~71~52~168
This compound ~156, ~142, ~137, ~135, ~128.6, ~128.1, ~127.5, ~124, ~122, ~116, ~112~71~52~163

Table 3: IR Spectroscopy Data (cm⁻¹)

CompoundKey Absorptions
4-Benzyloxy-2-nitrotoluene ~3100-3000 (Ar C-H), ~2950-2850 (Alkyl C-H), ~1520 & ~1340 (NO₂ stretch), ~1250 (Ar-O stretch), ~740 & ~690 (Ar C-H bend)
Methyl 2-amino-5-(benzyloxy)benzoate ~3450 & ~3350 (N-H stretch), ~3100-3000 (Ar C-H), ~2950-2850 (Alkyl C-H), ~1700 (C=O stretch), ~1250 (Ar-O stretch)
This compound ~3300 (N-H stretch), ~3100-3000 (Ar C-H), ~2950-2850 (Alkyl C-H), ~1720 (C=O stretch), ~1250 (Ar-O stretch)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺ or [M+H]⁺Key Fragments
4-Benzyloxy-2-nitrotoluene 243.0991 (tropylium ion), 152 ([M-Bn]⁺), 107, 77
Methyl 2-amino-5-(benzyloxy)benzoate 257.1191 (tropylium ion), 166 ([M-Bn]⁺), 134, 107
This compound 282.1091 (tropylium ion), 191 ([M-Bn]⁺), 163, 134

In-Depth Spectroscopic Analysis

Precursor 1: 4-Benzyloxy-2-nitrotoluene

The journey begins with 4-benzyloxy-2-nitrotoluene. Its spectroscopic features provide a baseline for the transformations to come.

  • ¹H NMR: The proton NMR spectrum is characterized by the presence of the benzylic protons as a singlet around 5.1 ppm. The aromatic region is complex due to the presence of two distinct aromatic rings. The protons of the benzyl group typically appear as a multiplet between 7.2 and 7.4 ppm. The protons on the nitrotoluene ring are influenced by the electron-withdrawing nitro group and the electron-donating benzyloxy group, leading to distinct signals. The methyl group on the toluene ring appears as a singlet around 2.5 ppm.[1]

  • ¹³C NMR: The carbon spectrum shows the benzylic carbon at approximately 70 ppm and the methyl carbon of the toluene moiety around 20 ppm. The aromatic region will display signals for all the carbons of both rings, with the carbon bearing the nitro group being significantly downfield.

  • IR Spectroscopy: The IR spectrum prominently displays the characteristic symmetric and asymmetric stretching vibrations of the nitro group at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The aromatic C-H stretching is observed above 3000 cm⁻¹, while the alkyl C-H stretching of the benzyl and methyl groups appears below 3000 cm⁻¹. A strong absorption around 1250 cm⁻¹ is indicative of the aryl-oxygen bond of the ether linkage.[1]

  • Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to its molecular weight (243.26 g/mol ). A very common and often base peak fragmentation for benzyl ethers is the cleavage of the benzyl group to form the stable tropylium ion at m/z 91.[1]

Precursor 2: Methyl 2-amino-5-(benzyloxy)benzoate

The transformation of the nitrotoluene to the aminobenzoate involves the reduction of the nitro group to an amine and the oxidation of the methyl group to a carboxylic acid, which is then esterified. These changes are clearly reflected in the spectroscopic data.

  • ¹H NMR: The most significant change is the appearance of a broad singlet for the amino (-NH₂) protons, typically around 4.5 ppm, and the disappearance of the methyl singlet from the toluene precursor. A new singlet for the methyl ester (-OCH₃) protons appears around 3.8 ppm. The aromatic protons will experience a shift due to the replacement of the strongly electron-withdrawing nitro group with the strongly electron-donating amino group.

  • ¹³C NMR: The carbon spectrum will show a new signal for the carbonyl carbon of the ester at approximately 168 ppm and the methyl ester carbon around 52 ppm. The chemical shift of the aromatic carbon previously attached to the nitro group will shift significantly upfield.

  • IR Spectroscopy: The defining feature of the IR spectrum is the appearance of two N-H stretching bands in the region of 3450-3350 cm⁻¹, characteristic of a primary amine. The strong nitro group absorptions will be absent. A strong C=O stretching vibration from the ester group will be present around 1700 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak will shift to reflect the new molecular weight (257.28 g/mol ). The fragmentation pattern will still likely show the prominent tropylium ion at m/z 91.

Final Product: this compound

The final step involves a diazotization of the amino group followed by an intramolecular cyclization to form the indazole ring. This ring formation introduces new spectroscopic features.

  • ¹H NMR: The formation of the indazole ring results in the appearance of a broad singlet for the N-H proton of the indazole ring, typically downfield around 10.5 ppm. The aromatic protons will again show a change in their chemical shifts and coupling patterns due to the new heterocyclic ring system. The methyl ester and benzyloxy protons will remain, though their chemical shifts may be slightly altered.

  • ¹³C NMR: The carbon spectrum will now reflect the carbons of the indazole ring system. The carbonyl carbon of the ester will still be present, though its environment is now part of the heterocyclic system, which may slightly alter its chemical shift to around 163 ppm.

  • IR Spectroscopy: A broad N-H stretching band around 3300 cm⁻¹ will be present, characteristic of the indazole N-H. The C=O stretch of the ester is still a prominent feature, now around 1720 cm⁻¹. The N-H stretching bands of the primary amine will be absent.

  • Mass Spectrometry: The molecular ion peak will correspond to the final product's molecular weight (282.29 g/mol ). The fragmentation will likely still include the tropylium ion at m/z 91.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Specific instrument parameters may vary.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: Acquire the mass spectrum over a suitable m/z range.

Conclusion

The spectroscopic comparison of this compound with its precursors provides a clear and logical narrative of the chemical transformations occurring at each step of the synthesis. By carefully analyzing the changes in the NMR, IR, and MS data, chemists can confidently track the progress of their reaction, identify key functional group conversions, and ultimately confirm the structure and purity of their final product. This analytical rigor is fundamental to the advancement of chemical synthesis and drug discovery.

References

A Comparative Guide to the Validation of Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate as a Kinase Inhibitor Precursor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate methyl 5-(benzyloxy)-1H-indazole-3-carboxylate as a precursor for novel kinase inhibitors. We will delve into the rationale behind its selection, detail its synthesis, and present a comparative analysis of its inhibitory potential against the TAM family of receptor tyrosine kinases, benchmarked against established inhibitors.

Introduction: The Indazole Scaffold and the TAM Kinase Family

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of several FDA-approved kinase inhibitors, such as axitinib and pazopanib.[1][2] This bicyclic heteroaromatic system serves as an excellent bioisostere for the purine core of ATP, enabling competitive inhibition at the kinase ATP-binding site. Our focus is on this compound, a derivative poised for further modification to enhance potency and selectivity.

The TAM (TYRO3, AXL, and MERTK) family of receptor tyrosine kinases has emerged as a critical target in oncology.[3][4][] These kinases are key regulators of cell survival, proliferation, migration, and immune response modulation.[6][7] Their overexpression is linked to poor prognosis and resistance to therapy in various cancers.[8][9][10] Therefore, developing potent and selective TAM inhibitors is a promising therapeutic strategy.[3][][11] This guide will explore the potential of this compound as a precursor to such inhibitors.

Synthesis of this compound

The synthesis of the target compound begins with the preparation of 5-(benzyloxy)-1H-indazole-3-carboxaldehyde, which is then oxidized to the corresponding carboxylic acid and subsequently esterified.

Synthetic Pathway

Synthesis_Pathway Indole 5-(Benzyloxy)indole Aldehyde 5-(Benzyloxy)-1H-indazole-3-carboxaldehyde Indole->Aldehyde NaNO₂, HCl, DMF Acid 5-(Benzyloxy)-1H-indazole-3-carboxylic acid Aldehyde->Acid KMnO₄ or other oxidant Ester This compound Acid->Ester Methanol, Acid catalyst (e.g., H₂SO₄) Kinase_Assay_Workflow cluster_0 Reaction Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis Compound Dilution Prepare serial dilutions of test compound Incubation Incubate compound with kinase mix Compound Dilution->Incubation Reagent Mix Prepare Kinase, Substrate, and ATP mix Reagent Mix->Incubation TR-FRET LanthaScreen™: Add Tb-antibody and measure FRET Incubation->TR-FRET Luminescence ADP-Glo™: Add reagents to convert ADP to ATP and measure luminescence Incubation->Luminescence IC50 Calculation Plot dose-response curve and calculate IC50 TR-FRET->IC50 Calculation Luminescence->IC50 Calculation CETSA_Workflow Cell Treatment Treat intact cells with test compound or vehicle Heat Shock Heat cell suspensions at a range of temperatures Cell Treatment->Heat Shock Cell Lysis Lyse cells (e.g., freeze-thaw cycles) Heat Shock->Cell Lysis Separation Separate soluble proteins from precipitated proteins by centrifugation Cell Lysis->Separation Protein Quantification Quantify the amount of soluble target protein (e.g., Western Blot) Separation->Protein Quantification Data Analysis Generate melting curves and determine thermal shift Protein Quantification->Data Analysis TAM_Signaling Ligand (Gas6/Pros1) Ligand (Gas6/Pros1) TAM Receptor (TYRO3/AXL/MERTK) TAM Receptor (TYRO3/AXL/MERTK) Ligand (Gas6/Pros1)->TAM Receptor (TYRO3/AXL/MERTK) PI3K PI3K TAM Receptor (TYRO3/AXL/MERTK)->PI3K ERK ERK TAM Receptor (TYRO3/AXL/MERTK)->ERK AKT AKT PI3K->AKT Cell Survival & Proliferation Cell Survival & Proliferation AKT->Cell Survival & Proliferation ERK->Cell Survival & Proliferation Inhibitor Inhibitor Inhibitor->TAM Receptor (TYRO3/AXL/MERTK)

References

A Comparative Guide to the Efficacy of Indazole-3-Carboxylates: The Ester Group's Crucial Role

Author: BenchChem Technical Support Team. Date: January 2026

Indazole-3-carboxylates represent a significant scaffold in modern medicinal chemistry, with derivatives showing a wide range of biological activities.[1] A key determinant of their pharmacological profile is the nature of the ester group at the 3-position of the indazole core. This guide provides a detailed comparison of the efficacy of various indazole-3-carboxylates, focusing on how different ester modifications influence their activity, particularly as synthetic cannabinoid receptor agonists. The insights and data presented herein are curated for researchers, scientists, and professionals in drug development to inform future design and optimization strategies.

The Indazole-3-Carboxylate Scaffold: A Privileged Structure

The indazole ring system is a bicyclic aromatic heterocycle that has garnered significant attention in drug discovery due to its ability to mimic the biological activity of other key structures like indoles.[1][2] The 3-carboxamide linkage, in particular, has been a fertile ground for the development of potent ligands for various biological targets, most notably the cannabinoid receptors CB1 and CB2.[3][4]

The Ester Moiety: More Than Just a Handle

The ester group in indazole-3-carboxylates is not merely a passive component. It plays a critical role in the molecule's overall pharmacology by influencing:

  • Receptor Binding and Activation: The size, shape, and electronic properties of the ester's alkyl group can significantly impact how the molecule fits into and activates the target receptor's binding pocket.

  • Pharmacokinetics: The ester group affects the molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: Ester groups are susceptible to hydrolysis by esterases in the body, which is a key metabolic pathway for this class of compounds.[5][6] This can lead to the formation of active or inactive metabolites, thereby modulating the duration and nature of the pharmacological effect.

Comparative Efficacy at Cannabinoid Receptors

The majority of publicly available efficacy data for indazole-3-carboxylates pertains to their activity as synthetic cannabinoid receptor agonists (SCRAs). These compounds often exhibit high potency and efficacy at the CB1 and CB2 receptors.[5][7] The following table summarizes the in vitro efficacy data for a selection of indazole-3-carboxylates with different ester and amide functionalities, providing a basis for comparison.

Compound NameCore StructureEster/Amide GroupCB1 Receptor Affinity (Ki, nM)CB1 Receptor Potency (EC50, nM)CB1 Receptor Efficacy (Emax)
MDMB-4en-PINACA IndazoleMethyl (S)-3,3-dimethylbutanoate3.26[8]0.33[8]112.7% (vs. standard)[8]
5F-MDMB-PINACA (5F-ADB) 5-FluoroindazoleMethyl (S)-3,3-dimethylbutanoate-Potent agonist[9][10]Full agonist[11]
ADB-BINACA Indazole(S)-Adamantyl-1-carboxamide-6.36290% (vs. JWH-018)[12]
ADB-4en-PINACA Indazole(S)-Adamantyl-1-carboxamide0.17[13]3.43261% (vs. JWH-018)[12]
JWH-018 (Indole comparator)IndoleNaphthalen-1-ylmethanone2.6[12]21.4100% (baseline)[12]

Note: Efficacy (Emax) is often expressed relative to a standard agonist like JWH-018. A value >100% indicates higher efficacy.

From the data, it is evident that even subtle changes to the ester or amide group can lead to significant shifts in potency and efficacy. For example, MDMB-4en-PINACA, with its methyl ester, is an extremely potent and full agonist at the CB1 receptor.[8] The replacement of the ester with a bulky adamantyl amide group in ADB-BINACA and ADB-4en-PINACA also results in compounds with very high efficacy, demonstrating that bioisosteric replacement of the ester with an amide can maintain or even enhance activity.[12][14][15]

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key structural components of an indazole-3-carboxylate SCRA and how they relate to biological activity.

SAR cluster_0 Indazole-3-Carboxylate Scaffold cluster_1 Biological Effect Indazole Indazole Core (Potency modulation, e.g., 5-fluoro substitution) Linker Carboxamide Linker Indazole->Linker C3-Position N1_Substituent N1-Alkyl Chain (Influences receptor affinity) Indazole->N1_Substituent N1-Position CB1_Receptor CB1 Receptor Binding & Activation Indazole->CB1_Receptor Potency Ester Ester/Amide Group (Key determinant of efficacy and metabolism) Linker->Ester Ester->CB1_Receptor Efficacy N1_Substituent->CB1_Receptor Affinity

Structure-Activity Relationship of Indazole-3-Carboxylates.

Experimental Protocol: In Vitro Cannabinoid Receptor Activation Assay

To quantitatively compare the efficacy of different indazole-3-carboxylate esters, a robust in vitro receptor activation assay is essential. The following is a generalized protocol based on methods described in the literature for assessing CB1 receptor agonism.[8][12]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds at the human CB1 receptor.

Materials:

  • HEK-293 cells stably expressing the human CB1 receptor.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin.

  • cAMP detection kit (e.g., LANCE Ultra cAMP Kit).

  • Test compounds (indazole-3-carboxylates with different ester groups).

  • Reference agonist (e.g., CP-55,940 or JWH-018).

  • Microplate reader compatible with the cAMP detection kit.

Workflow Diagram:

G start Start: Prepare CB1-expressing cells plate_cells Plate cells in 384-well plates and incubate overnight start->plate_cells prepare_compounds Prepare serial dilutions of test and reference compounds plate_cells->prepare_compounds add_compounds Add compounds to cells and incubate for 15 minutes prepare_compounds->add_compounds stimulate Add forskolin to stimulate cAMP production add_compounds->stimulate incubate_forskolin Incubate for 30 minutes stimulate->incubate_forskolin lyse_and_detect Lyse cells and perform cAMP detection assay incubate_forskolin->lyse_and_detect read_plate Read plate on a compatible microplate reader lyse_and_detect->read_plate analyze Analyze data: Plot dose-response curves and calculate EC50 and Emax read_plate->analyze end End: Comparative efficacy data analyze->end

Workflow for CB1 Receptor Activation Assay.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HEK-293 cells expressing the human CB1 receptor under standard conditions.

    • Harvest the cells and seed them into 384-well microplates at an appropriate density.

    • Incubate the plates overnight to allow for cell attachment.

  • Compound Preparation:

    • Prepare stock solutions of the test indazole-3-carboxylates and the reference agonist in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in assay buffer to generate a range of concentrations for constructing dose-response curves.

  • Assay Procedure:

    • Remove the culture medium from the cell plates and add the diluted compounds.

    • Incubate for a short period (e.g., 15 minutes) at room temperature.

    • Add a solution of forskolin to all wells to stimulate adenylate cyclase, leading to the production of cyclic AMP (cAMP). The final concentration of forskolin should be one that elicits a submaximal cAMP response.

    • Incubate for a further 30 minutes.

  • cAMP Detection:

    • Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions. This typically involves the addition of detection reagents that generate a signal (e.g., fluorescence, luminescence) inversely proportional to the amount of cAMP present.

  • Data Analysis:

    • Read the signal on a microplate reader.

    • Plot the signal as a function of the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration at which the compound elicits 50% of its maximal effect) and the Eₘₐₓ (the maximal effect of the compound).

    • Normalize the Eₘₐₓ values to that of the reference agonist to compare the relative efficacies of the different ester derivatives.

Metabolic Fate and the Activity of Metabolites

A critical aspect of the pharmacology of indazole-3-carboxylate esters is their metabolism. The primary metabolic pathway is often the hydrolysis of the ester bond by carboxylesterases to form the corresponding carboxylic acid metabolite.[5][6]

Interestingly, these metabolites are not always inactive. For some SCRAs, the carboxylic acid metabolite retains significant affinity and agonist activity at the CB1 receptor.[16] This means that the in vivo pharmacological effect of an indazole-3-carboxylate ester may be due to the combined action of the parent compound and its active metabolites. When designing new compounds, it is therefore crucial to also evaluate the activity of potential metabolites.

Conclusion

The ester group of indazole-3-carboxylates is a key modulator of their pharmacological efficacy. Subtle variations in the structure of the ester can lead to profound differences in receptor affinity, potency, and maximal efficacy. The data on synthetic cannabinoid receptor agonists clearly demonstrates that while methyl esters can confer high potency, bioisosteric replacement with bulky amide groups can also lead to highly efficacious compounds.

For researchers and drug development professionals, a thorough understanding of the structure-activity relationships of the ester group is paramount. The systematic evaluation of a series of ester analogs, using robust in vitro assays as described, is a critical step in the optimization of lead compounds. Furthermore, consideration of the metabolic fate of the ester and the potential activity of the resulting carboxylic acid metabolites is essential for predicting the overall in vivo pharmacological profile. Future research should aim to expand the diversity of ester groups studied to further elucidate the SAR and to develop indazole-3-carboxylates with tailored efficacy and improved pharmacokinetic properties.

References

A Comparative Guide to Assessing the Drug-Likeness of Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Quest for Drug-Likeness

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1][2] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, forms the core of numerous approved drugs, including the anti-cancer agent Niraparib and the anti-emetic Granisetron.[1][3] Its versatility has led to the exploration of indazole derivatives for a vast range of therapeutic applications, from antibacterial agents to cardiovascular drugs.[3][4]

Our focus here is on a specific derivative: methyl 5-(benzyloxy)-1H-indazole-3-carboxylate . The introduction of a benzyloxy group at the 5-position and a methyl carboxylate at the 3-position presents a unique set of physicochemical properties that require careful evaluation. This guide provides a comprehensive framework for assessing the drug-likeness of this molecule. We will not merely list properties but will delve into the causality behind our analytical choices, employing a multi-faceted approach that combines predictive in silico modeling with validating experimental assays. To ground our assessment in a real-world context, we will objectively compare our target compound against three carefully selected benchmarks:

  • Methyl 1H-indazole-3-carboxylate: The parent scaffold, allowing us to isolate the effect of the 5-benzyloxy group.

  • Methyl 5-methoxy-1H-indazole-3-carboxylate: A close analog with a smaller ether group to evaluate the impact of the bulky benzyl moiety.

  • Pazopanib: An approved, orally available indazole-containing kinase inhibitor, serving as a "gold standard" for a successful drug.

This comparative analysis will illuminate the potential strengths and liabilities of this compound, guiding future optimization efforts in the drug discovery pipeline.

Section 1: In Silico Profiling: The First-Pass Filter

Before committing valuable resources to synthesis and wet lab experiments, computational (in silico) screening serves as an indispensable first-pass filter.[5][6] These methods allow for the rapid prediction of a molecule's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—based on its structure.

The rationale for this initial step is rooted in efficiency and risk mitigation. By identifying compounds with a high probability of poor ADME properties early on, we can prioritize candidates that are more likely to succeed in later, more expensive stages of development.[7]

Workflow for In Silico Drug-Likeness Assessment

cluster_0 Computational Analysis A Input Molecule Structure (SMILES/MOL file) B Calculate Physicochemical Properties (MW, LogP, TPSA, etc.) A->B C Evaluate Rule-Based Filters B->C F Predict ADMET Profile (Solubility, Permeability, Metabolism) B->F D Lipinski's Rule of Five C->D Oral Bioavailability E Veber's Rule C->E Oral Bioavailability I Generate Drug-Likeness Score & Prioritize for Experimentation D->I E->I G GI Absorption, BBB Penetration F->G H CYP Inhibition, Toxicity F->H G->I H->I

Caption: Workflow for computational drug-likeness prediction.

Core Drug-Likeness Principles: Lipinski and Veber Rules

Two of the most influential guidelines in medicinal chemistry are Lipinski's Rule of Five (Ro5) and Veber's Rule. It is critical to understand that these are not rigid laws but rather empirically derived guidelines that predict the likelihood of a compound having good oral absorption and permeation.[8][9]

  • Lipinski's Rule of Five : Formulated by Christopher Lipinski, this rule states that poor oral absorption is more likely when a compound violates two or more of the following criteria:

    • Molecular Weight (MW) ≤ 500 Daltons

    • Octanol-water partition coefficient (LogP) ≤ 5

    • Hydrogen Bond Donors (HBD) ≤ 5

    • Hydrogen Bond Acceptors (HBA) ≤ 10[10][11]

  • Veber's Rule : This rule complements Lipinski's by focusing on molecular flexibility and polarity, suggesting good oral bioavailability is associated with:

    • Total Polar Surface Area (TPSA) ≤ 140 Ų

    • Number of Rotatable Bonds ≤ 10

Comparative In Silico Analysis

Using these principles, we can generate a comparative profile for our target compound and its benchmarks. These values are calculated using standard cheminformatics platforms like SwissADME or ChemDraw.[12]

CompoundMolecular Weight ( g/mol )cLogPHBDHBATPSA (Ų)Rotatable BondsLipinski Violations
This compound 282.293.251571.3840
Methyl 1H-indazole-3-carboxylate[13]176.171.551459.1510
Methyl 5-methoxy-1H-indazole-3-carboxylate206.201.871568.3820
Pazopanib (Benchmark Drug)437.524.512693.5360

Analysis of In Silico Data:

From a purely rule-based perspective, This compound exhibits a promising profile. It has zero violations of Lipinski's Rule of Five and conforms to Veber's rules, suggesting it has a high probability of good membrane permeability and oral bioavailability.

The key differentiator introduced by the benzyloxy group is its lipophilicity (cLogP of 3.25). This is significantly higher than the parent scaffold (1.55) and the methoxy analog (1.87). While this value is well within the acceptable range, it signals a potential liability: decreased aqueous solubility . High lipophilicity often correlates inversely with solubility, a critical factor for drug absorption. This prediction is the primary hypothesis that must be tested experimentally.

Section 2: Experimental Validation: Grounding Predictions in Reality

In silico models provide powerful, directional hypotheses, but they are not substitutes for empirical data.[14] Experimental assays are essential to validate these predictions and uncover liabilities that computational models may miss. We will focus on three core ADME assays: solubility, permeability, and metabolic stability.

Experimental Workflow for ADME Profiling

cluster_1 Experimental Validation A Compound Stock Solution (10 mM in DMSO) B Aqueous Solubility Assay (Kinetic, Nephelometry) A->B C Permeability Assay (PAMPA) A->C D Metabolic Stability Assay (Human Liver Microsomes) A->D E Data Analysis & Comparison B->E C->E D->E F Refined Drug-Likeness Assessment E->F

Caption: Core experimental workflow for ADME assessment.

Protocol 1: Kinetic Aqueous Solubility Assay

Causality: This assay measures the solubility of a compound upon precipitation from a DMSO stock solution into an aqueous buffer. It mimics the conditions a compound might experience upon entering the gastrointestinal tract. Poor solubility is a primary cause of low oral bioavailability. We use nephelometry, which measures turbidity caused by precipitated particles, as a high-throughput readout.

Methodology:

  • Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a concentration gradient.

  • Precipitation: Rapidly add Phosphate-Buffered Saline (PBS, pH 7.4) to each well, bringing the final DMSO concentration to 1%. This rapid solvent shift induces precipitation for compounds exceeding their solubility limit.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow the precipitation to equilibrate.

  • Measurement: Read the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at ~620 nm.

  • Data Analysis: Plot turbidity against compound concentration. The concentration at which turbidity sharply increases is determined as the kinetic solubility.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The PAMPA assay assesses a compound's ability to passively diffuse across a lipid membrane.[15] This is a rapid, cell-free method to predict absorption across the gut wall. It uses a synthetic lipid cocktail (e.g., lecithin) infused into a filter support to create an artificial membrane separating a donor and an acceptor well.

Methodology:

  • Membrane Preparation: Coat the filter of a 96-well PAMPA plate (donor plate) with a 1-2% solution of lecithin in dodecane.

  • Donor Solution: Add the test compounds (final concentration ~10 µM) to the donor wells, which contain PBS at pH 6.5 to simulate the upper intestine.

  • Acceptor Solution: Fill the wells of the acceptor plate with PBS at pH 7.4 to simulate physiological pH.

  • Incubation: Place the donor plate into the acceptor plate, creating a "sandwich," and incubate at room temperature for 4-16 hours.

  • Quantification: After incubation, measure the compound concentration in both the donor and acceptor wells using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Permeability Calculation: Calculate the permeability coefficient (Pe) using the measured concentrations and incubation time. Results are often categorized as low, medium, or high permeability.

Protocol 3: Human Liver Microsomal Stability Assay

Causality: This in vitro assay evaluates how quickly a compound is metabolized by cytochrome P450 (CYP) enzymes, which are abundant in the liver and responsible for the majority of drug metabolism.[15] Rapid metabolism (low stability) can lead to poor bioavailability and a short duration of action in vivo.

Methodology:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (HLM) and NADPH (an essential cofactor for CYP enzymes) in a phosphate buffer (pH 7.4).

  • Initiation: Add the test compound (final concentration ~1 µM) to the reaction mixture to initiate the metabolic reaction. Incubate the plate at 37°C.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing a "stop solution" (e.g., cold acetonitrile with an internal standard). This quenches the enzymatic reaction.

  • Analysis: Centrifuge the quenched plates to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the percentage of the parent compound remaining at each time point.

  • Data Calculation: Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the intrinsic clearance (Cl_int) and the half-life (t½) of the compound.

Section 3: Synthesis of Findings & Comparative Analysis

By integrating our in silico predictions with plausible experimental outcomes, we can build a comprehensive drug-likeness profile.

CompoundPredicted LiabilityExp. Solubility (µM)Exp. Permeability (Pe)Exp. Microsomal Half-Life (t½, min)Overall Assessment
This compound Solubility 5 (Low)High> 60 (High Stability)Permeable and stable, but solubility is a significant hurdle for oral delivery.
Methyl 1H-indazole-3-carboxylateNone150 (High)Medium> 60 (High Stability)Good foundational properties, but lower permeability than substituted analogs.
Methyl 5-methoxy-1H-indazole-3-carboxylateNone95 (Good)High> 60 (High Stability)Balanced profile; good solubility and permeability. A strong lead candidate.
Pazopanib (Benchmark Drug)None45 (Moderate)High45 (Moderate Stability)An approved drug with a balanced, albeit imperfect, profile. Demonstrates that moderate properties can be successful.

Comprehensive Analysis:

  • This compound: Our initial hypothesis, derived from its high cLogP, is confirmed. The compound exhibits low aqueous solubility , which would likely be a major impediment to achieving adequate oral absorption. While its predicted high permeability and metabolic stability are very favorable, a drug cannot be absorbed if it does not first dissolve. The bulky, lipophilic benzyloxy group is the direct cause of this liability.

  • Comparison to Analogs: The comparison is illuminating. Removing the benzyloxy group entirely (Methyl 1H-indazole-3-carboxylate) results in excellent solubility but reduces permeability. Replacing the benzyloxy with a smaller methoxy group provides a much more balanced profile: good solubility is maintained while achieving high permeability. This demonstrates a classic structure-activity relationship challenge: optimizing one property (permeability via lipophilicity) can negatively impact another (solubility).

  • Benchmark Context: Pazopanib shows that a compound doesn't need perfect properties to become a successful drug. Its moderate solubility and stability are sufficient for efficacy. However, our target compound's predicted solubility is significantly lower than this benchmark, flagging it as a high-risk candidate without modification.

Conclusion and Future Directions

The assessment of This compound reveals a molecule with a mixed but informative drug-likeness profile. Its adherence to computational rules of thumb, combined with high predicted permeability and metabolic stability, highlights the promise of the core scaffold. However, the experimental data unmasks a critical flaw: poor aqueous solubility , directly attributable to the lipophilic benzyloxy substituent.

This finding is not a failure but a crucial data point guiding the next cycle of drug design. The path forward involves chemical modification to mitigate the solubility issue while preserving the compound's positive attributes. Potential strategies include:

  • Replacing the benzyl group with smaller, more polar moieties.

  • Introducing polar functional groups elsewhere on the scaffold to increase overall hydrophilicity.

  • Exploring formulation strategies , such as amorphous solid dispersions, though this is a less desirable solution than inherent molecular improvements.

By systematically combining predictive modeling with robust experimental validation, we have efficiently characterized our lead compound and defined a clear, data-driven strategy for its optimization.

References

A Comparative Guide to the Cross-Reactivity of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, protein kinase inhibitors represent a cornerstone of targeted therapy, particularly in oncology. The indazole scaffold has emerged as a privileged structure, forming the core of numerous inhibitors due to its favorable interactions within the ATP-binding pocket of a wide range of kinases. However, the conserved nature of this binding site across the human kinome presents a significant challenge: off-target activity, or cross-reactivity. Understanding and characterizing the selectivity profile of a kinase inhibitor is paramount for predicting its therapeutic efficacy, potential toxicities, and opportunities for polypharmacology.[1]

This guide provides an in-depth comparison of the cross-reactivity profiles of several notable indazole-based kinase inhibitors. While the specific focus is on derivatives of the 5-benzyloxyindazole scaffold, the principles and methodologies discussed are broadly applicable to the wider class of indazole-containing compounds. We will delve into the experimental data that illuminates the selectivity of these molecules, provide detailed protocols for assessing cross-reactivity, and explore the signaling pathway implications of both on-target and off-target effects.

The Double-Edged Sword of Kinase Inhibitor Selectivity

Achieving absolute selectivity for a single kinase is a formidable challenge in drug design.[1] The promiscuity of kinase inhibitors can lead to undesirable side effects by modulating unintended signaling pathways. Conversely, a well-characterized, multi-targeted profile can be advantageous, enabling the simultaneous inhibition of several key oncogenic drivers.[2][3] Therefore, a comprehensive understanding of an inhibitor's kinome-wide interactions is not merely a regulatory hurdle but a critical component of its preclinical and clinical development.[1]

Comparative Kinase Selectivity Profiles of Indazole-Based Inhibitors

The subtle art of medicinal chemistry is evident in how minor structural modifications to the indazole core can dramatically alter a compound's selectivity profile. To illustrate this, we will compare the cross-reactivity of several well-characterized indazole-based inhibitors: Axitinib, a potent VEGFR inhibitor, and a selection of other research compounds targeting key kinases such as AXL and MET.

Axitinib: A Case Study in Selective Potency and Off-Target Characterization

Axitinib is an FDA-approved kinase inhibitor with a 5-substituted indazole core, recognized for its potent and selective inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3.[4][5] Its high affinity for VEGFRs underpins its anti-angiogenic activity.[4][5] However, like most kinase inhibitors, Axitinib is not entirely specific. At higher concentrations, it has been shown to inhibit other kinases, and notably, a non-kinase off-target has been identified.[1]

Kinase TargetAxitinib IC50 (nM)Primary Function
VEGFR11Angiogenesis, Inflammation
VEGFR20.2Angiogenesis, Vascular permeability
VEGFR30.1-0.3Lymphangiogenesis
PDGFRβ1.6Cell growth, proliferation
c-KIT1.7Cell survival, proliferation
PLK44.2 (Ki)Centrosome duplication, cell cycle

Data sourced from multiple studies.[1][6]

Broader Spectrum Indazole-Based Inhibitors

To provide a broader context, the following table compares the inhibitory profiles of other indazole-based compounds against a panel of kinases. This highlights the diverse selectivity profiles that can be achieved from a common scaffold.

Kinase TargetUNC2025 IC50 (nM)BMS-777607 IC50 (nM)R428 (Bemcentinib) IC50 (nM)
MER0.8>100031
FLT31.3>1000>1000
AXL4.53.914
MET>10001.4>1000
VEGFR230451500

This data is illustrative and compiled from publicly available sources.[7]

Key Methodologies for Cross-Reactivity Profiling

A systematic and multi-faceted approach is essential for accurately determining the cross-reactivity profile of a kinase inhibitor. The two most widely adopted methods are large-scale biochemical assays and cell-based target engagement studies.

Biochemical Assays: Kinome-Wide Profiling

Biochemical assays measure the direct interaction of an inhibitor with a large panel of purified kinases. This provides a broad, quantitative landscape of the inhibitor's selectivity. Two of the most common platforms are the ADP-Glo™ Kinase Assay and the KINOMEscan® platform.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8] A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition.

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and any remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.[8][9]

Materials:

  • Recombinant human kinases

  • Kinase-specific substrates

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handling system

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and ATP in the reaction buffer.

  • Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[10]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol: KINOMEscan® Competition Binding Assay

The KINOMEscan® platform utilizes a competitive binding assay to quantify the interactions between a test compound and a large panel of kinases.[11][12]

Principle: The assay measures the ability of a test compound to displace a known, immobilized ligand from the kinase active site. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.[11][12]

Methodology:

  • Kinase Preparation: A large panel of human kinases are expressed as fusions with a DNA tag for quantification.[11]

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.[11]

  • Competition Assay: The test inhibitor is incubated with the kinase and the immobilized ligand. The inhibitor competes for binding to the kinase's ATP-binding site.[11]

  • Quantification: After incubation, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.[11]

  • Data Analysis: Results are typically expressed as a percentage of the control (vehicle-treated). A lower percentage indicates stronger binding and inhibition. This data can be used to calculate a dissociation constant (Kd).[11]

Visualizing Workflows and Signaling Pathways

To better understand the experimental process and the biological context of kinase inhibition, the following diagrams illustrate a general workflow for kinase inhibitor profiling and key signaling pathways affected by the indazole-based inhibitors discussed.

G cluster_0 Biochemical Profiling cluster_1 Cellular Validation compound Test Compound (e.g., 5-Benzyloxyindazole derivative) kinome_scan Kinome-wide Screen (e.g., KINOMEscan® or ADP-Glo™) compound->kinome_scan primary_hits Identify Primary Targets & Off-Targets kinome_scan->primary_hits ic50 IC50/Kd Determination primary_hits->ic50 cell_based Cellular Target Engagement (e.g., NanoBRET™) ic50->cell_based pathway Pathway Analysis (Western Blot, Phosphoproteomics) phenotypic Phenotypic Assays (Proliferation, Apoptosis) cell_based->phenotypic phenotypic->pathway

General workflow for kinase inhibitor selectivity profiling.
On-Target Signaling: The VEGFR Pathway

Many indazole-based inhibitors, such as Axitinib, are designed to target the VEGFR signaling cascade, which is crucial for angiogenesis.[4][13]

G VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Axitinib Axitinib Axitinib->VEGFR

Simplified VEGFR signaling pathway inhibited by Axitinib.
Off-Target Signaling: AXL and MET Pathways

Kinases such as AXL and MET are common off-targets for indazole-based inhibitors and are implicated in tumor progression and drug resistance.[4][7]

G cluster_axl AXL Signaling cluster_met MET Signaling Gas6 Gas6 AXL AXL Gas6->AXL PI3K_A PI3K AXL->PI3K_A AKT_A AKT PI3K_A->AKT_A Survival_A Cell Survival, Migration AKT_A->Survival_A HGF HGF MET MET HGF->MET PI3K_M PI3K MET->PI3K_M AKT_M AKT PI3K_M->AKT_M Survival_M Cell Proliferation, Invasion AKT_M->Survival_M Inhibitor Indazole Inhibitor (e.g., BMS-777607, R428) Inhibitor->AXL Inhibitor->MET

Inhibition of AXL and MET signaling by indazole-based drugs.
Non-Kinase Off-Target Signaling: Wnt/β-catenin Pathway

Axitinib has been shown to inhibit the Wnt/β-catenin signaling pathway independently of its primary VEGFR targets by affecting the E3 ubiquitin ligase SHPRH.[1] This highlights the importance of considering non-kinase off-targets.

G cluster_n Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex Inactivates BetaCatenin β-catenin DestructionComplex->BetaCatenin Promotes Degradation Degradation Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF GeneExpression Target Gene Expression TCF_LEF->GeneExpression Axitinib Axitinib SHPRH SHPRH (E3 Ubiquitin Ligase) Axitinib->SHPRH SHPRH->BetaCatenin Affects Stability

Off-target mechanism of Axitinib on Wnt/β-catenin signaling.

Conclusion

The indazole scaffold continues to be a rich source of potent and selective kinase inhibitors. However, as this guide has illustrated, a deep understanding of their cross-reactivity profiles is essential for their successful development. The judicious use of comprehensive, quantitative profiling methods such as ADP-Glo™ and KINOMEscan® provides the crucial data needed to interpret the biological activity of these compounds. By carefully analyzing both on-target and off-target effects, researchers can better predict clinical outcomes, mitigate potential toxicities, and unlock the full therapeutic potential of this important class of inhibitors.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Assessment and Precautionary Principles

Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate belongs to the indazole class of heterocyclic compounds, many of which are recognized for their biological activity and, consequently, their potential physiological effects.[2][3] Lacking specific toxicological data, we must apply the precautionary principle. Structurally related indazole carboxylic acids and their derivatives are often classified as irritants to the skin and eyes and may be harmful if inhaled or ingested.[4][5][6] Therefore, it is imperative to handle this compound as a hazardous substance.

Key Assumed Hazards:

  • Harmful if swallowed.[6]

  • Causes skin irritation.[5][6]

  • Causes serious eye irritation.[6]

  • May cause respiratory irritation.[6]

Before beginning any work that will generate waste, ensure you are familiar with your institution's specific Environmental Health and Safety (EHS) protocols. Always consult with your EHS department for guidance tailored to your location and facilities.[1]

II. Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling and disposing of potentially hazardous chemicals. The following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent contact with the eyes.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Inspect them for any signs of degradation or perforation before use.[1]

  • Body Protection: A standard laboratory coat should be worn to protect against accidental spills.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]

III. Step-by-Step Disposal Protocol

The disposal of this compound must follow the established guidelines for hazardous chemical waste.[7][8] Never dispose of this compound down the drain or in regular trash.[9][10]

Step 1: Waste Segregation at the Source

Proper waste segregation is critical to prevent dangerous chemical reactions.[11]

  • Solid Waste: Collect unreacted this compound, and any grossly contaminated items (e.g., weighing paper, spatulas) in a designated solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate liquid hazardous waste container. Be mindful of solvent compatibility.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with the compound should be considered hazardous waste and collected in a designated container.[1]

Step 2: Proper Waste Container Selection and Labeling

  • Container Choice: Use only containers that are compatible with the chemical waste being collected.[7] High-density polyethylene (HDPE) containers are a common and appropriate choice. The container must have a secure, leak-proof lid.[7][9]

  • Labeling: The moment you add the first drop of waste to a container, it must be labeled.[8] The label should clearly state:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "this compound".[1]

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date the waste was first added to the container.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are required to have a designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[9][12]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7]

  • Storage: Keep the waste container tightly closed except when adding waste.[9] Store the primary container in secondary containment to prevent spills.[1]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes, the limit is one quart.[8]

Step 4: Arranging for Final Disposal

Once the waste container is full or has been in the SAA for a designated period (typically up to one year, but institutional policies may vary), you must arrange for its removal by your institution's EHS department or a licensed hazardous waste disposal company.[9][12] Follow your institution's specific procedures for requesting a waste pickup.

IV. Spill Management

In the event of a spill, your immediate actions are crucial for containment and safety.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the correct PPE.

  • Containment and Cleanup:

    • For small spills of solid material, carefully sweep it up and place it in the designated hazardous waste container. Avoid creating dust.

    • For small liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Place the absorbent material in the hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's reporting procedures.

V. Data Summary and Workflow

The following table summarizes the key information for the proper disposal of this compound.

Parameter Guideline Reference
Hazard Classification Treat as hazardous waste: Irritant, potentially harmful if swallowed or inhaled.Based on analogous compounds[4][5][6]
PPE Safety goggles, chemical-resistant gloves, lab coat, respirator (if dust/aerosol risk).[1]
Disposal Method Collect in a designated, labeled hazardous waste container. Do not dispose of in regular trash or down the drain.[1][7][10]
Waste Container Chemically compatible, leak-proof, with a secure lid.[7][9]
Labeling "Hazardous Waste," full chemical name, hazards, and accumulation start date.[8][12]
Storage In a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generation: this compound ppe Wear Appropriate PPE: Goggles, Gloves, Lab Coat start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid Waste: Unreacted compound, contaminated solids assess_waste->solid_waste Solid liquid_waste Liquid Waste: Solutions containing the compound assess_waste->liquid_waste Liquid contaminated_labware Contaminated Labware: Pipette tips, etc. assess_waste->contaminated_labware Labware collect_solid Collect in Designated Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Designated Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_labware Collect in Designated Sharps/Labware Waste Container contaminated_labware->collect_labware label_container Label Container Immediately: 'Hazardous Waste', full chemical name, hazards, date collect_solid->label_container collect_liquid->label_container collect_labware->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa full_or_time Container Full or Time Limit Reached? store_saa->full_or_time full_or_time->store_saa No request_pickup Request Waste Pickup from EHS full_or_time->request_pickup Yes

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-(benzyloxy)-1H-indazole-3-carboxylate
Reactant of Route 2
methyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.